molecular formula C10H7BrN2O3 B1593104 Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate CAS No. 885518-85-4

Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate

Cat. No.: B1593104
CAS No.: 885518-85-4
M. Wt: 283.08 g/mol
InChI Key: FVIVPMMXHLLRDF-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate (CAS 885518-85-4) is a high-value heterocyclic building block specifically designed for research and development in medicinal chemistry. Its molecular formula is C 10 H 7 BrN 2 O 3 and it has a molecular weight of 283.08 g/mol . The compound is characterized by a 95% purity and requires storage at 2-8°C under an inert nitrogen atmosphere to maintain stability . The indazole scaffold is a privileged structure in drug discovery, known for its broad spectrum of pharmacological activities . This particular compound is functionally rich, incorporating both a bromo substituent and a formyl group on the indazole core. These features make it a versatile and crucial intermediate for constructing novel bioactive molecules. Researchers utilize this scaffold in the synthesis of compounds with diverse biological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial agents . The structural motif is found in several approved drugs and clinical candidates, such as the tyrosine kinase inhibitors pazopanib and axitinib, highlighting the significance of indazole derivatives in developing new therapeutic moieties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 6-bromo-3-formyl-2H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-14)13-12-7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIVPMMXHLLRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=NNC(=C12)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646157
Record name Methyl 6-bromo-3-formyl-2H-indazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-85-4
Record name Methyl 6-bromo-3-formyl-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[3] The precise structural characterization of novel indazole derivatives is paramount for understanding their structure-activity relationships and for the advancement of drug discovery programs. This guide provides an in-depth, technical walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of a novel derivative, Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate. We will explore a multi-faceted analytical approach, integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and culminating in the definitive confirmation by X-ray crystallography.

Introduction: The Significance of the Indazole Moiety

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[3] This structural motif is of significant pharmacological importance, with numerous indazole-containing compounds being investigated and approved for various therapeutic applications.[2][4] The functionalization of the indazole core allows for the fine-tuning of its physicochemical and pharmacological properties, making the synthesis and characterization of new derivatives a critical endeavor in the field of medicinal chemistry. The target molecule of this guide, this compound, incorporates several key functional groups: a bromine atom, a formyl group, and a methyl carboxylate. Each of these groups can influence the molecule's biological activity and pharmacokinetic profile. Therefore, unambiguous confirmation of their placement on the indazole scaffold is essential.

Hypothetical Synthesis: A Plausible Route

While the direct synthesis of this compound is not extensively documented, a plausible synthetic route can be postulated based on known indazole chemistry. A common precursor, Methyl 6-bromo-1H-indazole-4-carboxylate, is commercially available.[5][6] The introduction of a formyl group at the C3 position could potentially be achieved through a Vilsmeier-Haack reaction or a similar formylation method.

Experimental Protocol: Hypothetical Synthesis

  • Starting Material: Methyl 6-bromo-1H-indazole-4-carboxylate.

  • Formylation: The starting material is dissolved in a suitable solvent, such as dimethylformamide (DMF).

  • Reagents: A formylating agent, such as a pre-formed Vilsmeier reagent (from phosphorus oxychloride and DMF), is added dropwise at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. Purification is achieved through column chromatography to yield the target compound.

The Analytical Workflow for Structural Elucidation

The following sections detail the integrated analytical techniques used to confirm the structure of the synthesized compound.

Elucidation_Workflow Synthesis Hypothetical Synthesis Purification Purification Synthesis->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Purification->NMR Xray X-ray Crystallography Purification->Xray Structure_Confirmed Structure Confirmed HRMS->Structure_Confirmed IR->Structure_Confirmed OneD_NMR 1D NMR (¹H, ¹³C) NMR->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR OneD_NMR->Structure_Confirmed TwoD_NMR->Structure_Confirmed Xray->Structure_Confirmed

Caption: A workflow diagram illustrating the key analytical steps in the structural elucidation process.

Mass Spectrometry: Confirming the Elemental Composition

High-resolution mass spectrometry (HRMS) is the first line of analysis to determine the elemental composition of the purified compound.

Expected Data:

For a molecule with the formula C₁₀H₇BrN₂O₃, the expected monoisotopic mass would be calculated. A key feature to look for is the isotopic pattern characteristic of a bromine-containing compound. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7][8] This results in two molecular ion peaks (M+ and M+2) of nearly equal intensity, separated by two mass units.[7][8]

ParameterExpected ValueRationale
Molecular Formula C₁₀H₇BrN₂O₃Based on the proposed structure.
Monoisotopic Mass [Calculated Value]
Isotopic Pattern M+ and M+2 peaks of ~1:1 intensityCharacteristic of a single bromine atom.[7]

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Technique: Electrospray ionization (ESI) is a common and gentle ionization method suitable for this type of molecule.[9]

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to obtain accurate mass measurements.

  • Data Analysis: The resulting spectrum is analyzed for the molecular ion peaks and their isotopic distribution. The measured mass is compared to the theoretical mass to confirm the elemental formula.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[10]

Expected Data:

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O (aldehyde and ester), and aromatic C-H and C=C bonds.

Functional GroupExpected Wavenumber (cm⁻¹)Notes
N-H Stretch (Indazole) 3300-3100A broad peak is expected due to hydrogen bonding.
Aromatic C-H Stretch 3100-3000
Aldehyde C-H Stretch 2850-2700Often appears as two weak bands (Fermi resonance).[11]
Ester C=O Stretch ~1725
Aldehyde C=O Stretch ~1700
Aromatic C=C Stretch 1600-1450
C-O Stretch (Ester) 1300-1100

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: The solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (4000-400 cm⁻¹).

  • Spectral Interpretation: The positions and shapes of the absorption bands are correlated with the functional groups present in the molecule.

Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms, allowing for the complete mapping of the molecular structure.

Expected Data:

The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegration
N-H (Indazole) > 10.0Broad singlet1H
Aldehyde CHO 9.5 - 10.5Singlet1H
Aromatic H-5 7.5 - 8.0Doublet1H
Aromatic H-7 7.5 - 8.0Doublet1H
Ester OCH₃ ~4.0Singlet3H

Note: The exact chemical shifts of the aromatic protons will depend on the electronic effects of the substituents.

Expected Data:

The ¹³C NMR spectrum will show a signal for each unique carbon atom.

CarbonExpected Chemical Shift (δ, ppm)
Aldehyde C=O 185 - 195
Ester C=O 160 - 170
Aromatic C (substituted) 110 - 150
Aromatic C-H 110 - 140
Ester OCH₃ 50 - 60

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the atoms.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to confirm the coupling between the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of the protonated aromatic carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for establishing the overall connectivity of the molecule. For example, correlations would be expected between the aldehyde proton and the C3 and C4 carbons of the indazole ring, and between the methyl ester protons and the ester carbonyl carbon.

Caption: A simplified representation of key expected HMBC correlations.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is performed on a high-field NMR spectrometer.

  • Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to piece together the molecular structure based on the observed correlations.

X-ray Crystallography: The Definitive Proof

While the combination of spectroscopic techniques provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of molecular structure.[12][13][14] It provides a three-dimensional model of the molecule, confirming the connectivity of all atoms and the positions of all substituents.[13]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, often by slow evaporation of a solvent or by vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.[13]

  • Structure Validation: The final structure is validated to ensure its quality and accuracy.

Data Summary and Conclusion

The collective evidence from HRMS, IR, and a full suite of NMR experiments would provide a comprehensive and self-validating dataset for the structural elucidation of this compound. The final, unequivocal confirmation would be provided by single-crystal X-ray crystallography. The congruence of all analytical data would allow for the confident assignment of the structure, providing a solid foundation for further investigation into its chemical and biological properties.

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  • Bentham Science. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. [Link]

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Sources

Spectroscopic Characterization of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the predicted spectroscopic data for Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate, a novel indazole derivative with significant potential in medicinal chemistry. In the absence of publicly available experimental data, this document synthesizes information from analogous structures and fundamental spectroscopic principles to offer a comprehensive interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, identification, and application of this compound, ensuring a robust framework for its characterization.

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous biologically active compounds. Its unique structural and electronic properties make it a cornerstone in the design of therapeutic agents targeting a wide array of diseases. The title compound, this compound, incorporates several key functional groups—a bromine atom, a formyl group, and a methyl ester—that are expected to modulate its chemical reactivity and biological activity.

Accurate structural elucidation is paramount in the drug discovery and development process. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap of a molecule's architecture. This guide presents a predictive analysis of the spectroscopic data for this compound, offering insights into the expected spectral features and their interpretation.

Molecular Structure and Properties:

  • Molecular Formula: C₁₀H₇BrN₂O₃

  • Molecular Weight: 283.08 g/mol

  • IUPAC Name: this compound

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constant (J, Hz)
~14.0Broad Singlet1HN1-H-
~10.2Singlet1HC3-CHO-
~8.3Doublet1HH-5~8.5
~7.9Doublet1HH-7~1.5
~3.9Singlet3HOCH₃-

Interpretation and Rationale:

  • N1-H Proton (~14.0 ppm): The proton on the indazole nitrogen is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, appearing as a broad singlet.

  • Aldehyde Proton (C3-CHO, ~10.2 ppm): Aldehydic protons typically resonate in the 9-10 ppm region. The electron-withdrawing nature of the indazole ring system is expected to shift this proton downfield to a singlet.

  • Aromatic Protons (H-5 and H-7): The two aromatic protons on the benzene ring of the indazole core will appear as doublets. H-5 is expected to be deshielded by the adjacent ester group and will likely appear at a lower field (~8.3 ppm) with a typical ortho coupling to H-7 of approximately 8.5 Hz. H-7 will appear further upfield (~7.9 ppm) and will be split by H-5 with the same coupling constant, and may show a smaller meta coupling.

  • Methyl Protons (OCH₃, ~3.9 ppm): The three protons of the methyl ester group are in a shielded environment and will appear as a sharp singlet.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~187.0C3-CHO
~165.0C4-COOCH₃
~145.0C3
~142.0C7a
~128.0C5
~125.0C3a
~122.0C6
~121.0C7
~115.0C4
~53.0OCH₃

Interpretation and Rationale:

  • Carbonyl Carbons: The aldehyde carbonyl carbon (C3-CHO) is expected to be the most deshielded carbon, appearing around 187.0 ppm. The ester carbonyl carbon (C4-COOCH₃) will be slightly more shielded, at approximately 165.0 ppm.

  • Aromatic and Heterocyclic Carbons: The carbon atoms of the indazole ring system will resonate in the 115-145 ppm range. The specific assignments are based on the expected electronic effects of the substituents. For instance, C3, attached to the electron-withdrawing formyl group, will be significantly downfield. C6, bearing the bromine atom, will also be influenced.

  • Methyl Carbon: The carbon of the methyl ester (OCH₃) will be the most shielded, appearing around 53.0 ppm.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-resolution NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer.[2]

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Broad, MediumN-H stretch
2850, 2750Sharp, WeakC-H stretch (aldehyde)
~1720Strong, SharpC=O stretch (ester)
~1690Strong, SharpC=O stretch (aldehyde)
1620-1450Medium to WeakC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~600MediumC-Br stretch

Interpretation and Rationale:

  • N-H Stretch (3300-3100 cm⁻¹): The N-H bond of the indazole ring will give rise to a broad absorption band due to hydrogen bonding.

  • Aldehyde C-H Stretch (2850, 2750 cm⁻¹): The presence of an aldehyde is strongly indicated by two weak but sharp peaks corresponding to the C-H stretch of the formyl group.[3]

  • Carbonyl Stretches (~1720 and ~1690 cm⁻¹): Two distinct, strong, and sharp peaks are expected in the carbonyl region. The ester C=O stretch will likely appear at a higher wavenumber (~1720 cm⁻¹) compared to the aldehyde C=O stretch (~1690 cm⁻¹), which is conjugated with the aromatic system.[3][4]

  • Aromatic C=C Stretches (1620-1450 cm⁻¹): Multiple bands of medium to weak intensity will be observed, corresponding to the carbon-carbon double bond vibrations within the indazole ring.

  • Ester C-O Stretch (~1250 cm⁻¹): A strong absorption corresponding to the C-O single bond stretch of the ester group is expected.

  • C-Br Stretch (~600 cm⁻¹): The carbon-bromine bond will exhibit a medium intensity absorption in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[5] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 282 and 284, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[6]

  • Major Fragmentation Pathways:

    • Loss of OCH₃: A significant fragment at m/z 251/253 (M⁺ - 31) is predicted, resulting from the loss of the methoxy radical from the ester group.

    • Loss of CO: Subsequent loss of carbon monoxide from the aldehyde group could lead to a fragment at m/z 223/225.

    • Loss of Br: Cleavage of the C-Br bond would result in a fragment at m/z 203.

MS_Fragmentation_Pathway M [M]⁺˙ m/z 282/284 M_minus_OCH3 [M - OCH₃]⁺ m/z 251/253 M->M_minus_OCH3 - •OCH₃ M_minus_Br [M - Br]⁺ m/z 203 M->M_minus_Br - •Br M_minus_OCH3_minus_CO [M - OCH₃ - CO]⁺ m/z 223/225 M_minus_OCH3->M_minus_OCH3_minus_CO - CO

Sources

The Indazole Scaffold: A Privileged Core for Targeting Key Pathological Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for versatile derivatization, leading to compounds with a remarkable breadth of biological activities. This guide provides an in-depth exploration of the key therapeutic targets of indazole derivatives, with a particular focus on their applications in oncology and neurodegenerative disorders. We will delve into the specific signaling pathways modulated by these compounds, present detailed, self-validating experimental protocols for their characterization, and analyze structure-activity relationships to guide future drug design. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of the indazole core.

The Indazole Core: Structural and Physicochemical Properties

The indazole scaffold is an aromatic heterocyclic compound existing in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H tautomer being the most thermodynamically stable.[1] This structural plasticity, combined with its ability to participate in a wide range of chemical reactions, makes it an ideal starting point for the synthesis of diverse compound libraries.[3]

Caption: The fundamental structure of the indazole core.

Key Therapeutic Areas and Molecular Targets

Indazole derivatives have demonstrated significant therapeutic potential across a range of diseases, primarily due to their ability to interact with high affinity and selectivity with key enzymes and receptors.[2][4]

Oncology

In the field of oncology, indazole-based compounds have been successfully developed as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[5][6]

Many indazole derivatives function as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases and thereby preventing the phosphorylation of their downstream substrates.[7] Key kinase targets include:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[8][9]

  • PI3K/AKT/mTOR Pathway: This is a crucial signaling pathway that is frequently hyperactivated in cancer.[10] Indazole derivatives have been developed to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of tumor cell growth and proliferation.[10]

  • Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Their inhibition by indazole derivatives can lead to mitotic arrest and apoptosis in cancer cells.

  • Other Kinases: Other notable kinase targets for indazole derivatives in oncology include EGFR, c-Met, and HSP90.[11]

VEGFR2_Signaling_Pathway cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Indazole Indazole Derivative Indazole->VEGFR2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Proliferation Cell Proliferation mTOR->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole derivative.

Neurodegenerative Disorders

In the context of neurodegenerative diseases such as Parkinson's and Alzheimer's, indazole derivatives have shown promise by targeting key kinases involved in neuronal dysfunction and cell death.[4][12]

  • GSK-3β (Glycogen Synthase Kinase-3β): This kinase is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[13] Indazole-based inhibitors of GSK-3β can reduce tau phosphorylation and offer a potential therapeutic strategy.[13]

  • LRRK2 (Leucine-Rich Repeat Kinase 2): Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. The development of potent and selective LRRK2 inhibitors based on the indazole scaffold is an active area of research.[12]

  • Monoamine Oxidase (MAO): Some indazole derivatives have been shown to inhibit MAO, an enzyme responsible for the breakdown of neurotransmitters like dopamine.[12] This can help to restore neurotransmitter levels in the brain.

Experimental Protocols for Target Validation and Compound Characterization

The following section provides detailed, step-by-step methodologies for key experiments used in the discovery and characterization of indazole-based therapeutic agents. These protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[14]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal.[14]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Prepare the test indazole derivatives at various concentrations in a suitable solvent (e.g., DMSO).

    • Prepare positive control (a known inhibitor of the target kinase) and negative control (vehicle, e.g., DMSO) solutions.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the test compound, positive control, or negative control to the appropriate wells.

    • Add 2 µL of the target kinase enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 2 µL of the 2X substrate/ATP solution to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Self-Validation:

  • Positive Control: A known inhibitor is used to confirm that the assay can detect inhibition.

  • Negative Control: The vehicle control represents 0% inhibition.

  • Z'-factor Calculation: This statistical parameter is used to assess the quality of the assay. A Z'-factor > 0.5 indicates a robust and reliable assay.

Kinase_Inhibition_Workflow cluster_workflow Kinase Inhibition Assay Workflow start Start reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Compound) start->reagent_prep plate_setup Plate Setup (Compound, Controls) reagent_prep->plate_setup enzyme_add Add Kinase Enzyme plate_setup->enzyme_add reaction_start Initiate Reaction (Add Substrate/ATP) enzyme_add->reaction_start incubation Incubate reaction_start->incubation reaction_stop Stop Reaction (Add ADP-Glo™ Reagent) incubation->reaction_stop signal_dev Signal Development (Add Kinase Detection Reagent) reaction_stop->signal_dev read_plate Read Luminescence signal_dev->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC₅₀) read_plate->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cell-Based Anticancer Screening Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic or cytostatic effects of potential anticancer drugs.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Cell Plating:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the indazole derivatives in cell culture medium.

    • Remove the old medium from the cells and add the compound-containing medium.

    • Include wells with vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value.

Self-Validation:

  • Vehicle Control: Represents 100% cell viability.

  • Positive Control: A known cytotoxic agent to confirm the sensitivity of the cell line.

  • Blank Wells: Wells containing only medium and MTT to subtract the background absorbance.

Structure-Activity Relationship (SAR) of Indazole Derivatives

The therapeutic efficacy of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. Understanding the SAR is crucial for optimizing lead compounds.[15]

General SAR Observations for Kinase Inhibitors:

  • N1 vs. N2 Substitution: The position of substitution on the pyrazole ring can significantly impact selectivity and potency.

  • C3 Position: This position is often a key site for introducing moieties that interact with the hinge region of the kinase ATP-binding pocket.

  • C5 and C6 Positions: These positions are frequently modified to enhance potency, selectivity, and pharmacokinetic properties.

Table 1: SAR of Indazole Derivatives as PI3Kα Inhibitors [7]

Compound IDR Group at C3IC₅₀ (µM) for PI3Kα
6 3-ethynyl-aniline1.05
9 3-ethynyl-pyridine (isomer 1)1.85
10 3-ethynyl-pyridine (isomer 2)0.323
13 3-ethynyl-aniline derivative5.12
20 Pyrazolopyridine analog of 103.05
21 Pyrazolopyridine analog of 99.0

Data from invitrogen's SelectScreen Biochemical Kinase Profiling Service.

The data in Table 1 illustrates that a pyridine substituent at the C3 position is generally more effective than an aniline group for PI3Kα inhibition.[7] Furthermore, the isomeric form of the pyridine has a substantial impact on potency, with compound 10 being the most potent in this series.[7] The isosteric replacement of the indazole core with a pyrazolopyridine scaffold resulted in a significant loss of activity, highlighting the importance of the indazole nucleus for PI3Kα inhibition.[7]

Conclusion and Future Directions

The indazole scaffold has proven to be a highly versatile and valuable core structure in the development of novel therapeutic agents. Its derivatives have demonstrated potent and selective activity against a wide range of clinically relevant targets, particularly protein kinases involved in cancer and neurodegenerative disorders. The successful translation of several indazole-based drugs to the clinic underscores the therapeutic potential of this chemical class.

Future research in this area should continue to focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.

  • Overcoming Drug Resistance: Developing novel indazole compounds that can overcome acquired resistance to existing therapies.

  • Exploring New Therapeutic Areas: Investigating the potential of indazole derivatives for the treatment of other diseases, such as inflammatory and infectious diseases.

  • Advanced Drug Delivery Systems: Formulating indazole-based drugs in novel delivery systems to enhance their bioavailability and therapeutic efficacy.

By leveraging a deep understanding of the structure-activity relationships and employing robust, self-validating experimental methodologies, the full therapeutic potential of the indazole scaffold can be realized.

References

  • Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Wang, W., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412. [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 265, 116069. [Link]

  • Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26237-26269. [Link]

  • Bhandari, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1177-1200. [Link]

  • Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 441-453. [Link]

  • Li, X., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry, 28(21), 4172-4203. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(24), 14595-14603. [Link]

  • Das, U., & Dimmock, J. R. (2022). Importance of Indazole against Neurological Disorders. Current Medicinal Chemistry, 29(32), 5438-5452. [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26237-26269. [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26237-26269. [Link]

  • Castelli, R., et al. (2014). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 57(10), 4219-4235. [Link]

  • Wu, Y., et al. (2021). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry, 28(21), 4204-4228. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Li, M., et al. (2020). AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation. Neuroscience Bulletin, 36(11), 1335-1346. [Link]

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A Technical Guide to Regioselectivity in the Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, the inherent annular tautomerism of the indazole ring presents a significant synthetic challenge: the control of regioselectivity during substitution.[1] The propensity for reactions to yield mixtures of N1- and N2-substituted isomers complicates synthesis, purification, and scale-up, hindering the drug development pipeline. This guide provides an in-depth analysis of the factors governing this regioselectivity and outlines field-proven strategies for directing substitution to the desired nitrogen atom. We will explore both de novo ring synthesis methodologies that build in regiocontrol from the start and post-synthetic functionalization techniques, explaining the causal mechanisms behind experimental choices to empower researchers to make informed decisions in their synthetic campaigns.

Introduction: The Indazole Scaffold and the Regiochemical Challenge

Indazole, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery. Its unique structure allows it to act as a bioisostere of indole, yet with distinct electronic properties and metabolic stability.[3][5] This has led to the development of numerous indazole-containing drugs with a wide array of pharmacological activities, including anticancer agents like Pazopanib (a tyrosine kinase inhibitor), anti-inflammatory drugs such as Benzydamine, and anti-emetics like Granisetron.[2][3][5][6][7]

The synthetic utility of the indazole core is fundamentally challenged by the existence of two reactive nitrogen centers, leading to N1- and N2-substituted regioisomers. The biological activity of these isomers can differ dramatically; for instance, Danicopan is an N1-substituted inhibitor of complement factor D, while Pazopanib is an N2-substituted tyrosine kinase inhibitor.[1][8] Consequently, achieving high regioselectivity is not merely a matter of synthetic efficiency but a critical requirement for accessing the desired therapeutic agent. Direct alkylation of an unsubstituted 1H-indazole often results in a mixture of both N1 and N2 products, necessitating difficult chromatographic separations and reducing overall yield.[1]

This guide will dissect the core principles that dictate the regiochemical outcome of indazole substitutions and provide a practical framework for rationally designing syntheses that favor a single isomer.

Foundational Principles of Regioselectivity

The regiochemical outcome of indazole N-functionalization is a delicate interplay between thermodynamics, kinetics, steric hindrance, and electronic effects. The unsubstituted 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[3][5] This intrinsic stability difference can be exploited to favor the N1-substituted product under conditions that allow for thermodynamic equilibration.

However, many reactions are under kinetic control, where the outcome is determined by the transition state energies of the competing N1 and N2 attack pathways. The distribution of electron density in the indazolide anion, the intermediate formed upon deprotonation, is key. While the N1 position is often more sterically accessible, the N2 position can be more nucleophilic depending on the substitution pattern of the ring.

Key factors that modulate this balance include:

  • Substituents on the Indazole Ring: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the nucleophilicity of each nitrogen. Furthermore, substituents at the C3 or C7 positions can exert significant steric hindrance or act as chelating groups.[1][5]

  • Reaction Conditions: The choice of base, solvent, temperature, and even the nature of the cation can dramatically shift the N1:N2 ratio.[5] For example, the formation of tight ion pairs versus solvent-separated ion pairs can favor different isomers.[5]

  • The Electrophile: The size and nature of the incoming electrophile also play a crucial role in determining the site of attack.

Figure 1: General pathways for indazole N-substitution.

Strategies for Regiocontrolled Indazole Synthesis

Control over regioselectivity can be achieved through two primary strategic approaches:

  • De Novo Synthesis: Constructing the indazole ring in a manner that pre-determines the position of the N-substituent.

  • N-Functionalization of a Pre-formed Indazole: Modifying an existing 1H-indazole core under carefully controlled conditions to favor one isomer.

Regioselectivity in Indazole Ring Formation (De Novo Synthesis)

Building the heterocycle with the substituent already in place is often the most unambiguous route to a single regioisomer.

A. Transition-Metal-Catalyzed Cyclizations: Modern synthetic methods, particularly those catalyzed by transition metals like palladium, copper, and rhodium, offer powerful tools for constructing indazoles.[9][10] These reactions often involve the intramolecular C-H amination or annulation of appropriately substituted precursors.[10] For example, the copper-catalyzed coupling of N-acyl-N'-substituted hydrazines with aryl iodides can regioselectively afford N-acyl-N',N'-disubstituted hydrazines, which can then be cyclized to form 1-aryl-1H-indazoles.[11]

Figure 2: Workflow for de novo regiocontrolled indazole synthesis.

B. The Davis-Beirut Reaction: The Davis-Beirut reaction is a robust method for constructing 2H-indazoles, a class that is often more challenging to access.[12][13] The reaction proceeds via an in-situ generated nitroso intermediate which undergoes an N-N bond-forming heterocyclization.[12][13][14] This strategy is particularly valuable because it inherently leads to N2-substituted products, avoiding the common issue of mixed isomer formation.[12][13]

Regioselectivity in N-Functionalization of Pre-formed Indazoles

Direct functionalization is often more convergent and atom-economical. Success hinges on meticulously controlling reaction parameters to exploit the subtle differences between the N1 and N2 positions.

A. The Role of Base, Solvent, and Cation: The choice of base and solvent is paramount. This combination dictates the nature of the indazolide anion's counter-ion interaction, which in turn influences regioselectivity.

  • N1-Selectivity: Conditions that favor a "tight ion pair" often lead to N1-alkylation. Using sodium hydride (NaH) in a less-polar solvent like tetrahydrofuran (THF) is a classic example.[5] The sodium cation is believed to coordinate with the N2 lone pair, sterically blocking it and directing the electrophile to the N1 position.[1][8] This effect is particularly pronounced when a chelating group (like an ester or amide) is present at the C3 position, which can coordinate the cation and further lock the conformation to favor N1 attack.[1][8]

  • N2-Selectivity: Conditions that promote "solvent-separated ion pairs" can favor N2-alkylation. Using larger cations like cesium (from Cs₂CO₃) or potassium (from K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often increases the proportion of the N2 isomer.[5] In these cases, the cation is solvated, leaving the more nucleophilic N2 atom more accessible for reaction.

Table 1: Influence of Reaction Conditions on Indazole Alkylation Regioselectivity

Condition Typical Reagents Predominant Isomer Mechanistic Rationale Reference
Tight Ion Pair NaH in THF N1 Na⁺ coordinates with N2, sterically directing attack to N1. Enhanced by C3 chelating groups. [5][8]
Solvent-Separated Ion Pair K₂CO₃ or Cs₂CO₃ in DMF/DMSO N2 (or mixture) Larger, solvated cation does not block N2. Outcome depends more on intrinsic nucleophilicity. [1][5]
Thermodynamic Control β-halo ester electrophiles in DMF N1 Reaction is reversible, allowing equilibration to the more stable N1-substituted product. [3][5]

| Acidic Conditions | Alkyl trichloroacetimidates | N2 | Protonation of the imidate activates it for nucleophilic attack by the N2 atom. |[15] |

B. The Influence of Ring Substituents: Substituents on the indazole ring can override the effects of the solvent and base through steric and electronic effects.

  • Steric Hindrance: Large substituents at the C7 position will sterically hinder the N1 position, strongly favoring substitution at N2. Conversely, a bulky group at C3 can disfavor N2 attack.[15]

  • Electronic Effects: Electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) have been shown to confer excellent N2 regioselectivity, even under conditions that would normally favor N1.[5][16] This is attributed to the alteration of the electronic landscape of the indazolide anion.

Experimental Protocols: A Self-Validating System

Trustworthiness in synthetic chemistry comes from reproducible, well-defined protocols. Below are methodologies that exemplify the principles discussed.

Protocol 1: Highly N1-Selective Alkylation via Cation Chelation Control

This protocol is based on the findings that NaH in THF provides high N1-selectivity, particularly for indazoles bearing a C3-coordinating group.[5][8]

  • Objective: To synthesize Methyl 1-benzyl-5-bromo-1H-indazole-3-carboxylate.

  • Rationale: The use of NaH in THF will create a tight Na⁺ ion pair. The methyl ester at C3 will chelate the sodium ion with the N2 nitrogen, effectively blocking N2 from electrophilic attack and ensuring high selectivity for N1.[1][8]

  • Methodology:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq.) in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indazolide should result in a clear solution.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure N1-alkylated product. An expected N1:N2 ratio would be >95:5.[5]

Protocol 2: N2-Selective Alkylation via Kinetic Control

This protocol uses conditions that favor attack at the more nucleophilic N2 center, based on quantum mechanical analyses and experimental findings showing that acid-catalyzed reactions with specific electrophiles can favor N2.[15]

  • Objective: To synthesize a 2-alkyl-3-substituted-2H-indazole.

  • Rationale: Using an alkyl 2,2,2-trichloroacetimidate as the electrophile under acidic conditions activates the electrophile for nucleophilic attack. Quantum mechanical calculations suggest the transition state energy for attack by the 2H-indazole tautomer at the N2 position is significantly lower than the corresponding N1 attack, leading to high N2 selectivity.[15]

  • Methodology:

    • To a solution of the desired 1H-indazole (1.0 eq.) and the alkyl 2,2,2-trichloroacetimidate electrophile (1.2 eq.) in an anhydrous, non-coordinating solvent like 1,4-dioxane, add a catalytic amount of a strong acid catalyst (e.g., trifluoromethanesulfonic acid, 0.1 eq.) at room temperature under an argon atmosphere.

    • Heat the reaction mixture to a temperature between 60-80 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography. This method has been shown to provide exclusively the N2-alkylated product with no detectable N1 isomer.[15]

Conclusion and Future Outlook

Mastering regioselectivity in the synthesis of substituted indazoles is essential for efficient drug discovery and development. By understanding the interplay of sterics, electronics, and reaction conditions, chemists can move beyond trial-and-error and rationally design synthetic routes. N1-selectivity is reliably achieved using conditions that promote tight ion-pair formation (NaH/THF), especially when aided by C3-chelating substituents. Conversely, N2-selectivity can be accessed through kinetic control using specialized electrophiles or by leveraging strong electronic and steric directing effects from substituents on the indazole core.

The future of this field will likely focus on the development of new catalytic systems that offer even greater control and broader substrate scope.[17] Transition-metal-catalyzed C-H functionalization and photoredox catalysis are emerging as powerful platforms that may provide novel, regioselective pathways to functionalized indazoles, further expanding the synthetic chemist's toolkit.[10] Continued investigation using computational tools, such as DFT calculations, will continue to provide invaluable mechanistic insights, enabling the in silico design of highly regioselective transformations.[1]

References

  • Humphrey, A. J., Ye, Z., & Vang, J. Y. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933–1943.
  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.).
  • Various Authors. (n.d.). Indazole synthesis. Organic Chemistry Portal.
  • Various Authors. (2019). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles.
  • Humphrey, A. J., Ye, Z., & Vang, J. Y. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-184.
  • Janardhanan, J. C., Bhaskaran, R. P., & Vakayil, K. (2020). Transition‐Metal‐Catalyzed Syntheses of Indazoles.
  • Unknown Author. (n.d.). Synthesis of Novel N1 and N2 Indazole Derivatives.
  • Haddadin, M. J., & El-Sayegh, R. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2278–2288.
  • Various Authors. (n.d.). Regioselective synthesis of 1-substituted indazole-3-carboxylic acids.
  • Al-dujaili, M. K. (2021). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
  • Various Authors. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1933–1943.
  • Haddadin, M. J., & El-Sayegh, R. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.
  • Haddadin, M. J., & El-Sayegh, R. (n.d.). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles.
  • Various Authors. (n.d.). Regiocontrol in transition-metal-catalyzed C–H functionalization.
  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Unknown Author. (2024).
  • Unknown Author. (n.d.).
  • Various Authors. (2023). Indazole-based antiinflammatory and analgesic drugs.
  • Unknown Author. (n.d.). Indazoles. Chemenu.
  • Unknown Author. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Unknown Author. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Organic and Pharmaceutical Chemistry.

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Methodological & Application

The Strategic Utility of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The indazole core has emerged as a cornerstone in the design of contemporary kinase inhibitors, valued for its rigid bicyclic structure and its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1][2] This bioisostere of indole offers a unique arrangement of hydrogen bond donors and acceptors, making it a highly versatile scaffold for achieving both potent and selective kinase inhibition.[3] Marketed drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) feature the indazole motif, underscoring its clinical significance. The strategic functionalization of the indazole ring is paramount in tuning the pharmacological profile of these inhibitors. This guide focuses on a highly versatile, trifunctionalized building block, Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate , and its application in the synthesis of novel kinase inhibitors.

The Trifunctional Advantage: Deconstructing this compound

The power of this compound as a synthetic intermediate lies in the orthogonal reactivity of its three key functional groups. Each group serves as a handle for introducing diverse chemical moieties, allowing for a modular and efficient approach to building complex kinase inhibitors.

  • The 6-Bromo Group: This position is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl or heteroaryl groups, which are often crucial for establishing interactions with the solvent-exposed region of the kinase active site or for modulating the physicochemical properties of the molecule.

  • The 3-Formyl Group: The aldehyde functionality at the C3 position is a versatile precursor for various transformations. It can undergo reductive amination to introduce substituted amine side chains, which can be designed to interact with specific amino acid residues in the ATP binding pocket. Alternatively, it can participate in condensation reactions to form larger heterocyclic systems.

  • The 4-Methyl Carboxylate Group: The ester at the C4 position can serve multiple purposes. It can act as a point of diversification through amide bond formation. Additionally, its electronic influence can modulate the reactivity of the indazole ring system.

The strategic placement of these three groups on the indazole scaffold provides medicinal chemists with a powerful tool for systematically exploring the structure-activity relationships (SAR) of their inhibitor candidates.

Synthesis of the Key Building Block

The synthesis of this compound can be approached in a multi-step sequence, starting from readily available precursors. A plausible synthetic route involves the initial construction of the indazole core, followed by the introduction of the functional groups.

A key precursor is Methyl 6-bromo-1H-indazole-4-carboxylate. The formylation at the C3 position can then be achieved. While direct Vilsmeier-Haack formylation of indazoles can be challenging, alternative methods such as the nitrosation of a corresponding indole precursor followed by ring rearrangement have proven effective for generating 3-formylindazoles.

A detailed protocol for a related transformation is provided in European Patent EP 2566328 B1, which describes the synthesis of this compound.

Protocol 1: Synthesis of this compound (Adapted from Patent Literature)

Caution: This procedure should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment.

Step 1: Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate

A detailed procedure for the synthesis of this precursor can be found in various chemical supplier catalogues and patents. A common method involves the de-acetylation of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate using acidic conditions.

Step 2: Formylation at the C3 Position

The introduction of the formyl group at the C3 position of Methyl 6-bromo-1H-indazole-4-carboxylate is a key transformation. Based on the information in patent EP 2566328 B1, a method involving sodium nitrite is employed.

Materials:

  • Methyl 6-bromo-1H-indazole-4-carboxylate

  • Sodium Nitrite (NaNO₂)

  • Water

  • Appropriate acid (e.g., HCl)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • To a stirred solution of sodium nitrite in water, add Methyl 6-bromo-1H-indazole-4-carboxylate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of acid, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.

  • Extract the product into an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Kinase Inhibitor Synthesis: A Strategic Workflow

The trifunctional nature of this compound allows for a divergent synthetic strategy. The order of reactions can be tailored to the specific target and the desired final structure. A common and logical workflow involves a sequential approach, first modifying the 6-bromo position via a Suzuki coupling, followed by elaboration of the 3-formyl group.

G start Methyl 6-bromo-3-formyl- 1H-indazole-4-carboxylate suzuki Suzuki Coupling (at 6-Bromo) start->suzuki Arylboronic acid, Pd catalyst, Base reductive_amination Reductive Amination (at 3-Formyl) suzuki->reductive_amination Amine, Reducing Agent final_product Kinase Inhibitor Scaffold reductive_amination->final_product

Caption: A strategic workflow for kinase inhibitor synthesis.

Protocol 2: Sequential Suzuki Coupling and Reductive Amination

This protocol outlines a general procedure for a two-step synthesis of a kinase inhibitor scaffold starting from this compound.

Step A: Suzuki Coupling at the 6-Bromo Position

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, and the base.

  • Degas the solvent mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 6-aryl-3-formyl-indazole intermediate.

Step B: Reductive Amination of the 3-Formyl Group

Materials:

  • 6-Aryl-3-formyl-indazole intermediate from Step A

  • Primary or secondary amine (1.2 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), 1.5 eq)

  • Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the 6-aryl-3-formyl-indazole intermediate in the solvent.

  • Add the amine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent portion-wise, and continue to stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final kinase inhibitor scaffold.

Chemoselectivity and Strategic Considerations

The successful synthesis of complex molecules from this trifunctional building block hinges on understanding and controlling the chemoselectivity of the reactions.

  • Protecting Groups: Depending on the specific reaction conditions and the nature of the desired final product, protection of the N-H of the indazole ring may be necessary. Common protecting groups include tert-butyloxycarbonyl (Boc) or tetrahydropyran (THP). These can be readily removed under acidic conditions.

  • Order of Reactions: While the Suzuki coupling is generally robust, the presence of the aldehyde could potentially lead to side reactions under certain conditions. Performing the Suzuki coupling first is often a reliable strategy. The resulting 6-aryl-3-formyl-indazole is then a clean substrate for the subsequent reductive amination.

  • Ester Modification: The methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This step is typically performed after the elaboration of the 6- and 3-positions to avoid potential interference with the coupling or reduction chemistries.

Case Study: Application in the Synthesis of PLK4 and VEGFR Inhibitors

The 6-substituted indazole motif is a key feature in a number of potent and selective Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.[3] While specific examples starting directly from this compound are proprietary and often found within patent literature, the general strategies outlined above are directly applicable.

For instance, in the development of PLK4 inhibitors, the 6-position is often functionalized with an aromatic group that extends into a hydrophobic pocket, while the 3-position is modified with a side chain that forms hydrogen bonds with the hinge region. Similarly, for VEGFR inhibitors, the 6-position can be used to attach moieties that enhance binding affinity and selectivity.[3]

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its trifunctional nature allows for a modular and efficient approach to explore a wide chemical space. A thorough understanding of the reactivity of each functional group and strategic planning of the synthetic sequence are key to leveraging the full potential of this powerful intermediate in drug discovery programs.

References

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (2025-09-12). Available at: [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. (2024-12-05). Available at: [Link]

  • Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease - PubMed. (2023-01-26). Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Publishing. (n.d.). Available at: [Link]

  • WO2002010137A2 - Indazole derivatives as jnk inhibitors - Google Patents. (n.d.).
  • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PubMed Central. (n.d.). Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Available at: [Link]

  • WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents. (n.d.).
  • methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062 - PubChem. (n.d.). Available at: [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC - NIH. (n.d.). Available at: [Link]

  • INDAZOLES - European Patent Office - EP 2566328 B1 - EPO. (n.d.). Available at: [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The functionalization of the indazole ring system is a critical endeavor in the development of novel pharmaceuticals. Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild reaction conditions, and broad functional group tolerance.[2][3]

This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate. This particular substrate is a highly versatile building block, featuring three key functional groups: a bromine atom at the 6-position, an ideal handle for cross-coupling; a formyl group at the 3-position; and a methyl ester at the 4-position. The successful arylation at the C-6 position opens avenues for the synthesis of diverse libraries of indazole derivatives for screening in drug development programs.

Reaction Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. The presence of electron-withdrawing groups on the indazole ring can facilitate this rate-determining step.[5][6]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. The base activates the organoboron reagent, enhancing its nucleophilicity.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_intermediate Ar-Pd(II)-Br(L_n) pd0->pd_intermediate Oxidative Addition pd_transmetalated Ar-Pd(II)-R(L_n) pd_intermediate->pd_transmetalated Transmetalation pd_transmetalated->pd0 Reductive Elimination product Coupled Product (Ar-R) pd_transmetalated->product byproduct Br-B(OH)2 + Base-H+ pd_transmetalated->byproduct substrate Methyl 6-bromo-3-formyl- 1H-indazole-4-carboxylate (Ar-Br) substrate->pd_intermediate boronic_acid Arylboronic Acid (R-B(OH)2) + Base boronic_acid->pd_intermediate caption Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

The following protocols are designed to be a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling

This protocol is adapted from established procedures for the Suzuki coupling of bromoindazoles.[7][8]

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl₂ (0.05 equivalents) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask. The reaction mixture should be stirred to ensure proper mixing.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.[2]

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow start Start: Assemble Reactants setup Inert Atmosphere Setup (Evacuate & Backfill with N2/Ar) start->setup reagents Add Pd(dppf)Cl2 Catalyst and Degassed Solvents setup->reagents reaction Heat to 80-90°C (8-12 hours) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Cool, Filter through Celite® monitoring->workup Reaction Complete extraction Liquid-Liquid Extraction (EtOAc/Water/Brine) workup->extraction drying Dry Organic Layer (Na2SO4) & Concentrate extraction->drying purification Flash Column Chromatography drying->purification product Characterize Pure Product purification->product caption Figure 2. Experimental Workflow for Suzuki Coupling.

Caption: Figure 2. Experimental Workflow for Suzuki Coupling.

Protocol 2: Microwave-Assisted Suzuki Coupling

For accelerated reaction times, microwave irradiation can be employed. This protocol is based on similar microwave-assisted Suzuki couplings of bromoindazoles.[8]

Materials and Reagents:

  • Same as Protocol 1, with Cesium Carbonate (Cs₂CO₃) as an alternative base.

  • Ethanol (in solvent mixture)

Equipment:

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (1 equivalent), the arylboronic acid (1.5 equivalents), and Cesium Carbonate (2 equivalents).

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents).[8]

  • Add a degassed solvent mixture of 1,4-dioxane, ethanol, and water (e.g., 7:2:1 ratio).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant temperature (e.g., 140 °C) for 15-30 minutes.[8]

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Data Presentation: Reaction Parameter Summary

ParameterCondition 1 (Conventional Heating)Condition 2 (Microwave)Rationale & Key Considerations
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄Pd(dppf)Cl₂ is often robust and effective for a wide range of substrates. Pd(PPh₃)₄ is also a common and effective catalyst.[7][8]
Base K₂CO₃Cs₂CO₃Cs₂CO₃ is a stronger base and can be more effective in challenging couplings. The choice of base can significantly impact the reaction outcome.[8]
Solvent 1,4-Dioxane / H₂O1,4-Dioxane / EtOH / H₂OThe aqueous mixture is crucial for dissolving the base and facilitating the transmetalation step. Ethanol can improve solubility.
Temperature 80-90 °C140 °CHigher temperatures in microwave synthesis lead to significantly shorter reaction times.
Time 8-12 hours15-30 minutesMicrowave irradiation dramatically accelerates the reaction.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Inactive Catalyst: Ensure the palladium catalyst is not degraded. Using fresh catalyst is recommended.

    • Inefficient Base: The choice of base is critical. If K₂CO₃ is ineffective, consider a stronger base like Cs₂CO₃ or K₃PO₄.[8][9]

    • Protodeborylation: This side reaction can consume the boronic acid.[4] Using a slight excess of the boronic acid (1.2-1.5 equivalents) can compensate for this. Ensure the reaction is run under a strict inert atmosphere.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur if the reaction conditions are too harsh or if oxygen is present. Thoroughly degassing the solvents is crucial.

    • Debromination of Starting Material: This can be a competing reaction. Optimizing the catalyst and reaction time can minimize this.

  • Purification Challenges:

    • The polarity of the product will vary depending on the coupled aryl group. A careful selection of the solvent system for column chromatography is necessary.

    • Residual palladium can be removed by treating the crude product with a scavenger resin or by recrystallization.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of this compound. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize novel indazole derivatives efficiently and with high yields. Careful consideration of the catalyst, base, solvent, and reaction conditions, along with diligent monitoring and purification, will lead to successful outcomes in the synthesis of these valuable compounds for drug discovery and development.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. International Journal of Creative Research Thoughts. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available at: [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]

  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society. Available at: [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Available at: [Link]

  • Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

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Application Notes and Protocols for the Derivatization of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Drug Discovery

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] Notably, the indazole core is a key feature in several FDA-approved kinase inhibitors, such as axitinib and pazopanib, which target vascular endothelial growth factor receptors (VEGFRs) to inhibit angiogenesis in tumors.[4][5] The versatility of the indazole ring system allows for strategic functionalization to optimize potency, selectivity, and pharmacokinetic properties.

This guide focuses on a highly versatile building block, methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate . This trifunctionalized scaffold offers three distinct and chemically addressable points for diversification, making it an ideal starting material for the construction of diverse chemical libraries for drug discovery programs. The C3-formyl group is primed for transformations such as reductive amination and olefination, the C4-methyl carboxylate allows for amide bond formation, and the C6-bromo atom is a handle for transition-metal-catalyzed cross-coupling reactions. This document provides detailed protocols and the underlying scientific rationale for the derivatization of this key intermediate, empowering researchers to unlock its full potential in the synthesis of novel therapeutic agents.

Strategic Derivatization of the Indazole Core

The strategic modification of this compound allows for a systematic exploration of the chemical space around the indazole core. The following sections provide detailed protocols for the derivatization of each functional group.

Derivatization of the C3-Formyl Group: Building Side Chains and Linkers

The aldehyde at the C3 position is a versatile functional group that can be readily converted into a variety of substituents, providing access to secondary amines, alkenes, and other heterocyclic systems.[6]

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[7] The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.[8]

Mechanistic Rationale: The reaction is typically carried out under mildly acidic conditions to facilitate the dehydration of the hemiaminal intermediate to the imine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a popular choice due to its mildness and selectivity for imines over aldehydes.[9]

Experimental Protocol: Reductive Amination with a Primary Amine

  • Materials:

    • This compound

    • Primary amine of choice (e.g., benzylamine)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM), anhydrous

    • Acetic acid (optional, as a catalyst)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted aminomethyl-indazole derivative.

Data Presentation: Representative Reductive Amination Reactions

AmineReducing AgentSolventTime (h)Yield (%)
AnilineNaBH(OAc)₃DCM485
CyclopropylamineNaBH(OAc)₃DCE678
MorpholineNaBH₃CNMeOH1272

Note: DCE = 1,2-dichloroethane, MeOH = Methanol. Yields are indicative and may vary based on the specific amine used.

Visualization of the Reductive Amination Workflow

G start Start: Methyl 6-bromo-3-formyl- 1H-indazole-4-carboxylate add_amine Add Primary/Secondary Amine (1.1 eq) in Anhydrous DCM start->add_amine form_imine Imine Formation (Stir at RT, 30 min) add_amine->form_imine add_stab Add NaBH(OAc)₃ (1.5 eq) form_imine->add_stab reduction Reduction to Amine (Stir at RT, 2-12h) add_stab->reduction workup Aqueous Workup and Extraction reduction->workup purification Column Chromatography workup->purification product Product: C3-Aminomethyl Indazole Derivative purification->product

Caption: Workflow for the reductive amination of the C3-formyl group.

Derivatization of the C4-Methyl Carboxylate: Amide Library Synthesis

The methyl ester at the C4 position can be readily converted to a carboxylic acid, which can then be coupled with a diverse range of amines to generate an amide library. Amide bonds are prevalent in pharmaceuticals, and this derivatization allows for the introduction of various substituents that can modulate the compound's biological activity and physicochemical properties.[6]

The first step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.

Experimental Protocol: Ester Hydrolysis

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Methanol (MeOH)

    • Water

    • Hydrochloric acid (HCl), 1N

  • Procedure:

    • Dissolve the methyl ester (1.0 eq) in a mixture of THF (or MeOH) and water.

    • Add an aqueous solution of LiOH (2.0 eq) or NaOH (2.0 eq).

    • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to 0 °C and acidify with 1N HCl to pH ~3-4.

    • The carboxylic acid product will often precipitate out of solution. If not, extract the product with a suitable organic solvent like ethyl acetate.

    • Collect the solid by filtration or concentrate the organic extracts to obtain the crude carboxylic acid, which can often be used in the next step without further purification.

The resulting carboxylic acid can be coupled with amines using standard peptide coupling reagents.

Mechanistic Rationale: Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the amide bond.[10] The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often necessary to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as such.[6]

Experimental Protocol: Amide Formation

  • Materials:

    • 6-bromo-3-formyl-1H-indazole-4-carboxylic acid

    • Amine of choice (1.1 eq)

    • HATU or EDC/HOBt (1.2 eq)

    • DIPEA (2.0-3.0 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water to precipitate the product.

    • Collect the solid by filtration and wash with water. Alternatively, extract the product with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford the desired amide.

Visualization of the Amide Synthesis Workflow

G start Start: Methyl 6-bromo-3-formyl- 1H-indazole-4-carboxylate hydrolysis Ester Hydrolysis (LiOH or NaOH in THF/H₂O) start->hydrolysis acid Intermediate: Carboxylic Acid hydrolysis->acid coupling Amide Coupling (Amine, HATU, DIPEA in DMF) acid->coupling workup Aqueous Workup and Extraction coupling->workup purification Purification workup->purification product Product: C4-Amide Indazole Derivative purification->product

Caption: Workflow for the synthesis of C4-amide derivatives.

Derivatization of the C6-Bromo Group: C-C and C-N Bond Formation

The bromine atom at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[11] These reactions are fundamental in modern medicinal chemistry for the synthesis of complex molecules.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[11][12][13]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for the efficiency of the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

    • Solvent (e.g., 1,4-dioxane/water, DME)

  • Procedure:

    • In a reaction vessel, combine the bromo-indazole (1.0 eq), boronic acid (1.2 eq), palladium catalyst (3 mol%), and base (2.5 eq).

    • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

    • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

Boronic AcidCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9088
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DME8592
Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9075

Note: DME = 1,2-dimethoxyethane.

Visualization of the Suzuki-Miyaura Coupling Workflow

G start Start: Methyl 6-bromo-3-formyl- 1H-indazole-4-carboxylate reagents Add Boronic Acid, Pd Catalyst, Base start->reagents solvent Add Solvent (e.g., Dioxane/H₂O) reagents->solvent degas Degas with Ar or N₂ solvent->degas heat Heat to 80-100 °C degas->heat workup Aqueous Workup and Extraction heat->workup purification Column Chromatography workup->purification product Product: C6-Aryl/Heteroaryl Indazole purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling at the C6 position.

Application in Medicinal Chemistry: Targeting Protein Kinases

Derivatives of the indazole scaffold are particularly prominent as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[5] The strategic derivatization of this compound can be leveraged to develop potent and selective kinase inhibitors.

  • C3 Position: Modifications at this position can be directed towards the solvent-exposed region of the kinase active site, allowing for the introduction of groups that can enhance solubility and modulate pharmacokinetic properties.

  • C4 Position: The amide functionality at this position can form crucial hydrogen bond interactions with the hinge region of the kinase, a common binding motif for type II kinase inhibitors.[14]

  • C6 Position: Aryl or heteroaryl groups introduced at this position via Suzuki coupling can occupy the hydrophobic pocket of the ATP binding site, contributing significantly to the potency and selectivity of the inhibitor.[4] For instance, in the development of VEGFR-2 inhibitors, various substituted aryl groups at this position have been shown to be critical for high-potency inhibition.[15] Similarly, in the design of p38 MAP kinase inhibitors, substitutions at this position can influence the inhibitor's interaction with the DFG motif.[10][14]

By systematically exploring the derivatization at these three positions, researchers can fine-tune the structure-activity relationship (SAR) and develop novel indazole-based drug candidates with improved therapeutic profiles.

References

  • Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. (URL not available)
  • The Suzuki-Miyaura Cross-Coupling Reaction. (URL not available)
  • An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C 6 F 5 ) 3 /NaBH 4 - ResearchGate. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Publications. [Link]

  • Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed. [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase | ACS Omega - ACS Publications. [Link]

  • Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate - ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. [Link]

  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of - RSC Publishing. [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC. [Link]

  • Synthesis of primary amines by one-pot reductive amination of aldehydes - Der Pharma Chemica. [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - NIH. [Link]

  • RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT - Journals. [Link]

  • Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities‏ - PubMed. [Link]

  • Imidazole-based p38 MAP kinase inhibitors. - ResearchGate. [Link]

  • Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed. [Link]

  • Reductive Amination & Amide Synthesis (IOC 40) - YouTube. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. [Link]

  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - MDPI. [Link]

Sources

Application Notes and Protocols: Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Indazole Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful paradigm in modern medicinal chemistry, offering a rational and efficient alternative to high-throughput screening for the discovery of novel therapeutics.[1] This approach hinges on the identification of low-molecular-weight compounds, or "fragments," that bind with high ligand efficiency to biological targets.[2] These fragments then serve as starting points for elaboration into more potent, drug-like molecules.[1] The indazole core, a bicyclic aromatic system, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive starting point for FBDD campaigns.

This application note focuses on a particularly valuable, yet underexplored, indazole derivative: Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate . This trifunctionalized fragment is custom-designed for multifaceted applications in FBDD, offering a unique combination of features for both initial screening and subsequent hit-to-lead optimization.

Molecular Profile and Strategic Design

The utility of this compound in FBDD stems from the strategic placement of its functional groups, each serving a distinct and synergistic purpose.

PropertyValueSignificance in FBDD
Molecular Weight 283.09 g/mol Adheres to the "Rule of Three" for optimal fragment properties.[5]
Hydrogen Bond Donors 1Provides a key interaction point with the target protein.
Hydrogen Bond Acceptors 3Offers multiple points for hydrogen bonding.
Topological Polar Surface Area 68.8 ŲBalances solubility and membrane permeability.
cLogP 1.8Within the optimal range for fragment-like properties.

The key functional attributes include:

  • The Indazole Core: A bioisostere of indole, the indazole ring system provides a rigid scaffold capable of participating in a variety of interactions, including hydrogen bonding and π-stacking, with protein targets.[6]

  • The 3-Formyl Group (Aldehyde): This is the cornerstone of the fragment's versatility. It can act as a hydrogen bond acceptor in initial non-covalent screening. More importantly, it serves as a reactive "warhead" for covalent fragment screening against nucleophilic residues like cysteine or lysine.[5] This aldehyde also provides a synthetic handle for subsequent elaboration through well-established chemical transformations.[7]

  • The 4-Carboxylate Group (Methyl Ester): This group enhances the solubility of the fragment and provides an additional point for hydrogen bonding. It can also be a vector for fragment growth.

  • The 6-Bromo Group: The bromine atom offers a vector for further chemical modification through cross-coupling reactions, enabling fragment linking or growing strategies.[2]

Synthesis of this compound

Protocol 1: Vilsmeier-Haack Formylation of Methyl 6-bromo-1H-indazole-4-carboxylate

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8]

Materials:

  • Methyl 6-bromo-1H-indazole-4-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool anhydrous DMF (5 equivalents) in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Reaction with Indazole: Dissolve Methyl 6-bromo-1H-indazole-4-carboxylate (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.

Application in Fragment Screening

The dual nature of the 3-formyl group allows for both non-covalent and covalent screening strategies.

Workflow for Fragment Screening

Caption: FBDD workflow utilizing the dual-nature fragment.

Protocol 2: Covalent Fragment Screening using Mass Spectrometry

This protocol is designed to identify covalent binding of the aldehyde fragment to nucleophilic residues, such as cysteine, on a target protein.

Materials:

  • Purified target protein with accessible nucleophilic residues

  • This compound stock solution in DMSO

  • Assay buffer (e.g., PBS or HEPES, pH 7.4)

  • Quenching solution (e.g., formic acid)

  • LC-MS system with a high-resolution mass spectrometer

Procedure:

  • Protein-Fragment Incubation: In a microcentrifuge tube, incubate the target protein (typically 1-10 µM) with the fragment (typically 10-100 µM) in the assay buffer. Include a control sample with the protein and DMSO only. Incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-24 hours).

  • Quenching: Stop the reaction by adding the quenching solution.

  • LC-MS Analysis: Analyze the samples by LC-MS. The liquid chromatography step is used to desalt the protein. The mass spectrometer is operated in intact protein analysis mode.

  • Data Analysis: Compare the mass spectrum of the protein incubated with the fragment to the control. A mass shift corresponding to the molecular weight of the fragment indicates covalent bond formation. The intensity of the modified protein peak can be used to quantify the extent of labeling.

Protocol 3: Monitoring Covalent Binding by NMR Spectroscopy

NMR spectroscopy can provide detailed information about the binding event, including the location of the covalent modification and any conformational changes in the protein.[6]

Materials:

  • ¹⁵N-labeled target protein

  • This compound

  • NMR buffer (e.g., phosphate buffer in D₂O)

  • NMR spectrometer

Procedure:

  • Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the NMR buffer.

  • Titration: Add a stoichiometric amount of the fragment to the protein sample.

  • Time-course Monitoring: Acquire a series of ¹H-¹⁵N HSQC spectra over time to monitor the progress of the covalent reaction.

  • Data Analysis: Analyze the chemical shift perturbations (CSPs) of the protein's backbone amide signals. Residues at or near the binding site will show significant changes in their chemical shifts. The appearance of new peaks or disappearance of existing peaks can also indicate covalent modification and conformational changes.

Hit-to-Lead Optimization: Leveraging the Versatility of the Fragment

Once a validated hit is identified, the multiple functional groups of this compound provide several avenues for optimization.

Fragment Elaboration via the 3-Formyl Group

The aldehyde functionality is a versatile handle for chemical elaboration.

Reductive amination is a robust method for forming C-N bonds, allowing for the introduction of a wide range of substituents.[9]

Materials:

  • Validated aldehyde fragment hit

  • Primary or secondary amine

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Solvent (e.g., dichloroethane or methanol)

  • Acetic acid (catalyst)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde fragment (1 equivalent) and the amine (1.1 equivalents) in the chosen solvent. Add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours to form the imine intermediate.

  • Reduction: Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent. Dry the organic layer, concentrate, and purify by column chromatography.

The Pictet-Spengler reaction is a powerful tool for constructing new heterocyclic ring systems, offering a pathway for scaffold hopping and exploring new chemical space.[10]

Pictet_Spengler Indazole_Aldehyde Indazole-3-Carboxaldehyde Fragment Tetrahydrocarboline Tetrahydro-β-carboline Derivative Indazole_Aldehyde->Tetrahydrocarboline Pictet-Spengler Reaction Tryptamine β-Arylethylamine (e.g., Tryptamine) Tryptamine->Tetrahydrocarboline

Caption: Pictet-Spengler reaction for fragment elaboration.

Conclusion

This compound is a highly versatile and strategically designed fragment for FBDD. Its unique combination of a privileged indazole core, a reactive yet versatile aldehyde, and handles for further synthetic modification makes it a powerful tool for both initial hit discovery and subsequent lead optimization. The protocols outlined in this application note provide a roadmap for leveraging the full potential of this fragment in drug discovery campaigns targeting a wide range of protein classes.

References

  • Chihab, A., El Brahmia, N., Hamdoun, G., El Abbouchi, A., Ghammaz, H., Touil, N., Bousmina, M., El Fahim, E., & El Kazzouli, S. (2024). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. RSC Advances, 14(38), 27024-27033. Available from: [Link]

  • Gande, S. L., Kumar, D., Kumar, D., Singh, A., Singh, G., Kumar, D., & Singh, P. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14036-14051. Available from: [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26733-26756. Available from: [Link]

  • Iannazzo, D., Giofrè, S. V., Macchiarulo, A., & Vaccaro, L. (2017). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 22(1), 103. Available from: [Link]

  • Hopkins, A. L., & Groom, C. R. (2002). The druggable genome. Nature reviews Drug discovery, 1(9), 727-730.
  • Sensitized Detection of Inhibitory Fragments and Iterative Development of Non‐Peptidic Protease Inhibitors by Dynamic Ligation Screening. (2008). Angewandte Chemie International Edition, 47(18), 3275-3278. Available from: [Link]

  • PubChem. (n.d.). Methyl 6-bromo-1H-indazole-4-carboxylate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Kerr, M. A. (2010). 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. Science of Synthesis, 12, 15.
  • Sarris, K., & Moore, A. L. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available from: [Link]

Sources

Application Note: Regioselective N-Alkylation of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-substituted indazoles are a cornerstone pharmacophore in modern drug discovery, appearing in a range of therapeutics from kinase inhibitors to anti-inflammatory agents.[1][2] The regioselective alkylation of the indazole core at the N1 or N2 position is a critical step in the synthesis of these compounds, yet it often presents a significant challenge, frequently resulting in difficult-to-separate isomeric mixtures.[1][2][3] This application note provides a detailed experimental procedure for the N-alkylation of a highly functionalized indazole, Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate. We present two distinct, field-proven protocols designed to selectively favor either the N1 or N2 alkylated product, leveraging insights into the mechanistic principles that govern this transformation. The causality behind the choice of reagents and reaction conditions is explained to empower researchers to adapt these methods for their specific drug development campaigns.

Introduction: The Challenge of Indazole Regioselectivity

The indazole ring system possesses two nitrogen atoms, leading to two possible regioisomers upon alkylation. The distribution of N1 and N2 products is highly sensitive to a variety of factors, including the electronic and steric nature of substituents on the indazole core, the choice of base and solvent, and the alkylating agent itself.[4][5] Generally, the direct alkylation of 1H-indazoles yields a mixture of both N1- and N2-substituted products.[1][2] The 1H-indazole tautomer is typically more thermodynamically stable than the 2H-tautomer.[2][4][6] However, kinetic and thermodynamic factors can be manipulated to favor one isomer over the other.

For drug development professionals, achieving high regioselectivity is not merely an academic exercise; it is a crucial factor for process efficiency, scalability, and cost-effectiveness, eliminating the need for challenging chromatographic separations of isomers.[3] This guide focuses on this compound, a substrate featuring multiple electron-withdrawing groups that significantly influence the reactivity of the indazole nitrogens.

Mechanistic Considerations: Directing the Alkylation

The regiochemical outcome of the N-alkylation is dictated by a delicate interplay of electronic effects, sterics, and the nature of the indazole anion in solution. The choice of base and solvent is paramount as it influences the formation of tight or solvent-separated ion pairs, which can, in turn, affect which nitrogen atom acts as the primary nucleophile.[4][5]

  • N1-Alkylation (Kinetic vs. Thermodynamic Control): Strong, non-coordinating bases in non-polar aprotic solvents often favor N1 alkylation. For indazoles with an electron-withdrawing group at the C3 position (like the 3-formyl group in our substrate), a combination of a strong base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) has been shown to provide excellent N1 selectivity.[4][7] This is rationalized by the formation of a sodium-chelated intermediate where the cation coordinates to the N2 nitrogen and the oxygen of the C3 substituent, sterically hindering attack at N2 and directing the alkylating agent to the N1 position.[1][8] Some methods achieve high N1 selectivity through thermodynamic control, where the reaction is reversible and equilibrates to the more stable N1 product.[3][6][9]

  • N2-Alkylation: Conditions that promote the formation of the less stable 2H-indazole tautomer or that operate under different mechanistic pathways can favor N2 substitution. For instance, Mitsunobu conditions have demonstrated a strong preference for producing the N2-alkylated regioisomer of certain indazoles.[4][6] This pathway avoids the formation of the indazole anion and proceeds through an entirely different mechanism.

Experimental Protocols

This section details two distinct protocols for the regioselective N-alkylation of the target indazole. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Selective Synthesis of N1-Alkyl-6-bromo-3-formyl-1H-indazole-4-carboxylate

This protocol is optimized for high N1 selectivity, leveraging a strong base in a non-polar aprotic solvent to promote a kinetically controlled, chelation-assisted reaction.

Materials & Reagents

ReagentM.W. ( g/mol )M.P. (°C)Density (g/mL)Notes
This compound283.08N/AN/AStarting Material
Sodium Hydride (NaH), 60% dispersion in mineral oil24.00800 (dec.)0.92Pyrophoric, handle under inert gas
Anhydrous Tetrahydrofuran (THF)72.11-108.40.889Use dry solvent from a purifier
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)VariesVariesVariesElectrophile (1.1 - 1.5 equivalents)
Saturated Ammonium Chloride (aq. solution)---For quenching
Ethyl Acetate88.11-83.60.902For extraction
Brine (Saturated NaCl aq. solution)---For washing
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)120.37/142.041124/8842.66/2.664Drying agent

Workflow Diagram

N1_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry glassware under vacuum or in oven B Add Methyl 6-bromo-3-formyl-1H- indazole-4-carboxylate to flask A->B C Add anhydrous THF under inert atmosphere (N₂ or Ar) B->C D Cool solution to 0 °C (ice-water bath) C->D E Add NaH (60% dispersion) portion-wise D->E F Stir at 0 °C for 30 min, then warm to RT E->F G Add alkyl halide dropwise at RT F->G H Monitor reaction by TLC or LC-MS (stir at RT or heat if necessary) G->H I Cool to 0 °C and quench slowly with sat. aq. NH₄Cl H->I J Extract with Ethyl Acetate (3x) I->J K Combine organic layers, wash with brine, dry over MgSO₄ J->K L Filter and concentrate in vacuo K->L M Purify by column chromatography (e.g., Hexanes/EtOAc) L->M Final N1-Product Final N1-Product M->Final N1-Product

Caption: Workflow for selective N1-alkylation.

Step-by-Step Procedure

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration). Stir the mixture to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., 40-50 °C) may be required for less reactive alkyl halides.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N1-alkylated product.

Protocol 2: Selective Synthesis of N2-Alkyl-6-bromo-3-formyl-1H-indazole-4-carboxylate (Mitsunobu Conditions)

This protocol utilizes Mitsunobu conditions, which have been shown to favor N2-alkylation for some indazole systems.[4][6]

Materials & Reagents

ReagentM.W. ( g/mol )M.P. (°C)Density (g/mL)Notes
This compound283.08N/AN/AStarting Material
Triphenylphosphine (PPh₃)262.2980-821.194Solid
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)174.15/202.2110-12/-1.106/1.021Caution: Potentially explosive, handle with care
Primary or Secondary AlcoholVariesVariesVariesAlkyl source (1.5 equivalents)
Anhydrous Tetrahydrofuran (THF)72.11-108.40.889Use dry solvent from a purifier
Dichloromethane (DCM)84.93-96.71.326For extraction/purification

Workflow Diagram

N2_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A To a flask under N₂ add Indazole, PPh₃, and the Alcohol B Add anhydrous THF and stir to form a solution A->B C Cool solution to 0 °C B->C D Add DEAD or DIAD dropwise (maintain temp < 5 °C) C->D E Stir at 0 °C for 30 min, then warm to RT D->E F Monitor reaction by TLC or LC-MS E->F G Concentrate reaction mixture in vacuo F->G H Purify directly by column chromatography G->H Final N2-Product Final N2-Product H->Final N2-Product

Caption: Workflow for selective N2-alkylation.

Step-by-Step Procedure

  • Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), triphenylphosphine (1.5 eq), and the desired alcohol (1.5 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M) and stir until all solids have dissolved.

  • Reagent Addition: Cool the solution to 0 °C. Add DEAD or DIAD (1.5 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture directly under reduced pressure. The resulting residue can be purified by flash column chromatography. The triphenylphosphine oxide byproduct can often be partially removed by trituration with a solvent like diethyl ether prior to chromatography.

Characterization and Validation

The unequivocal assignment of the N1 and N2 regioisomers is critical. This is reliably achieved using 2D NMR spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC).[4][6]

  • N1-Isomer: A key correlation will be observed in the HMBC spectrum between the protons of the newly installed alkyl group's alpha-carbon (e.g., the -CH₂) and the C7a carbon of the indazole ring.[4][6]

  • N2-Isomer: The HMBC spectrum will show a correlation between the protons of the alkyl group's alpha-carbon and the C3 carbon of the indazole ring.[4][6]

Expected Outcomes and Discussion

The choice of reaction conditions profoundly impacts the regiochemical outcome. The table below summarizes the expected results based on literature precedents for similar substrates.

ProtocolKey ReagentsSolventExpected Major IsomerTypical N1:N2 RatioRationale
1NaH / Alkyl HalideTHFN1>95:5Chelation of Na⁺ between N2 and the C3-formyl group directs the electrophile to the N1 position.[1][4]
1 (alt.)Cs₂CO₃ / Alkyl HalideDMFMixture~1.4:1 to 1:1.4Weaker base and polar aprotic solvent lead to poor selectivity, forming a mixture of isomers.[5]
2PPh₃ / DEAD / AlcoholTHFN2<1:2.5The Mitsunobu reaction proceeds via a different mechanism that often favors the formation of the N2-alkylated product.[4][6]

The presence of multiple electron-withdrawing groups on the this compound core enhances the acidity of the N-H proton, facilitating deprotonation. The 3-formyl and 4-carboxylate groups are crucial for the chelation effect in Protocol 1, which is the primary driver for the high N1 selectivity. For researchers requiring the N2 isomer, the Mitsunobu reaction (Protocol 2) provides a reliable, albeit mechanistically distinct, alternative.

Conclusion

The regioselective N-alkylation of highly functionalized indazoles like this compound is a controllable process. By understanding the underlying mechanistic principles, researchers can strategically select reaction conditions to predictably access either the N1 or N2 alkylated isomer in high purity. The NaH/THF system offers a robust and scalable method for obtaining N1-substituted indazoles, while the Mitsunobu reaction provides a complementary route to N2-substituted analogues. These protocols serve as a validated starting point for the synthesis of diverse libraries of N-alkyl indazoles, accelerating the drug discovery and development process.

References

  • Alam, M. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. Available at: [Link]

  • Campeau, L.-C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Available at: [Link]

  • Keating, J. J., & Alam, M. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. National Institutes of Health. Available at: [Link]

  • Alam, M. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(12), 8335-8341. Available at: [Link]

  • Campeau, L.-C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Keating, J. J., & Alam, M. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]

  • Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]

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Use of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate

A Senior Application Scientist's Guide to a Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of the Indazole Core

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents.[1] Its unique bicyclic aromatic structure, composed of fused benzene and pyrazole rings, provides a rigid and tunable framework for interacting with various biological targets.[2] Indazole derivatives have demonstrated a vast therapeutic potential, finding application as potent inhibitors of kinases, anti-inflammatory agents, and anti-cancer therapeutics.[1][3] Marketed drugs such as Pazopanib (a multi-kinase inhibitor) and Entrectinib (an ALK inhibitor) underscore the clinical significance of this heterocyclic system.[3][4]

Within this important class of molecules, This compound (CAS 885518-49-0) emerges as a particularly powerful and versatile building block.[5] Its strategic value lies in the orthogonal reactivity of its three primary functional groups: a C6-bromo substituent, a C3-formyl (aldehyde) group, and a C4-methyl carboxylate. This trifunctional arrangement allows for sequential, site-selective modifications, enabling the efficient construction of complex molecular architectures and facilitating rapid exploration of structure-activity relationships (SAR) in drug discovery programs.[6]

This guide provides an in-depth analysis of the synthetic utility of this building block, complete with detailed protocols and expert insights into its application.

Molecular Profile and Strategic Reactivity

The power of this compound stems from the distinct chemical reactivity of its functional groups, which can be addressed under different reaction conditions. This orthogonality is the key to its utility.

  • C6-Bromo Group : This aryl bromide is a prime handle for transition-metal-catalyzed cross-coupling reactions. It is the ideal site for introducing aryl, heteroaryl, alkyl, or alkyne substituents via reactions like Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings.[7] This position is often used to build out the "western" region of kinase inhibitors, which frequently occupies hydrophobic pockets in the ATP binding site.

  • C3-Formyl Group : The aldehyde at the C3 position is a versatile electrophile. It readily participates in nucleophilic additions and condensation reactions. Key transformations include reductive amination to install diverse amine side chains, Wittig olefination to form alkenes, and Knoevenagel or aldol condensations to create new carbon-carbon bonds.

  • C4-Methyl Carboxylate : The ester group is less reactive than the aldehyde but offers further opportunities for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common functional group in drug candidates.[8] Alternatively, it can be reduced to a primary alcohol.

  • N1-Indazole Proton : The acidic N-H proton can be deprotonated and subsequently alkylated or arylated, allowing for modification of the indazole core itself. This site is crucial for tuning the physicochemical properties of the final molecule, such as solubility and metabolic stability.[9]

The logical relationship between these functional groups and their synthetic potential is visualized below.

G cluster_molecule This compound cluster_reactions Synthetic Transformations mol r_bromo Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig Amination mol->r_bromo C6-Br r_formyl Reductive Amination Wittig Olefination Knoevenagel Condensation mol->r_formyl C3-CHO r_ester Saponification -> Amide Coupling Reduction to Alcohol mol->r_ester C4-COOMe r_nh N-Alkylation N-Arylation mol->r_nh N1-H

Caption: Reactivity map of the title building block.

Core Application: A Case Study in Kinase Inhibitor Scaffolding

Indazole-based compounds are frequently developed as kinase inhibitors, which are crucial in oncology and inflammation research.[10][11] The title building block is exceptionally well-suited for this purpose. A hypothetical, yet chemically sound, workflow for synthesizing a generic kinase inhibitor scaffold is presented below. This workflow leverages the orthogonal reactivity to build a complex molecule in a controlled, stepwise manner.

G start Methyl 6-bromo-3-formyl- 1H-indazole-4-carboxylate step1 Step 1: Suzuki Coupling (at C6-Br) start->step1 intermediate1 Intermediate A (Aryl/Heteroaryl at C6) step1->intermediate1 step2 Step 2: Reductive Amination (at C3-CHO) intermediate1->step2 intermediate2 Intermediate B (Amine side-chain at C3) step2->intermediate2 step3 Step 3: N-Alkylation (at N1-H) intermediate2->step3 final_product Final Product (Complex Indazole Scaffold) step3->final_product

Caption: Stepwise synthetic workflow for a kinase inhibitor scaffold.

This logical flow—addressing the most robust reaction (cross-coupling) first, followed by the aldehyde modification, and finally N-alkylation—is a common strategy to avoid protecting group chemistry and minimize side reactions.

Experimental Protocols

The following protocols are exemplary and serve as a starting point. Researchers should perform their own optimization based on the specific substrates and desired outcomes.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6-Br

This protocol describes the coupling of an arylboronic acid to the C6-bromo position, a key step in elaborating the indazole core.[12]

Objective: To synthesize Methyl 6-aryl-3-formyl-1H-indazole-4-carboxylate.

Materials:

Reagent M.W. Amount Moles (mmol) Eq.
This compound 283.08 283 mg 1.0 1.0
Arylboronic Acid - - 1.2 1.2
Pd(PPh₃)₄ 1155.56 58 mg 0.05 0.05
Sodium Carbonate (Na₂CO₃) 105.99 212 mg 2.0 2.0
1,4-Dioxane - 8 mL - -

| Water | - | 2 mL | - | - |

Procedure:

  • Setup: To a 25 mL Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Sodium Carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent & Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (Dioxane:Water 4:1, 10 mL). Finally, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

    • Scientist's Note: The choice of palladium catalyst and ligand can be critical. For less reactive boronic acids, using a more active catalyst system like Pd₂(dba)₃ with a ligand such as SPhos or XPhos may be necessary.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Reductive Amination of the C3-Formyl Group

This protocol details the conversion of the C3-aldehyde to a secondary or tertiary amine, a common strategy for installing solvent-exposed side chains that can improve solubility and target engagement.

Objective: To synthesize a C3-aminomethyl indazole derivative.

Materials:

Reagent M.W. Amount Moles (mmol) Eq.
C6-Substituted 3-Formyl Indazole (from Protocol 1) - 1.0 mmol 1.0 1.0
Primary or Secondary Amine - - 1.1 1.1
Sodium Triacetoxyborohydride (STAB) 211.94 318 mg 1.5 1.5
Dichloromethane (DCM) - 10 mL - -

| Acetic Acid (optional) | - | 1-2 drops | - | - |

Procedure:

  • Setup: Dissolve the C6-substituted 3-formyl indazole (1.0 eq) in anhydrous DCM (10 mL) in a round-bottom flask.

  • Amine Addition: Add the desired amine (1.1 eq). If the amine is a hydrochloride salt, add 1.1 eq of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

    • Scientist's Note: The initial reaction is the formation of an iminium ion intermediate. For weakly nucleophilic amines, adding a drop of acetic acid can catalyze this step.

  • Reducing Agent: Stir the mixture at room temperature for 30-60 minutes. Then, add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes.

    • Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde but efficiently reduces the in-situ formed iminium ion.

  • Reaction: Stir the reaction at room temperature for 2-16 hours.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (15 mL). Stir for 15 minutes. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or preparative HPLC.

Summary and Outlook

This compound is a high-value, multi-functional building block for synthetic and medicinal chemistry. The orthogonal reactivity of its bromo, formyl, and ester groups provides a robust platform for the controlled, sequential synthesis of complex molecules. As demonstrated, its architecture is particularly amenable to the rapid generation of diverse libraries of potential kinase inhibitors. By understanding the distinct reactivity of each functional handle, researchers can strategically and efficiently construct novel chemical entities with significant therapeutic potential.

References

  • Sapeta, K., & Kerr, M. A. (n.d.). 1H- and 2H-Indazoles. Science of Synthesis, 12.2.
  • Organic Chemistry Portal. (n.d.). Indazole Synthesis. Retrieved from [Link]. Details various methods for the synthesis of the core indazole ring system.

  • ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. This article demonstrates the N-alkylation of 6-bromo-1H-indazole as a key synthetic step.
  • PubChem. (n.d.). Methyl 6-bromo-1H-indazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]. Provides chemical properties and identifiers for the title compound.

  • Tale, R. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. A review highlighting the importance of indazoles in medicinal chemistry and their various biological activities.
  • Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Cai, X., et al. (2022). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 243, 114777. Illustrates the design and synthesis of indazole-based kinase inhibitors.
  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3939.
  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1436-1469. A review covering the synthesis and broad biological importance of the indazole scaffold.
  • MySkinRecipes. (n.d.). Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate. Although a different isomer, this product description highlights the use of such building blocks in SAR studies for kinase inhibitors.
  • Li, Q., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. Shows the use of 6-bromo-1H-indazole in Suzuki coupling reactions to synthesize anti-cancer agents.
  • Gangwal, R. P., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Chemical Biology & Drug Design, 78(4), 683-689.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. A review focusing on the functionalization of the C3 position of the indazole ring.
  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]. Provides examples of marketed indazole-based drugs and their targets.

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives.
  • Shokat Lab. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Describes the synthesis of indazole-based inhibitors for the Akt kinase.
  • PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Highlights the development of indazole carboxamides as specific kinase inhibitors.

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Application Note: Strategic Derivatization of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and a Versatile Starting Material

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal framework for designing targeted therapeutics. Drugs such as Pazopanib, a tyrosine kinase inhibitor used in cancer therapy, feature this core structure, underscoring its clinical significance.[4]

This application note provides a detailed guide for the synthetic manipulation of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate (1) , a highly functionalized and versatile starting material. Its structure incorporates four distinct and orthogonally reactive functional groups: a C3-formyl (aldehyde), a C4-methyl ester, a C6-bromo, and an N1-proton. This unique arrangement allows for selective, stepwise derivatization, making it an ideal starting point for the construction of diverse chemical libraries for drug discovery.

We will explore proven protocols for modifying each of these sites, explaining the chemical principles behind each transformation and providing detailed, actionable experimental procedures.

Chemical structure of the starting material

Figure 1. this compound (1)

Strategic Derivatization Pathways

The key to unlocking the potential of compound 1 lies in the strategic and selective manipulation of its functional groups. The reactivity of each site can be addressed in a planned sequence to build molecular complexity. This guide is structured around the primary transformations at each of these reactive centers.

G Start Methyl 6-bromo-3-formyl- 1H-indazole-4-carboxylate (1) C3_Node C3-Formyl Group (Aldehyde) Start->C3_Node C6_Node C6-Bromo Group (Aryl Halide) Start->C6_Node C4_Node C4-Ester Group (Methyl Ester) Start->C4_Node N1_Node N1-H Group (Indazole Nitrogen) Start->N1_Node ReductiveAmination Reductive Amination C3_Node->ReductiveAmination Wittig Wittig Olefination C3_Node->Wittig Suzuki Suzuki Coupling C6_Node->Suzuki Buchwald Buchwald-Hartwig Amination C6_Node->Buchwald Saponification Saponification C4_Node->Saponification AmideCoupling Amide Coupling Saponification->AmideCoupling via Acid N_Alkylation N-Alkylation N1_Node->N_Alkylation

Diagram 1: Orthogonal reactivity of the starting material.

Transformations at the C3-Formyl Position

The aldehyde at the C3 position is a versatile handle for introducing a wide variety of side chains, often crucial for modulating ligand-receptor interactions.

Reductive Amination: Introducing Amine Diversity

Reductive amination is a robust and widely used method in medicinal chemistry to convert aldehydes into amines. The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ by a mild reducing agent.

Scientific Rationale: This two-step, one-pot process is highly efficient for creating C-N bonds. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; it is mild enough to not reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate. This selectivity prevents side reactions and leads to cleaner product formation. The addition of acetic acid is often used to catalyze imine formation and ensure the intermediate is protonated for efficient reduction.

Detailed Protocol: Synthesis of Methyl 6-bromo-3-((benzylamino)methyl)-1H-indazole-4-carboxylate (2)

  • Setup: To a 50 mL round-bottom flask, add this compound (1 ) (1.0 g, 3.53 mmol).

  • Solvent: Add 1,2-dichloroethane (DCE) (20 mL). Stir to dissolve.

  • Amine Addition: Add benzylamine (0.38 mL, 3.53 mmol, 1.0 eq).

  • Catalyst: Add glacial acetic acid (0.02 mL, 0.35 mmol, 0.1 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.12 g, 5.30 mmol, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product 2 .

ReagentMW ( g/mol )Amount (mg/mL)Moles (mmol)Equivalents
Starting Material (1)283.091.0 g3.531.0
Benzylamine107.150.38 mL3.531.0
Sodium Triacetoxyborohydride211.941.12 g5.301.5
Acetic Acid60.050.02 mL0.350.1
1,2-Dichloroethane-20 mL--

Cross-Coupling Reactions at the C6-Bromo Position

The aryl bromide at the C6 position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyne moieties. This is a powerful strategy for extending the molecular framework and exploring new structure-activity relationships (SAR).

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki coupling is one of the most reliable and versatile methods for forming C(sp²)-C(sp²) bonds. It involves the reaction of an aryl halide with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium(0) complex.

Scientific Rationale: The reaction mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand (e.g., SPhos) is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The base (e.g., K₂CO₃) is required to activate the boronic acid for the transmetalation step.

Detailed Protocol: Synthesis of Methyl 3-formyl-6-phenyl-1H-indazole-4-carboxylate (3)

  • Setup: In an oven-dried Schlenk flask, combine this compound (1 ) (500 mg, 1.77 mmol), phenylboronic acid (258 mg, 2.12 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (732 mg, 5.30 mmol, 3.0 eq).

  • Catalyst/Ligand: Add Pd(dppf)Cl₂ (65 mg, 0.088 mmol, 5 mol%).

  • Degassing: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvents: Add a degassed mixture of 1,4-dioxane (15 mL) and water (3 mL).

  • Reaction: Heat the mixture to 90 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography (silica gel, ethyl acetate/hexanes gradient) to afford compound 3 .

Diagram 2: Suzuki-Miyaura cross-coupling reaction scheme.

Modification of the C4-Carboxylate Ester

The methyl ester at C4 can be readily converted into a carboxylic acid, which is a key precursor for forming amides—one of the most common functional groups in approved drugs.

Saponification and Amide Coupling

This two-step sequence first involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a coupling reaction with an amine.

Scientific Rationale:

  • Saponification: Base-mediated hydrolysis (saponification) using lithium hydroxide (LiOH) is a standard and high-yielding method for converting methyl esters to carboxylic acids. The use of a THF/water solvent system ensures the solubility of both the organic substrate and the inorganic base.

  • Amide Coupling: The resulting carboxylic acid is then activated for coupling. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and side reactions. DIPEA (N,N-Diisopropylethylamine) acts as a non-nucleophilic base to neutralize the acid formed during the reaction and facilitate the coupling process.

Detailed Protocol: Synthesis of 6-bromo-3-formyl-N-propyl-1H-indazole-4-carboxamide (5)

Step A: Saponification to form acid (4)

  • Setup: Dissolve this compound (1 ) (1.0 g, 3.53 mmol) in a mixture of THF (15 mL) and water (5 mL).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (296 mg, 7.06 mmol, 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (10 mL) and acidify to pH ~2-3 with 1M HCl.

  • Isolation: The carboxylic acid product 4 will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. This intermediate is often used directly in the next step without further purification.

Step B: Amide Coupling

  • Setup: To a solution of the crude carboxylic acid 4 (from Step A, ~3.53 mmol) in DMF (15 mL), add propylamine (0.35 mL, 4.24 mmol, 1.2 eq).

  • Base: Add DIPEA (1.85 mL, 10.6 mmol, 3.0 eq).

  • Coupling Reagent: Add HATU (1.61 g, 4.24 mmol, 1.2 eq) and stir the mixture at room temperature.

  • Reaction: Stir for 4-8 hours. Monitor the reaction by LC-MS.

  • Workup: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the final amide 5 .

N1-Alkylation of the Indazole Core

Functionalization of the N1 position of the indazole ring is a common strategy to block a hydrogen bond donor site, modulate solubility, and influence the ADME (absorption, distribution, metabolism, and excretion) properties of the molecule.

Scientific Rationale: The indazole N-H proton is weakly acidic and can be deprotonated by a suitable base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). The resulting indazolide anion is a potent nucleophile that readily reacts with an electrophile, like an alkyl halide (e.g., methyl iodide), in an Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction.

Detailed Protocol: Synthesis of Methyl 6-bromo-3-formyl-1-methyl-1H-indazole-4-carboxylate (6)

  • Setup: In a dry flask, suspend this compound (1 ) (1.0 g, 3.53 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add cesium carbonate (Cs₂CO₃) (1.73 g, 5.30 mmol, 1.5 eq).

  • Electrophile Addition: Add methyl iodide (0.26 mL, 4.24 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 3-5 hours. Monitor by TLC or LC-MS. Note: N1 vs. N2 alkylation is a known challenge in indazole chemistry; for many systems, N1 is the thermodynamically favored product.[5]

  • Workup: Pour the reaction mixture into ice-water. A precipitate will form.

  • Isolation & Purification: Collect the solid by filtration, wash thoroughly with water, and dry. If necessary, recrystallize from ethanol or purify by column chromatography to obtain the pure N1-alkylated product 6 .

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel bioactive compounds. The orthogonal reactivity of its four distinct functional groups allows for a modular and strategic approach to library synthesis. The protocols detailed in this application note provide reliable and field-tested methods for derivatizing this scaffold, enabling researchers and drug development professionals to rapidly generate diverse molecular architectures for biological screening and lead optimization.

References

  • Qin, J., Cheng, W., Duan, Y., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anticancer Agents in Medicinal Chemistry, 21(7), 839–860. Available at: [Link]

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Scientific Reports, 11(1), 9035. Available at: [Link]

  • Sharma, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Bansal, R. K., & Sharma, S. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(22), 5410. Available at: [Link]

  • Organic Chemistry Portal. (2023). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Nguyen, T. T., et al. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Chemistry, 6(1), 63-71. Available at: [Link]

  • World Scientific. (2024). A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase. World Scientific. Available at: [Link]

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Application Notes and Protocols for Amide Bond Formation with Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Indazole Carboxamides in Medicinal Chemistry

The indazole scaffold is a privileged bicyclic aromatic heterocycle frequently found in a multitude of biologically active compounds.[1] Derivatives of indazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[2] Specifically, indazole-carboxamides are a key structural motif in many drug candidates, acting as inhibitors of various enzymes and receptors. The synthesis of diverse libraries of these compounds is therefore of paramount importance in drug discovery and development.

This application note provides a detailed guide to the formation of amide bonds with a particularly useful, yet challenging, building block: Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate . The presence of multiple functional groups on this substrate—a carboxylic acid ester, a reactive aldehyde, and the indazole N-H—necessitates a careful and strategic approach to achieve chemoselective amide bond formation at the desired position. We will explore the underlying chemical principles, compare common coupling methodologies, and provide detailed, field-tested protocols for the successful synthesis of N-substituted 6-bromo-3-formyl-1H-indazole-4-carboxamides.

The Synthetic Challenge: Chemoselectivity in the Presence of a Formyl Group

The primary challenge in the amide coupling of derivatives of this compound lies in the presence of the electrophilic formyl (aldehyde) group at the 3-position. This group can compete with the activated carboxylic acid for the amine nucleophile, leading to the formation of an imine byproduct. Additionally, some coupling reagents or harsh reaction conditions could potentially lead to oxidation or other unwanted side reactions of the aldehyde.

Therefore, the choice of coupling reagent and reaction conditions is critical to ensure that the reaction proceeds with high chemoselectivity for the desired amide bond formation. This guide will focus on two robust and widely used coupling strategies: one utilizing a carbodiimide-based reagent (EDC) and the other a uronium-based reagent (HATU).

Foundational Principles: The Mechanism of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is kinetically slow and requires high temperatures, which are often incompatible with complex molecules.[3] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the primary role of coupling reagents.

Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for its efficiency and the ease of removal of its urea byproduct.[4] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can rearrange to an inactive N-acylurea. To mitigate these side reactions and increase the efficiency of the coupling, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization. This active ester then reacts with the amine to form the desired amide.

Uronium-Based Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent.[5] In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester. The amine then attacks this active ester to yield the final amide product. HATU is known for its high reactivity and is often the reagent of choice for sterically hindered substrates or less nucleophilic amines.

Strategic Considerations for Coupling with this compound

Given the presence of the aldehyde, the key to a successful amide coupling is to favor the reaction of the amine with the activated carboxylic acid over the aldehyde. This can be achieved through several strategies:

  • Choice of Coupling Reagent and Conditions: Mild reaction conditions are generally preferred. HATU, in combination with a non-nucleophilic base like DIPEA, is often effective in promoting rapid amide bond formation, which can outcompete the slower imine formation.

  • Order of Addition: Adding the amine to a pre-activated mixture of the carboxylic acid, coupling reagent, and base can be beneficial. This ensures that the highly reactive activated ester is readily available for reaction with the amine as soon as it is introduced.

  • Protecting Group Strategy: In cases where chemoselectivity is difficult to achieve, the aldehyde can be temporarily protected as an acetal.[6][7][8] This is a robust strategy, although it adds extra steps to the synthetic sequence. A common method is the formation of a cyclic acetal using ethylene glycol under acidic conditions. The acetal is stable to the basic conditions of the amide coupling and can be readily removed by acidic hydrolysis after the amide bond is formed.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide bond formation with this compound derivatives.

Protocol 1: HATU-Mediated Amide Coupling (Chemoselective Approach)

This protocol is designed to achieve chemoselective amide bond formation without the need for a protecting group.

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • HATU (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent) and dissolve it in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted 6-bromo-3-formyl-1H-indazole-4-carboxamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling with Aldehyde Protection

This protocol utilizes a protecting group strategy for the aldehyde, which can be beneficial for less reactive amines or when chemoselectivity is a concern.

Part A: Protection of the Aldehyde

Materials:

  • This compound

  • Ethylene glycol (5.0 equivalents)

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.

  • Heat the mixture to reflux and continue until the calculated amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetal-protected indazole derivative. This is often used in the next step without further purification.

Part B: EDC/HOBt-Mediated Amide Coupling

Materials:

  • Acetal-protected methyl 6-bromo-1H-indazole-4-carboxylate

  • Amine of choice (1.1 equivalents)

  • EDC hydrochloride (1.5 equivalents)

  • HOBt (1.2 equivalents)

  • Triethylamine (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the acetal-protected indazole (1.0 equivalent) in anhydrous DCM or DMF in a dry round-bottom flask under an inert atmosphere.

  • Add HOBt (1.2 equivalents) and EDC hydrochloride (1.5 equivalents) to the solution.

  • Add triethylamine (2.0 equivalents) and stir the mixture at room temperature for 15 minutes.

  • Add the amine (1.1 equivalents) and continue to stir at room temperature for 4-8 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, dilute with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Part C: Deprotection of the Aldehyde

Materials:

  • Acetal-protected amide product

  • Acetone

  • 1M Hydrochloric acid

Procedure:

  • Dissolve the purified acetal-protected amide in acetone.

  • Add 1M hydrochloric acid and stir the mixture at room temperature. Monitor the deprotection by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final N-substituted 6-bromo-3-formyl-1H-indazole-4-carboxamide.

Data Presentation and Comparison of Coupling Methods

ParameterHATU-Mediated CouplingEDC/HOBt-Mediated Coupling (with Protection)
Chemoselectivity Generally high, favors amide formation.Excellent, aldehyde is protected.
Reaction Time Typically faster (2-4 hours).Longer overall due to protection/deprotection steps.
Number of Steps One-pot reaction.Three-step sequence.
Reagent Cost HATU is more expensive.EDC and HOBt are more economical.
Workup Standard aqueous workup.Requires workup for three separate reactions.
Overall Yield Good to excellent, dependent on amine.Generally good, but potential for material loss over three steps.
Ideal For Rapid synthesis, more reactive amines.Less reactive amines, ensuring no side reactions with the aldehyde.

Visualization of Key Workflows

Amide_Coupling_Workflow cluster_0 HATU-Mediated Protocol (Chemoselective) cluster_1 EDC/HOBt Protocol (with Protection) A1 Indazole-COOH + HATU + DIPEA in DMF A2 Pre-activation (15 min) A1->A2 A3 Add Amine A2->A3 A4 Reaction (2-4h) A3->A4 A5 Workup & Purification A4->A5 A6 Final Amide Product A5->A6 B1 Protect Aldehyde (Acetal Formation) B2 Indazole-COOH-Protected + EDC/HOBt + TEA B1->B2 B3 Add Amine B2->B3 B4 Reaction (4-8h) B3->B4 B5 Workup & Purification B4->B5 B6 Deprotection of Acetal B5->B6 B7 Final Amide Product B6->B7

Caption: Comparative workflow of HATU vs. EDC/HOBt mediated amide coupling.

HATU_Mechanism RCOOH Indazole-COOH RCOO Indazole-COO⁻ RCOOH->RCOO Deprotonation H⁺ Base DIPEA ActiveEster OAt-Active Ester RCOO->ActiveEster Attack on HATU HATU HATU HATU->ActiveEster Amide Final Amide Product ActiveEster->Amide Nucleophilic Attack Byproduct Tetramethylurea + HOAt ActiveEster->Byproduct Release Amine R'-NH₂ Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

Sources

Application Note: A Scalable and Robust Synthesis of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the scale-up synthesis of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate, a key building block for various pharmacologically active agents. The described two-step synthetic pathway is designed for scalability, safety, and reproducibility. The process begins with the deprotection of a commercially available N-acetylated precursor to yield Methyl 6-bromo-1H-indazole-4-carboxylate. The subsequent and critical step is a regioselective Vilsmeier-Haack formylation at the C3 position. This document details the rationale behind the synthetic strategy, provides step-by-step protocols, outlines critical process parameters for scale-up, and emphasizes safety considerations, particularly for the exothermic formylation reaction.

Introduction and Strategic Overview

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Specifically, 3-formylindazoles are versatile intermediates, allowing for a wide array of chemical transformations to build molecular complexity and access novel drug candidates.[2] The target molecule of this guide, this compound, combines the reactive aldehyde handle with orthogonal functional groups—a bromo substituent and a methyl ester—making it an exceptionally valuable precursor for library synthesis in drug discovery programs.

The challenge in synthesizing this molecule lies in achieving regioselective formylation at the C3 position on a pre-functionalized indazole ring. Direct functionalization of the parent 6-bromo-1H-indazole can lead to mixtures of products. Our strategic approach, therefore, relies on utilizing a readily available precursor, Methyl 6-bromo-1H-indazole-4-carboxylate, to direct the formylation to the desired position.

The proposed synthetic route is a two-step process:

  • Synthesis of Precursor: Preparation of Methyl 6-bromo-1H-indazole-4-carboxylate via hydrolysis of its N-acetyl protected form. This ensures a high-purity starting material for the critical formylation step.

  • Vilsmeier-Haack Formylation: Introduction of the formyl group at the electron-rich C3 position of the indazole ring system. The Vilsmeier-Haack reaction is the method of choice due to its efficiency and use of common, inexpensive reagents.[3]

This guide is intended for researchers, process chemists, and drug development professionals who require a reliable and scalable method to produce this key intermediate.

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: Deprotection cluster_1 Step 2: Vilsmeier-Haack Formylation Start Methyl 1-acetyl-6-bromo- 1H-indazole-4-carboxylate Intermediate Methyl 6-bromo-1H-indazole- 4-carboxylate Start->Intermediate  6N HCl, Methanol  60°C, 8h  (Yield: ~72%) [23] Product Methyl 6-bromo-3-formyl- 1H-indazole-4-carboxylate Intermediate->Product  1. POCl3, DMF  0°C to RT  2. NaOH (aq)  (Proposed)

Caption: Overall two-step synthetic pathway to the target compound.

Step 1: Scale-up Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate (Precursor)

The precursor is synthesized by the acidic hydrolysis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate. The acetyl group serves as a protecting group during upstream synthetic steps and its efficient removal is critical for obtaining high-quality material for the subsequent formylation.

Experimental Protocol

This protocol is adapted from established patent literature for robustness.[4]

Table 1: Reagents and Materials for Precursor Synthesis

Reagent/MaterialCAS No.Molecular Weight ( g/mol )Quantity (Scale: 61 mmol)MolesEquivalents
Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate1346597-55-4297.1118.0 g0.0611.0
Methanol (MeOH)67-56-132.04350 mL--
Hydrochloric Acid (6N HCl)7647-01-036.46350 mL2.1~34
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01As needed (~2 L)--
Diethyl Ether (Et₂O)60-29-774.12200 mL--

Procedure:

  • Reaction Setup: Charge a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe with Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate (18.0 g, 61.0 mmol) and methanol (350 mL).

  • Acid Addition: Stir the suspension and slowly add 6N hydrochloric acid (350 mL).

  • Heating: Heat the reaction mixture to 60°C and maintain stirring at this temperature for 8 hours. Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material.

  • Solvent Removal: After completion, cool the mixture to room temperature. Remove the methanol by distillation under reduced pressure using a rotary evaporator.

  • Neutralization and Precipitation: Transfer the remaining aqueous solution to a 4 L beaker. Slowly and carefully add saturated sodium bicarbonate solution with vigorous stirring until the pH of the mixture reaches 8. A solid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the filter cake with deionized water (3 x 100 mL).

  • Drying and Final Wash: Dry the solid under vacuum at 50°C overnight. To remove any residual non-polar impurities, suspend the dried solid in diethyl ether (200 mL), stir for 15 minutes, filter, and dry again under vacuum to yield Methyl 6-bromo-1H-indazole-4-carboxylate as a light yellow solid.[4]

    • Expected Yield: ~11 g (72%)

    • Purity (HPLC): >97%

Step 2: Vilsmeier-Haack Formylation for this compound

This is the key transformation step. The Vilsmeier-Haack reaction utilizes a chloroiminium salt (the "Vilsmeier reagent"), generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), as the electrophile.[3][5] The electron-rich C3 position of the indazole nucleophilically attacks the Vilsmeier reagent, leading to formylation after hydrolysis.

Mechanistic Rationale

The reaction proceeds via two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with the powerful Lewis acid POCl₃ to form the electrophilic chloroiminium cation.

  • Electrophilic Aromatic Substitution: The indazole substrate attacks the Vilsmeier reagent, followed by elimination and subsequent hydrolysis during workup to reveal the aldehyde.

Vilsmeier_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Substitution DMF DMF Adduct Initial Adduct DMF->Adduct + POCl3 POCl3 POCl3->Adduct Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier - [PO2Cl2]⁻ Attack Nucleophilic Attack Vilsmeier->Attack Indazole Indazole Precursor Indazole->Attack + Iminium Iminium Intermediate Attack->Iminium - Cl⁻ Aldehyde Final Aldehyde (after Hydrolysis) Iminium->Aldehyde H₂O Workup

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Scale-Up and Safety Considerations

The Vilsmeier-Haack reaction is exothermic and presents specific thermal hazards. The Vilsmeier reagent itself can be thermally unstable.[1][6] For safe scale-up, the following points are critical:

  • Mode of Addition: The POCl₃ should be added slowly to the solution of the substrate in DMF. This "in-situ" generation ensures the reactive Vilsmeier reagent is consumed as it is formed, preventing its accumulation and potential for a runaway reaction.[7]

  • Temperature Control: The initial addition of POCl₃ must be performed at low temperature (0-5°C) using an efficient cooling bath (e.g., ice-salt or a chiller). The internal temperature must be carefully monitored throughout the addition.

  • Quenching: The reaction quench with an aqueous base is also highly exothermic and must be performed with caution and efficient cooling. The reaction mixture should be added slowly to a pre-chilled, well-stirred solution of the base.

  • Ventilation: The reaction releases HCl gas. It must be performed in a well-ventilated fume hood.

Proposed Scale-Up Protocol

Table 2: Reagents and Materials for Vilsmeier-Haack Formylation

Reagent/MaterialCAS No.Molecular Weight ( g/mol )Quantity (Scale: 43 mmol)MolesEquivalents
Methyl 6-bromo-1H-indazole-4-carboxylate885518-49-0255.0711.0 g0.0431.0
Anhydrous Dimethylformamide (DMF)68-12-273.09110 mL--
Phosphorus Oxychloride (POCl₃)10025-87-3153.3312.0 mL (19.8 g)0.1293.0
Sodium Hydroxide (NaOH)1310-73-240.00~30 g in 300 mL water~0.75-
Ethyl Acetate (EtOAc)141-78-688.11500 mL--
Brine (Saturated NaCl solution)7647-14-558.44100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~20 g--

Procedure:

  • Reaction Setup: In a 1 L three-neck flask equipped with a mechanical stirrer, dropping funnel, and temperature probe, dissolve Methyl 6-bromo-1H-indazole-4-carboxylate (11.0 g, 43.1 mmol) in anhydrous DMF (110 mL).

  • Cooling: Cool the solution to 0°C in an ice-salt bath.

  • Vilsmeier Reagent Formation (In-situ): Slowly add phosphorus oxychloride (12.0 mL, 129 mmol, 3.0 equiv.) dropwise via the dropping funnel over 45-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 5-6 hours. The mixture will become a thick slurry. Monitor the reaction by TLC or LC-MS.

  • Quenching: Prepare a solution of sodium hydroxide (~30 g) in water (300 mL) in a 2 L beaker equipped with a mechanical stirrer, and cool it to 0°C. CAUTION: HIGHLY EXOTHERMIC. Very slowly, pour the reaction mixture onto the cold, vigorously stirred NaOH solution. Use an additional portion of ice to maintain the temperature below 20°C.

  • Extraction: Once the quench is complete and the mixture is at room temperature, transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

For large-scale operations, purification by column chromatography is often impractical. A crystallization or precipitation method is preferred.

Purification Protocol (Non-Chromatographic)
  • Initial Attempt at Crystallization: Dissolve the crude solid in a minimal amount of a hot polar solvent (e.g., ethyl acetate or isopropanol). Allow it to cool slowly to room temperature, then place it in an ice bath to induce crystallization. If crystals form, collect them by filtration, wash with a small amount of cold solvent, and dry.

  • Precipitation/Trituration: If the product oils out or fails to crystallize cleanly, an alternative is trituration. Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether) to the crude material. Stir or sonicate the mixture vigorously. The product should solidify. Collect the solid by filtration, wash with the non-polar solvent, and dry.[8]

  • Bisulfite Adduct Formation (Optional): For stubborn impurities, the aldehyde can be purified by forming a water-soluble bisulfite adduct. This is an advanced technique suitable for separating aldehydes from other organic materials.[9]

Characterization

The final product's identity and purity should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and regiochemistry of the formyl group addition.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 283.98/285.98 for Br isotopes).

  • Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the aldehyde C=O stretch (~1670-1690 cm⁻¹) and N-H stretch.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the product.

Overall Experimental Workflow

Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation cluster_purification Purification & Analysis S1_Setup 1. Charge Reactor with N-acetyl Indazole & MeOH S1_React 2. Add 6N HCl, Heat to 60°C S1_Setup->S1_React S1_Workup 3. Roto-evap MeOH, Neutralize with NaHCO₃ to pH 8 S1_React->S1_Workup S1_Isolate 4. Filter, Dry, & Wash with Et₂O S1_Workup->S1_Isolate S1_Product Pure Precursor (Methyl 6-bromo-1H-indazole-4-carboxylate) S1_Isolate->S1_Product S2_Setup 5. Dissolve Precursor in Anhydrous DMF S1_Product->S2_Setup S2_React 6. Cool to 0°C, Add POCl₃ dropwise (T < 5°C) S2_Setup->S2_React S2_Stir 7. Warm to RT, Stir 5-6h S2_React->S2_Stir S2_Quench 8. Quench into Cold NaOH (aq) (T < 20°C) S2_Stir->S2_Quench S2_Extract 9. Extract with EtOAc, Wash, Dry, Concentrate S2_Quench->S2_Extract S2_Crude Crude Final Product S2_Extract->S2_Crude Purify 10. Recrystallize or Triturate Crude Product S2_Crude->Purify Analyze 11. Characterize by NMR, MS, IR, and HPLC Purify->Analyze Final_Product Final Pure Product (this compound) Analyze->Final_Product

Caption: Step-by-step workflow for the synthesis and purification process.

General Safety Precautions

All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle with extreme care.

  • Hydrochloric Acid (6N): Corrosive. Avoid contact with skin and eyes.

  • Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Exothermic Reactions: Both the Vilsmeier-Haack reaction and the subsequent quench are highly exothermic. Ensure adequate cooling capacity and slow, controlled addition of reagents.[6]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Longworth, M., et al. (2017). Structure description: Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 2(9), x171408. Available at: [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28189-28224. Available at: [Link]

  • PubChem. methyl 6-bromo-1H-indazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Application Note. Available at: [Link]

  • PubMed. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Library of Medicine. Available at: [Link]

  • ACS Publications. Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Organic Process Research & Development. Available at: [Link]

  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. Request PDF. Available at: [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PDF. Available at: [Link]

  • ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Forum. Available at: [Link]

  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Figure. Available at: [Link]

  • National Institutes of Health (NIH). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Available at: [Link]

  • RSC Publishing. Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Green Chemistry. Available at: [Link]

  • PubMed. Synthesis and accumulation of aromatic aldehydes in an engineered strain of Escherichia coli. National Library of Medicine. Available at: [Link]

  • University College Cork. Modifications to the Vilsmeier-Haack formylation of 1, 4-dimethylcarbazole and its application to the synthesis of ellipticines. CORA. Available at: [Link]

  • Organic Syntheses. 3 - Organic Syntheses Procedure. Org. Synth. Available at: [Link]

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Org-Chem.org. Available at: [Link]

  • YouTube. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Video. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively. This resource is structured to address the practical challenges you may encounter, ensuring that each experimental step is a self-validating system for robust and reproducible results.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section is formatted as a series of questions and answers to directly address specific issues you might encounter during your experiments.

Question 1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

Answer:

Low yield in indazole synthesis is a frequent challenge that can often be traced back to several key factors. Let's break down the likely culprits and the strategies to address them.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can dramatically impact the reaction outcome. For instance, in many classical indazole syntheses, such as those involving intramolecular cyclization, polar aprotic solvents like DMF or DMSO can facilitate the reaction by effectively solvating charged intermediates.[1] However, in some cases, less polar solvents may be advantageous to minimize side reactions. The selection of the base is also critical; for example, in the synthesis of N-aryl-1H-indazoles, 2-aminopyridine has been shown to promote the desired cyclization over the formation of benzimidazole byproducts, which can be favored by stronger bases like triethylamine.[2][3]

    • Actionable Advice: Systematically screen a matrix of conditions. Vary the solvent (e.g., DMF, DMSO, toluene, dioxane), the base (e.g., K₂CO₃, Cs₂CO₃, NaH, organic amines), and the reaction temperature. Running small-scale parallel reactions can efficiently identify the optimal conditions for your specific substrate. For thermally sensitive substrates, consider lower reaction temperatures for a longer duration.

  • Incomplete Reaction: Monitor your reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is consistently present even after extended reaction times, it may indicate insufficient activation or a reaction that has stalled.

    • Actionable Advice: If using a metal catalyst (e.g., copper or palladium), ensure it is active and not poisoned. Consider increasing the catalyst loading or adding fresh catalyst. For reactions requiring the formation of an intermediate, such as a hydrazone, ensure this step has gone to completion before proceeding with the cyclization.

  • Side Product Formation: The formation of undesired side products is a major contributor to low yields. A common issue is the formation of regioisomers, particularly in N-alkylation reactions where both N-1 and N-2 alkylated indazoles can be formed.[4] Other side reactions can include dimerization or decomposition of starting materials or products under harsh reaction conditions.[1]

    • Actionable Advice: To control regioselectivity in N-alkylation, the choice of base and solvent is crucial. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor the formation of the N-1 isomer for many substituted indazoles.[4] To minimize other side products, consider lowering the reaction temperature, using a milder base, or reducing the reaction time.

  • Purification Losses: Significant loss of product can occur during workup and purification. Indazoles can sometimes be challenging to purify by column chromatography due to their polarity and potential for streaking on silica gel.

    • Actionable Advice: Optimize your purification strategy. If using column chromatography, screen different solvent systems to achieve good separation. In some cases, recrystallization may be a more effective method for obtaining a pure product with higher recovery.

Question 2: I am observing the formation of multiple products in my reaction, including what appear to be isomers. How can I improve the selectivity?

Answer:

The formation of multiple products, especially isomers, is a common problem in the synthesis of substituted indazoles, particularly when dealing with N-substitution or when the substitution pattern on the aromatic ring allows for different cyclization pathways.

  • Controlling N-1 versus N-2 Regioselectivity: When alkylating or arylating an indazole, the reaction can occur at either the N-1 or N-2 position, leading to a mixture of regioisomers. The outcome is influenced by a combination of electronic and steric factors of the indazole substrate, as well as the reaction conditions.

    • Expert Insight: The N-1 substituted indazole is generally the thermodynamically more stable isomer.[5] Therefore, reaction conditions that allow for equilibration can favor the formation of the N-1 product.[4]

    • Strategic Approaches:

      • Base and Solvent Selection: As mentioned previously, the combination of NaH in THF is often effective for directing alkylation to the N-1 position.[4] Conversely, different conditions may favor the N-2 isomer. A thorough screening of bases and solvents is recommended.

      • Directed Synthesis: To avoid ambiguity, consider a synthetic route that introduces the N-substituent before the indazole ring is formed. For example, using an appropriately substituted hydrazine (e.g., an N-arylhydrazine) in a cyclization reaction will unambiguously yield the corresponding N-substituted indazole.[1]

  • Controlling Regioselectivity in Ring Formation: For syntheses that involve the cyclization of a substituted benzene derivative, the electronic nature of the substituents can direct the cyclization.

    • Causality: Electron-donating groups (EDGs) on the aromatic ring can activate the ortho-position for cyclization, while electron-withdrawing groups (EWGs) can have the opposite effect. For example, in the synthesis of N-arylindazoles from arylamino oximes, EDGs on the arene tend to favor indazole formation.[3]

Question 3: My product is difficult to purify. What are some effective strategies for purifying substituted indazoles?

Answer:

Purification is a critical step that can significantly impact your final yield and the quality of your material. Substituted indazoles can present unique purification challenges due to their polarity and potential for isomer formation.

  • Column Chromatography: This is the most common purification method.

    • Troubleshooting Poor Separation:

      • Solvent System Optimization: If your product and impurities are co-eluting, a systematic screen of solvent systems is necessary. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). If separation is still poor, consider adding a small amount of a third solvent, such as dichloromethane or methanol, to fine-tune the polarity.

      • Tailing/Streaking: Indazoles, being basic, can interact strongly with the acidic silica gel, leading to tailing. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.

      • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina (basic or neutral) or reverse-phase silica.

  • Recrystallization: For solid products, recrystallization can be a highly effective method for obtaining very pure material, often with better recovery than chromatography.

    • Solvent Selection: The key is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing indazoles include ethanol, isopropanol, ethyl acetate, or mixtures of these with hexanes.

  • Acid-Base Extraction: The basic nature of the indazole ring can be exploited for purification.

    • Protocol: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The indazole will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product extracted back into an organic solvent.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key differences between synthesizing 1H- and 2H-indazoles?

A1: While both are isomers, the synthetic strategies to selectively obtain 1H- or 2H-indazoles often differ. 1H-indazoles are generally more thermodynamically stable.[5] Many classical syntheses will yield the 1H-indazole as the major product. The synthesis of 2H-indazoles often requires specific starting materials or reaction conditions that favor cyclization at the N-2 position. For example, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide is a known method for preparing 2H-indazoles.[6]

Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the synthesis?

A2: Substituents on the aromatic ring can have a profound effect on the reactivity and regioselectivity of the reaction.

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃): EDGs generally increase the electron density of the aromatic ring, which can facilitate electrophilic aromatic substitution reactions and may influence the regioselectivity of cyclization. In some cases, they can lead to higher yields.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN): EWGs decrease the electron density of the ring, which can make some cyclization reactions more difficult, potentially requiring harsher reaction conditions or leading to lower yields. However, they can also be used to direct the regioselectivity of certain reactions. For instance, in the synthesis of 1-aryl-1H-indazoles from 1-aryl-2-(2-nitrobenzylidene)hydrazines, the displacement of the nitro group is achieved in the absence of other significant electron-withdrawing substituents.[2]

Q3: What are the most common analytical techniques used to characterize substituted indazoles?

A3: A combination of spectroscopic techniques is typically used to confirm the structure and purity of synthesized indazoles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. ¹H NMR will show the characteristic aromatic and substituent protons, and the chemical shifts and coupling patterns can help determine the substitution pattern. ¹³C NMR provides information on the carbon framework.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can further support the proposed structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups, such as C=O (in the case of indazolones or ester/acid substituents) or N-H bonds.

Section 3: Experimental Protocols and Data

Protocol 1: A General Procedure for the Synthesis of 3-Substituted-1H-indazoles via [3+2] Annulation of Arynes and N-Tosylhydrazones

This protocol is adapted from the work of Li, P. et al., Org. Lett. 2011, 13, 3340–3343.[2]

Step 1: In-situ Generation of the Aryne

  • To a solution of the corresponding 2-(trimethylsilyl)aryl triflate (1.2 equiv.) in anhydrous acetonitrile (0.2 M) is added cesium fluoride (CsF) (2.0 equiv.).

  • The mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen).

Step 2: Reaction with N-Tosylhydrazone

  • To the stirring solution containing the in-situ generated aryne, add the N-tosylhydrazone (1.0 equiv.) portion-wise over 10-15 minutes.

  • Continue stirring the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

Step 3: Workup and Purification

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted-1H-indazole.

Entry N-Tosylhydrazone Aryne Precursor Product Yield (%)
1Benzaldehyde N-tosylhydrazone2-(Trimethylsilyl)phenyl triflate3-Phenyl-1H-indazole85
24-Methoxybenzaldehyde N-tosylhydrazone2-(Trimethylsilyl)phenyl triflate3-(4-Methoxyphenyl)-1H-indazole82
3Acetophenone N-tosylhydrazone2-(Trimethylsilyl)phenyl triflate3-Methyl-1H-indazole75

Table 1: Representative yields for the synthesis of 3-substituted-1H-indazoles.

Protocol 2: Copper-Catalyzed Synthesis of 1-Aryl-1H-indazoles

This protocol is based on the work of Xiong, X. et al., Org. Lett. 2012, 14, 2552–2555.[2]

Step 1: Reaction Setup

  • To a reaction vessel, add CuI (10 mol %), 4-hydroxy-L-proline (20 mol %), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen).

  • Add the 2-bromoarylcarbonyl compound (1.0 equiv.), the N-acyl-N'-substituted hydrazine (1.2 equiv.), and anhydrous DMSO (0.2 M).

Step 2: Reaction Execution

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 1-aryl-1H-indazole.

Section 4: Visualizing Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Low Yield in Indazole Synthesis

low_yield_troubleshooting start Low Yield Observed check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No increase_catalyst Increase Catalyst Loading or Add Fresh Catalyst incomplete_reaction->increase_catalyst Yes purification_issue Difficulty in Purification? side_products->purification_issue No optimize_selectivity Optimize for Selectivity (Milder Conditions, Directed Synthesis) side_products->optimize_selectivity Yes optimize_purification Optimize Purification Method (Solvent System, Recrystallization, Extraction) purification_issue->optimize_purification Yes end Improved Yield purification_issue->end No optimize_conditions Optimize Reaction Conditions (Solvent, Base, Temp.) optimize_conditions->end increase_catalyst->optimize_conditions optimize_selectivity->optimize_conditions optimize_purification->end

Caption: A logical workflow for troubleshooting low yields.

Diagram 2: Regioselectivity Control in N-Alkylation of Indazoles

regioselectivity_control cluster_conditions Reaction Conditions Indazole Indazole Substrate Thermodynamic Thermodynamic Control (e.g., NaH in THF, Equilibration) Indazole->Thermodynamic Alkylation Kinetic Kinetic Control (Specific Conditions) Indazole->Kinetic Alkylation N1_Product N-1 Alkylated Indazole (Thermodynamic Product) N2_Product N-2 Alkylated Indazole (Kinetic Product) Thermodynamic->N1_Product Kinetic->N2_Product

Caption: Factors influencing N-1 vs. N-2 alkylation.

Section 5: References

  • Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(13), 3340–3343. [Link]

  • Kumar, A., Kaur, H., & Kumar, V. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 127–141. [Link]

  • Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2953. [Link]

  • Organic Chemistry Portal. (2022). 2H-Indazole synthesis. [Link]

  • Organic Chemistry Portal. (2024). Indazole synthesis. [Link]

  • Pereira, J. A. R., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–883. [Link]

  • Royal Society of Chemistry. (2021). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. [Link]

  • ResearchGate. (2025). Synthesis of Novel N1 and N2 Indazole Derivatives. [Link]

  • Stambuli, J. P., & Wray, B. C. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4576–4579. [Link]

  • University of Bristol. (n.d.). How to run column chromatography. [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • PubMed. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. [Link]

  • National Institutes of Health. (2018). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. [Link]

Sources

Challenges in the regioselective functionalization of the indazole ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indazole Chemistry.

As a Senior Application Scientist, I've frequently collaborated with researchers navigating the complexities of the indazole scaffold. Its unique electronic properties and tautomeric nature make it a prized pharmacophore, but also a source of significant synthetic challenges. This guide is structured to address the most common and critical issues encountered during its regioselective functionalization, moving beyond simple protocols to explain the underlying principles that govern success.

Core Challenge: The Tautomeric Ambiguity of the Indazole Nucleus

Before troubleshooting specific reactions, it's crucial to understand the root of most regioselectivity problems: annular tautomerism. The indazole core exists as two rapidly equilibrating tautomers: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[1][2] This equilibrium means that even when starting with a pure substance, you are working with a dynamic system where two different nucleophiles are present.

Caption: Annular tautomerism in the indazole ring.

Deprotonation of this mixture generates a common indazolide anion, but the N1 and N2 positions retain distinct electronic and steric environments. The ultimate site of functionalization is a delicate balance of thermodynamics, kinetics, and reaction conditions.

Part 1: Troubleshooting N-Functionalization (The N1 vs. N2 Dilemma)

This is the most frequently encountered challenge. Direct alkylation or arylation of an NH-indazole often yields a difficult-to-separate mixture of N1 and N2 regioisomers.[3]

Question 1: I performed a standard alkylation with an alkyl halide and K₂CO₃ in DMF and got a nearly 1:1 mixture of N1 and N2 products. Why is there no selectivity?

Answer: This is a classic outcome where the reaction conditions do not sufficiently differentiate between the two nitrogen nucleophiles.

  • Causality (The "Why"): In a polar aprotic solvent like DMF, the potassium carbonate base generates the indazolide anion. The K⁺ cation is well-solvated by DMF, leading to a "naked" or solvent-separated anion. In this state, the intrinsic nucleophilicity of the N1 and N2 positions is very similar, and the activation energies for reaction at either site are nearly identical. Furthermore, any initial kinetic product can potentially equilibrate to the thermodynamic product under these conditions, but for many simple alkyl groups, the stability difference between the N1 and N2 isomers is not large enough to drive the reaction to a single product.

Question 2: How can I achieve high selectivity for the N1-substituted product?

Answer: To favor the N1 position, you must create conditions that either kinetically favor attack at N1 or allow the reaction to settle on the thermodynamically more stable N1 isomer.

  • Strategy A: Kinetic Control via Ion-Pairing (The "Tight Ion Pair" Method)

    • Causality: This strategy relies on using a strong, poorly solvated base in a non-polar aprotic solvent. Sodium hydride (NaH) in tetrahydrofuran (THF) is the canonical example.[1] NaH deprotonates the indazole, creating a sodium indazolide salt. In THF, the Na⁺ cation is not well-solvated and forms a tight ion pair with the indazolide anion, coordinating preferentially to the more sterically accessible N1 position. This coordination effectively blocks the N2 position and directs the incoming electrophile to N1.

    • Experimental Protocol: Selective N1-Alkylation using NaH/THF

      • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 equiv).

      • Add anhydrous THF (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

      • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise.

      • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

      • Cool the reaction back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise.

      • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-24 hours).

      • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

      • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the residue by column chromatography to isolate the N1-alkylated product.

  • Strategy B: Thermodynamic Control

    • Causality: The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[2] This stability difference can be exploited. With certain electrophiles, such as α-halo ketones or esters, an initial mixture of N1 and N2 products may form, but given sufficient time and thermal energy, the N2-substituted kinetic product can revert and isomerize to the more thermodynamically stable N1-substituted product.[1][2] This is often facilitated in polar solvents that can support the ionic intermediates required for equilibration.

  • Strategy C: Chelation Control

    • Causality: A substituent at the C3 or C7 position capable of acting as a Lewis base (e.g., ester, amide) can chelate the metal cation of the base. This creates a rigid, cyclic intermediate that physically blocks the N2 position and directs the electrophile exclusively to N1.[4] This effect is particularly pronounced with larger cations like cesium (Cs⁺).[3][4]

    • Data Summary: The Effect of Reaction Conditions on N1/N2 Selectivity

      Substrate Base Solvent Electrophile Predominant Isomer Rationale
      3-Carboxy-indazole Cs₂CO₃ Dioxane Alkyl Tosylate N1 (>95%) Chelation of Cs⁺ between C3-carboxylate and N2 directs attack to N1.[3][4]
      Unsubstituted Indazole NaH THF Alkyl Bromide N1 (>90%) Formation of a tight Na⁺ ion pair at N1 kinetically favors this isomer.[1]
      Unsubstituted Indazole K₂CO₃ DMF Alkyl Bromide Mixture (~1:1) "Naked" anion with similar reactivity at N1 and N2.

      | 7-Nitroindazole | NaH | THF | Alkyl Bromide | N2 (>95%) | Strong steric hindrance from the C7-substituent blocks the N1 position.[1][2] |

Question 3: My target is the N2-substituted isomer. How can I achieve this selectively?

Answer: Selectivity for the N2 position is generally more challenging and often requires reversing the factors that favor N1.

  • Strategy A: Steric Hindrance

    • Causality: The most reliable way to achieve N2 selectivity is to use a substrate with a bulky substituent at the C7 position (e.g., -NO₂, -CO₂Me).[2] This group physically blocks the N1 position, forcing the alkylating agent to react at the sterically unencumbered N2 position, regardless of other conditions.

  • Strategy B: Catalyst-Controlled Alkylation

    • Causality: Certain catalytic systems can override the intrinsic preferences of the indazole nucleus. For example, using alkyl 2,2,2-trichloroacetimidates as alkylating agents in the presence of a strong Brønsted acid (like trifluoromethanesulfonic acid, TfOH) or a Lewis acid like copper(II) triflate has been shown to provide excellent N2 selectivity.[5] The mechanism likely involves activation of the trichloroacetimidate by the catalyst, followed by a directed nucleophilic attack from the N2 position.

    • Experimental Protocol: Selective N2-Alkylation using TfOH

      • Dissolve the 1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.2 equiv) in a dry, non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere.

      • Cool the solution to 0 °C.

      • Add trifluoromethanesulfonic acid (TfOH, 10-20 mol%) dropwise.

      • Allow the reaction to stir at 0 °C or room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

      • Quench the reaction with a mild base, such as saturated aqueous NaHCO₃ solution.

      • Separate the layers and extract the aqueous phase with the reaction solvent.

      • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

      • Purify by column chromatography to yield the 2-alkyl-2H-indazole.

n_alkylation_workflow start Start: N-Alkylation of Indazole target What is your desired regioisomer? start->target n1_node Target: N1-Isomer target->n1_node N1 n2_node Target: N2-Isomer target->n2_node N2 c3_chelate Is there a C3/C7 chelating group? n1_node->c3_chelate c7_sub Is there a bulky C7 substituent? n2_node->c7_sub use_sterics Strategy: Steric Hindrance (e.g., NaH/THF) c7_sub->use_sterics Yes use_catalyst Strategy: Catalytic Method (e.g., TfOH/Trichloroacetimidate) c7_sub->use_catalyst No use_chelation Strategy: Chelation Control (e.g., Cs₂CO₃/Dioxane) c3_chelate->use_chelation Yes use_kinetic Strategy: Kinetic Control (e.g., NaH/THF) c3_chelate->use_kinetic No

Caption: Decision workflow for selective N-alkylation.

Part 2: Troubleshooting C-H Functionalization

While N-functionalization is common, direct modification of the carbon framework presents its own regioselectivity challenges, primarily distinguishing between the heterocyclic C3 position and the C4-C7 positions of the benzene ring.

Question 4: I need to install a substituent on the benzene portion of the indazole, but my reaction (e.g., halogenation, metalation) keeps occurring at the C3 position. How do I prevent this?

Answer: The C3 position is the most electronically distinct and often the most reactive carbon in the indazole ring system. Standard electrophilic aromatic substitution conditions are often not selective, and metalation reactions overwhelmingly favor C3.

  • Causality (The "Why"): The C3-H bond is the most acidic C-H bond on the indazole nucleus. Consequently, reactions involving deprotonation, such as lithiation with n-BuLi or zincation, will occur preferentially at C3. This makes C3 functionalization straightforward but presents a major hurdle for functionalizing other positions. To functionalize the C4-C7 positions, you must override this intrinsic reactivity using a directing group strategy.

Question 5: How can I selectively functionalize the C4, C5, C6, or C7 positions?

Answer: This requires a transition-metal-catalyzed, chelation-assisted C-H activation strategy.[6][7] This powerful technique uses a directing group (DG) attached to either N1 or N2 to deliver a metal catalyst to a specific C-H bond on the carbocyclic ring.

  • Causality (The "Why"): The directing group contains a Lewis basic atom (e.g., N from a pyridine, O from a carbonyl) that coordinates to a metal catalyst (e.g., Pd, Rh, Ru). This brings the metal into close proximity to a specific C-H bond (usually ortho to the point of attachment), allowing for selective C-H cleavage and subsequent functionalization. The intrinsic reactivity of the C-H bonds becomes irrelevant; the reaction site is determined entirely by geometry and proximity to the directing group.

  • General Workflow for Directed C-H Functionalization:

    • Install Directing Group: Synthesize the N1- or N2-substituted indazole bearing the desired directing group. The choice of directing group will determine which position is activated. For example, an N1-pivaloyl group can direct functionalization to the C7 position. A 2-aryl group on a 2H-indazole will direct functionalization to the ortho position of that aryl ring.[6]

    • C-H Activation/Functionalization: Subject the substrate to the appropriate metal catalyst, oxidant, and coupling partner to install the desired functionality (e.g., arylation, alkylation, acylation).

    • Remove Directing Group (Optional): If the directing group is not part of the final target molecule, it can be cleaved under appropriate conditions.

Caption: General mechanism of directed C-H functionalization.

  • Data Summary: Common Directing Groups for Indazole C-H Functionalization

    Directing Group Position Directing Group Target Position Metal Catalyst
    N1 Pivaloyl (removable) C7 Pd(OAc)₂
    N1 Acetyl (removable) C7 Pd(OAc)₂
    N2 Phenyl C3 & ortho-C of phenyl Rh(III)

    | N2 | Pyridyl | C3 & ortho-C of pyridyl | Ru(II), Rh(III) |

This guide provides a framework for diagnosing and solving the most common regioselectivity issues in indazole chemistry. Successful functionalization hinges on understanding the interplay between the substrate's electronics, steric factors, and the precise reaction conditions employed.

References

  • Indazole synthesis . Organic Chemistry Portal. [Link]

  • Dalton, C. R., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations . Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW . ARKIVOC. [Link]

  • Dalton, C. R., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations . National Institutes of Health (NIH). [Link]

  • Wang, Y., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . Molecules, 24(19), 3569. [Link]

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution . Beilstein Journal of Organic Chemistry, 17, 1938–1951. [Link]

  • Sultana, S., & Patel, P. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles . Chemistry Letters, 51(9), 921-930. [Link]

  • Yang, Z., Yu, J-T., & Jiang, Y. (2022). Recent advances in C–H functionalization of 2H-indazoles . Organic & Biomolecular Chemistry, 20(39), 7721-7735. [Link]

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold . Beilstein Archives. [Link]

  • C-H functionalization of 2H-indazole . ResearchGate. [Link]

  • Dalton, C. R., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations . Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Sun, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism . Molecules, 28(6), 2820. [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles . Organic Chemistry Portal. [Link]

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Removal of impurities from Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered during the purification of this key synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

Pure this compound is typically a light yellow or off-white solid.[1] Its solubility is limited in non-polar solvents like hexanes but increases in moderately polar solvents such as ethyl acetate, dichloromethane (DCM), and acetone. It is generally soluble in highly polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Due to the presence of the indazole N-H, ester, and aldehyde functionalities, it is a relatively polar molecule.

Q2: What are the most common impurities I should expect to see in my crude product?

Impurities largely depend on the synthetic route employed. However, common contaminants often include:

  • Starting Materials: Incomplete consumption of precursors, such as substituted anilines or hydrazones.[2][3]

  • Isomeric Byproducts: Formation of the 2H-indazole tautomer can occur, though the 1H-tautomer is generally more thermodynamically stable.[4][5] Depending on the synthesis, positional isomers related to the bromination or formylation steps may also be present.

  • Oxidation Product: The 3-formyl (aldehyde) group is susceptible to oxidation to the corresponding carboxylic acid (6-bromo-4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid), especially if the reaction is exposed to air for extended periods at elevated temperatures.

  • Hydrolysis Product: The methyl ester at the C4 position can be hydrolyzed to a carboxylic acid under either acidic or basic workup conditions.

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, toluene) can be difficult to remove completely.

Q3: What is the best way to assess the purity of my material?

A multi-pronged approach is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for visualizing the number of components in your crude mixture and for optimizing solvent systems for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for structural confirmation and purity assessment. Impurities often present characteristic signals that can be identified and quantified by integration.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high-sensitivity detection of impurities and confirms the molecular weight of the desired product and any byproducts.

Q4: How should I properly store the purified compound?

Given the potential for oxidation of the aldehyde group, it is best to store the purified solid in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), at a cool temperature (4°C is recommended) and protected from light.[6]

Troubleshooting Guide: Impurity Removal

This section addresses specific experimental issues in a question-and-answer format.

Q1: My crude product is a persistent, dark-colored oil instead of a solid. What's wrong?

Answer: This is a common issue that typically points to two main causes:

  • High Impurity Content: The presence of significant amounts of starting materials, byproducts, or polymeric material can depress the melting point and inhibit crystallization. An oily consistency often suggests that the purity is below 90%.

  • Residual Solvent: High-boiling point solvents like DMF, DMSO, or toluene are often the culprits. Even at low pressures, they can be difficult to remove.

Troubleshooting Steps:

  • Solvent Removal: Attempt co-evaporation by dissolving the oil in a lower-boiling point solvent (like DCM or ethyl acetate) and re-concentrating under reduced pressure. Repeat this process 2-3 times.

  • Trituration: Add a solvent in which your desired product is known to be poorly soluble (e.g., hexanes, diethyl ether, or a mixture).[1] Vigorously stir or sonicate the mixture. The product may precipitate as a solid, while the impurities remain dissolved. The solid can then be collected by filtration.

  • Direct Purification: If the oil persists, proceed directly to flash column chromatography, as this technique is well-suited for purifying oils.

Q2: I'm seeing extra peaks in my ¹H NMR spectrum. How can I identify the impurities?

Answer: The chemical shifts and coupling patterns of impurity signals can provide definitive clues to their identity.

Observed Signal Potential Impurity Causality & Rationale
Broad singlet around 10-13 ppmCarboxylic acid byproductThis is characteristic of an acidic proton. It likely arises from the oxidation of the 3-formyl group or hydrolysis of the 4-ester group.
Signals corresponding to your starting materialsIncomplete reactionThe reaction did not go to completion. Consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent.
Aromatic signals in an unexpected region or with different splittingIsomeric byproductPositional isomers or N-alkylation at the N2 position can lead to a different electronic environment for the aromatic protons, causing shifts in their signals.[7]
Singlet around 2.9 ppm and/or 8.0 ppmResidual DMFDimethylformamide (DMF) is a common solvent in indazole synthesis and its characteristic signals are a singlet for the methyl groups and a singlet for the formyl proton.

Q3: My compound streaks badly during silica gel column chromatography. How can I get clean separation?

Answer: Streaking or tailing on silica gel is a classic sign of strong, non-ideal interactions between the analyte and the stationary phase. For indazoles, the weakly acidic N-H proton is the primary cause.[5] It can interact strongly with the slightly acidic silanol groups (Si-OH) on the silica surface.

Expert-Proven Solutions:

  • Eluent Modification: Add a small amount of a polar, acidic modifier to your mobile phase.

    • Acetic Acid (0.5-1% v/v): This is highly effective. The acetic acid protonates the silica surface, minimizing the interaction with the indazole N-H, leading to sharper peaks.

    • Methanol (1-5% v/v): As a competitive polar solvent, methanol can also help to reduce tailing by competing for binding sites on the silica.

  • Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina. However, always perform a TLC analysis first to ensure your compound is stable on alumina.

Q4: I'm trying to recrystallize my product, but it either "oils out" or nothing crashes out at all. What should I do?

Answer: Successful recrystallization hinges on selecting the right solvent system.[8] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. No precipitation indicates the compound is too soluble even at low temperatures.

Systematic Approach to Solvent Selection:

  • Test Solvents Systematically: Use small test tubes with a few milligrams of your crude material. Test a range of solvents from non-polar to polar (e.g., Hexane, Toluene, Diethyl Ether, Ethyl Acetate, Acetone, Isopropanol, Methanol).

  • Identify a "Good" Single Solvent: A good solvent will dissolve your compound when hot but provide low solubility when cold.

  • Develop a Two-Solvent System: This is often the most powerful method. Find a solvent in which the compound is highly soluble (a "soluble" solvent, e.g., DCM or Ethyl Acetate) and another in which it is poorly soluble (an "insoluble" or "anti-solvent," e.g., Hexane or Diethyl Ether).

    • Protocol: Dissolve the crude material in the minimum amount of the hot "soluble" solvent. Then, slowly add the "insoluble" solvent dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "soluble" solvent to clarify, then allow the mixture to cool slowly. This controlled decrease in solubility is ideal for forming pure crystals.

Experimental Protocols

Protocol 1: High-Purity Recrystallization (Two-Solvent System)

This protocol is optimized for removing both more-polar and less-polar impurities.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of hot ethyl acetate (EtOAc) while stirring and gently heating until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot, clear solution, add hexanes dropwise with continuous swirling. Continue adding until a persistent slight turbidity is observed.

  • Clarification: Add 1-2 drops of hot EtOAc to re-dissolve the initial precipitate and obtain a clear solution at the saturation point.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of cold 1:1 EtOAc/Hexane solution, followed by a wash with cold hexanes to remove residual EtOAc.

  • Drying: Dry the purified crystals under high vacuum to remove all solvent traces.

Protocol 2: Flash Column Chromatography

This method is ideal for purifying oils or solids with closely eluting impurities.[9][10]

  • Stationary Phase: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase.

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a volatile solvent (e.g., DCM or acetone), add silica gel (~2-3 times the mass of the crude product), and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexanes). Monitor the eluate by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate). Pro-Tip: Add 0.5% acetic acid to the mobile phase throughout the gradient to prevent peak tailing.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Visualization of Workflows

G cluster_0 Purity Assessment cluster_1 Method Selection cluster_2 Final Analysis A Crude Product B Analyze by TLC, NMR, LC-MS A->B C High Purity (>90%) Minor Impurities B->C Decision Point D Low Purity (<90%) Oil or Multiple Spots B->D Decision Point E Recrystallization C->E F Flash Chromatography D->F G Purified Solid E->G F->G H Confirm Purity & Structure (NMR, LC-MS) G->H I Store Appropriately H->I

G column Start (Low Polarity Eluent) Silica Gel Column (Polar) End (Higher Polarity Eluent) A Less-Polar Impurity (e.g., unreacted aniline precursor) A->column:f0 Elutes First (Weak interaction with silica) B Product This compound B->column:f1 Elutes Second (Moderate interaction) C More-Polar Impurity (e.g., oxidized carboxylic acid) C->column:f2 Elutes Last (Strong interaction with silica)

References

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 26, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7129. Available from: [Link]

  • PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. Retrieved January 26, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687. Available from: [Link]

  • Pace, J. L., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • Lindsley, C. W., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(17), 7621-7625. Available from: [Link]

  • Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8, 14282-14289. Available from: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2018-2029. Available from: [Link]

  • Elguero, J., et al. (1970). Indazole studies. 3. The bromination of 2-phenyl-2H-indazole. Formation and structure determination of mono-, di-, and tribromo-2-phenyl-2H-indazoles. The Journal of Organic Chemistry, 35(5), 1475-1479. Available from: [Link]

  • Nikolaou, I., et al. (2024). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Medicinal Chemistry Research, 33, 335-349. Available from: [Link]

  • ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved January 26, 2026, from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6591-6603. Available from: [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687. Available from: [Link]

  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Enthalpy of formation for indazoles...: experimental and theoretical studies. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14, 12653-12666. Available from: [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved January 26, 2026, from [Link]

  • Journal of Heterocyclic Chemistry. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Retrieved January 26, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6591-6603. Available from: [Link]

  • Chemsrc. (n.d.). CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. Retrieved January 26, 2026, from [Link]

  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. Available from: [Link]

Sources

Stability of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the stability of this compound. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to ensure the integrity of your experiments.

Introduction to the Molecule

This compound is a highly functionalized heterocyclic compound, valuable as a building block in medicinal chemistry and drug discovery. Its structure incorporates four key functionalities: a 1H-indazole core, a bromine substituent, a methyl ester, and a formyl (aldehyde) group. Each of these imparts specific reactivity and, consequently, potential stability concerns that must be managed for successful and reproducible experimental outcomes. The 1H-tautomer of the indazole ring is generally the more thermodynamically stable form.[1][2]

This guide will address common questions and troubleshooting scenarios related to the handling, storage, and use of this reagent, ensuring you can anticipate and mitigate potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be kept in a tightly sealed, opaque container, preferably under an inert atmosphere (argon or nitrogen), and stored in a refrigerator at 2-8°C. A desiccator should be used to protect it from moisture. While some suppliers suggest room temperature storage, refrigeration is a prudent measure to minimize the risk of slow degradation over time, especially given the presence of the reactive aldehyde group.

Q2: I've prepared a stock solution in DMSO. What is its expected stability?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds. However, long-term storage of solutions is generally not recommended. If you must store a DMSO stock solution, it should be aliquoted into small, single-use volumes in tightly sealed vials and stored at -20°C or, preferably, -80°C. Before use, allow the aliquot to thaw completely and come to room temperature. Multiple freeze-thaw cycles should be avoided as this can introduce moisture and accelerate degradation. For critical applications, it is always best to prepare fresh solutions.

Q3: Is this compound sensitive to light?

A3: Yes, there is a potential for photosensitivity. The presence of the bromo-aromatic system suggests a risk of photodegradation.[3][4] It is strongly recommended to protect the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil. All experimental manipulations should be carried out in a fume hood with the sash down to minimize exposure to ambient light.

Q4: Can I use protic solvents like methanol or ethanol to prepare solutions?

A4: While the compound is soluble in alcohols, caution is advised. The aldehyde group at the 3-position is susceptible to forming acetals or hemiacetals in the presence of alcohols, especially if acidic or basic catalysts are present. This reaction is often reversible but can lead to a mixture of species in your solution, complicating analysis and subsequent reactions. If you must use an alcohol, ensure it is anhydrous and consider the potential for this side reaction. For short-term use, such as during a reaction workup, it is generally acceptable.

Q5: What is the likely stability of this compound in acidic or basic aqueous media?

A5: The compound has limited stability in both acidic and basic aqueous solutions.

  • Acidic Conditions: The methyl ester is susceptible to acid-catalyzed hydrolysis to the corresponding carboxylic acid, particularly upon heating. The indazole ring itself is a weak base and can be protonated.[2]

  • Basic Conditions: The methyl ester will undergo base-catalyzed hydrolysis (saponification), which is generally faster than acid-catalyzed hydrolysis. Additionally, the N-H proton of the indazole is acidic and will be deprotonated by strong bases. Aldehydes can also undergo side reactions under basic conditions.

For any aqueous processing, such as extractions, use of buffered solutions and minimal exposure time is recommended.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Inconsistent analytical results (e.g., new peaks in HPLC/LC-MS) from the same stock solution over time. 1. Solution Degradation: The compound may be degrading in the solvent. 2. Solvent Impurities: The solvent may contain impurities (e.g., water, peroxides) that are reacting with the compound.1. Prepare Fresh Solutions: Always prioritize the use of freshly prepared solutions for quantitative and critical experiments. 2. Use High-Purity Solvents: Use anhydrous, high-purity solvents from a reputable supplier. Consider purging the solvent with an inert gas before use. 3. Characterize New Peaks: If new peaks are observed, attempt to characterize them by LC-MS to identify potential degradation products such as the hydrolyzed carboxylic acid or an acetal if alcohols are present.
Low yield or incomplete reaction when using the compound as a starting material. 1. Degradation of Starting Material: The solid compound or your stock solution may have degraded, reducing the amount of active reagent. 2. Incompatible Reaction Conditions: The reaction conditions (e.g., strong nucleophiles, high temperature, prolonged reaction time) may be degrading the compound.1. Verify Purity: Before starting a reaction, verify the purity of the starting material by HPLC or NMR. 2. Protect Reactive Groups: The aldehyde is particularly reactive towards nucleophiles.[5] If your reaction involves nucleophiles not intended to react with the aldehyde, consider protecting it as an acetal before proceeding. The indazole N-H can also be protected if necessary.[6] 3. Optimize Reaction Conditions: Attempt the reaction at a lower temperature or for a shorter duration.
Discoloration of the solid compound (e.g., turning from off-white to yellow or brown). Decomposition: This is often a visual indicator of degradation, potentially due to exposure to air, light, or moisture.1. Check Purity: Analyze a small sample of the discolored material by HPLC or TLC to assess its purity. 2. Purify if Necessary: If the purity is compromised, consider recrystallization or column chromatography to repurify the compound before use. 3. Review Storage Practices: Ensure the compound is being stored correctly as per the recommendations in the FAQs.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.[7][8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solution): Incubate 1 mL of the stock solution at 60°C for 48 hours, protected from light.

  • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 60°C for 48 hours.

  • Photostability: Expose 1 mL of the stock solution to a calibrated light source (as per ICH Q1B guidelines). Wrap a control sample in foil and keep it under the same conditions.

3. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) alongside a control sample (stock solution stored at 2-8°C, protected from light).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage degradation by comparing the peak area of the parent compound.

  • Identify and quantify any significant degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the parent compound from any potential degradation products.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a gradient elution, for example:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm and 310 nm).

  • Column Temperature: 30°C.

Method Validation: The method should be validated for specificity by analyzing the stressed samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the main peak.

Visualizations

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its functional groups.

G cluster_acid Acidic Conditions (H⁺, H₂O) cluster_base Basic Conditions (OH⁻, H₂O) cluster_oxidation Oxidative Conditions (e.g., H₂O₂) cluster_light Photolytic Conditions (hν) Parent Methyl 6-bromo-3-formyl- 1H-indazole-4-carboxylate Acid_Hydrolysis Acid-Catalyzed Ester Hydrolysis Parent->Acid_Hydrolysis Base_Hydrolysis Base-Catalyzed Ester Hydrolysis (Saponification) Parent->Base_Hydrolysis Oxidation Oxidation of Aldehyde Parent->Oxidation Photolysis Photodegradation Parent->Photolysis Product_Acid 6-bromo-3-formyl-1H-indazole- 4-carboxylic acid Acid_Hydrolysis->Product_Acid H₂O/H⁺ Heat Product_Base 6-bromo-3-formyl-1H-indazole- 4-carboxylate salt Base_Hydrolysis->Product_Base OH⁻/H₂O Product_Oxidation Methyl 6-bromo-4-carboxy- 1H-indazole-3-carboxylate Oxidation->Product_Oxidation [O] Product_Light Debrominated and/or other photoproducts Photolysis->Product_Light UV/Vis Light

Caption: Potential degradation pathways of the target compound.

Experimental Workflow for Stability Assessment

G start Obtain/Synthesize Compound prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->prep_stock stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxid.) prep_stock->stress control Prepare Control Sample (Stored at 2-8°C, protected) prep_stock->control analysis Analyze all samples by Stability-Indicating HPLC-UV/MS stress->analysis control->analysis data Compare Chromatograms Calculate % Degradation analysis->data report Identify Degradants & Establish Stability Profile data->report

Caption: Workflow for assessing compound stability.

References

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  • methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062. PubChem. Available at: [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC. Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]

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  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Preprints.org. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. LCGC International. Available at: [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. NIH. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Synthesis of new indazole derivatives as potential antioxidant agents. ResearchGate. Available at: [Link]

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Technical Support Center: Byproduct Analysis in the Synthesis of Indazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of indazole-3-carboxaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and byproduct formations encountered during your synthetic work. Our aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your syntheses for higher purity and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of indazole-3-carboxaldehyde, providing explanations and actionable steps for resolution.

Scenario 1: Nitrosation of Indole Route

Question: My reaction mixture turned a deep red/purple color after adding the nitrosating agent to my indole solution, and my final yield of indazole-3-carboxaldehyde is very low. What is happening and how can I fix it?

Answer:

This is a classic sign of significant byproduct formation, specifically the generation of dimeric impurities.[1]

  • Causality: The primary pathway for this side reaction is the nucleophilic attack of a molecule of your starting indole on a reactive oxime intermediate (3-nitrosoindole), which is formed during the reaction.[1] This is particularly problematic with electron-rich indoles, which are more potent nucleophiles. The resulting dimeric structures are often highly colored and can be difficult to separate from the desired product.

  • Troubleshooting Protocol:

    • Reverse Addition: Instead of adding the nitrosating agent (e.g., a solution of sodium nitrite and acid) to the indole, slowly add the indole solution to the pre-formed nitrosating mixture.[1] This maintains a low concentration of the nucleophilic indole, minimizing its ability to react with the oxime intermediate.

    • Temperature Control: Maintain a low reaction temperature, typically 0°C, throughout the addition of the indole.[1] This slows down the rate of the side reaction.

    • Stoichiometry: Carefully control the stoichiometry of the acid. An excess of acid can lead to degradation of the nitrosating agent, especially at elevated temperatures.[1]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of nitrogen oxides that can lead to unwanted side reactions.

  • Analytical Identification of Dimeric Byproducts:

    • TLC: Dimeric byproducts will typically appear as intensely colored spots on the TLC plate, often with a lower Rf value than the desired indazole-3-carboxaldehyde.

    • Mass Spectrometry: Look for masses corresponding to the dimer of your indole starting material, potentially with the addition of fragments from the nitrosating agent.

    • NMR Spectroscopy: The 1H NMR spectrum of the crude product may show complex aromatic signals and additional aliphatic protons that do not correspond to the indazole-3-carboxaldehyde structure.

Question: I am working with an electron-deficient indole, and I am observing a significant amount of unreacted starting material along with some dimeric byproducts. How should I adjust my procedure?

Answer:

Electron-deficient indoles are less nucleophilic and therefore react more slowly with the nitrosating agent. This can lead to incomplete conversion and the formation of dimers if the reaction conditions are not optimized.

  • Causality: The reduced reactivity of the indole means that at low temperatures, the reaction may not go to completion within a reasonable timeframe. Simply increasing the reaction time at low temperatures may not be sufficient. While rapid addition or higher temperatures can be attempted, this often leads to an increase in dimer formation and degradation of the nitrosating agent.[1]

  • Troubleshooting Protocol:

    • Temperature Optimization: For electron-deficient indoles, a slightly elevated addition temperature (e.g., room temperature) may be necessary to achieve a reasonable reaction rate.[1] However, this should be carefully monitored to avoid excessive byproduct formation.

    • Acid Stoichiometry: An increase in the amount of acid (e.g., up to 7 equivalents) can generate a higher concentration of the active nitrosonium ion, which may improve the conversion of less reactive indoles.[1]

    • Controlled Addition: Even at a higher temperature, a slow and controlled addition of the indole to the nitrosating mixture is still recommended to minimize side reactions.

Scenario 2: Vilsmeier-Haack Formylation of Indazole

Question: I am attempting to synthesize indazole-3-carboxaldehyde via the Vilsmeier-Haack formylation of 1H-indazole, but I am not obtaining the desired product. What are the likely byproducts?

Answer:

The direct Vilsmeier-Haack formylation of 1H-indazole at the C3 position is reported to be ineffective.[2] Instead of C-formylation, the reaction is likely to proceed at the nitrogen atoms of the pyrazole ring, leading to the formation of N-formylindazoles.

  • Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electron density at the C3 position of the indazole ring is not sufficiently high to be attacked by the relatively weak electrophilic Vilsmeier reagent. The nitrogen atoms of the pyrazole ring, however, are nucleophilic and can be readily formylated.

  • Expected Byproducts:

    • 1-Formyl-1H-indazole (1H-Indazole-1-carbaldehyde): This is a likely major byproduct where the formyl group is attached to the N1 position of the indazole ring.

    • 2-Formyl-2H-indazole (2H-Indazole-2-carbaldehyde): Formylation at the N2 position is also possible, leading to the formation of the 2H-indazole isomer. The ratio of N1 to N2 formylation can depend on the specific reaction conditions.

    • Unreacted 1H-Indazole: If the reaction conditions are not forcing enough, you may recover a significant amount of your starting material.

  • Analytical Identification of N-Formylindazoles:

    • Mass Spectrometry: Both 1-formyl- and 2-formylindazole will have the same molecular weight, which is 28 g/mol higher than the starting indazole (due to the addition of a CHO group).

    • 1H NMR Spectroscopy: The 1H NMR spectra of the N-formyl isomers will be distinct from each other and from the starting material. Look for a downfield singlet corresponding to the formyl proton (-CHO). The chemical shifts of the aromatic protons will also be different for the 1- and 2-substituted isomers due to the anisotropic effect of the formyl group.

    • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band will be present in the IR spectra of the N-formyl byproducts, typically in the region of 1700-1730 cm-1.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it formed?

A1: The Vilsmeier reagent is a chloromethyliminium salt, which is the active electrophile in the Vilsmeier-Haack reaction. It is typically formed in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl3).[3]

Q2: Why is direct C3 formylation of indazole via the Vilsmeier-Haack reaction so difficult?

A2: Indazole is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring. The pyrazole ring is generally considered to be electron-deficient, which deactivates it towards electrophilic substitution. While the benzene ring can undergo electrophilic substitution, the directing effects of the fused pyrazole ring do not strongly activate the C3 position for formylation. As a result, the more nucleophilic nitrogen atoms of the pyrazole ring are more likely to react with the Vilsmeier reagent.

Q3: Are there alternative methods to introduce a formyl group at the C3 position of indazole?

A3: Yes, due to the challenges with direct formylation, multi-step methods are often employed. These can include:

  • Lithiation/Grignard followed by quenching with a formylating agent: Deprotonation at the C3 position with a strong base (like n-butyllithium) or formation of a Grignard reagent, followed by reaction with an electrophilic formyl source (like DMF).

  • From Indazole-3-carboxylic acid: The carboxylic acid can be reduced to the corresponding alcohol, which is then oxidized to the aldehyde.

  • Nitrosation of Indoles: As discussed in the troubleshooting guide, this is a common and effective method to produce indazole-3-carboxaldehydes, provided the reaction conditions are carefully controlled to minimize byproduct formation.[1]

Q4: How can I purify indazole-3-carboxaldehyde from the dimeric byproducts formed during the nitrosation of indole?

A4: Purification can typically be achieved using column chromatography on silica gel.[1] The dimeric byproducts are often more polar and more colored than the desired product, allowing for separation. A solvent system such as petroleum ether/ethyl acetate is commonly used for elution.[1]

Data Presentation

Table 1: Influence of Reaction Conditions on the Nitrosation of Indole

Starting MaterialAddition Time (h)Temperature (°C)Yield of Indazole-3-carboxaldehyde (%)Major Byproduct(s)Reference
Indole (electron-rich)0.5 (rapid)25< 5Dimer[1]
Indole (electron-rich)2 (slow)099Minimal[1]
5-Cyanoindole (electron-deficient)2 (slow)057Unreacted Starting Material, Dimer[1]
5-Cyanoindole (electron-deficient)2 (slow)2566Unreacted Starting Material, Dimer[1]

Experimental Protocols & Visualizations

Protocol 1: Optimized Synthesis of 1H-Indazole-3-carboxaldehyde via Nitrosation of Indole

This protocol is designed to minimize the formation of dimeric byproducts.

  • Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon), dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF. Cool the solution to 0°C in an ice bath. Slowly add hydrochloric acid (2.7 equivalents) to the cooled solution while stirring.

  • Indole Addition (Reverse Addition): Dissolve the indole (1 equivalent) in a minimum amount of DMF. Using a syringe pump or a dropping funnel, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 2 hours. It is crucial to maintain the temperature at 0°C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate).[1]

Diagrams

Byproduct_Formation_Nitrosation Indole Indole Oxime 3-Nitrosoindole (Reactive Intermediate) Indole->Oxime Nitrosation Nitrosating_Agent HNO₂/H⁺ Desired_Product Indazole-3-carboxaldehyde Oxime->Desired_Product Ring Opening/Closing Dimer Dimeric Byproduct (Deep Red Color) Oxime->Dimer Nucleophilic Attack (Side Reaction) Water H₂O Indole_Nucleophile Indole (Nucleophile)

Caption: Byproduct formation pathway in the nitrosation of indole.

Vilsmeier_Haack_Indazole Indazole 1H-Indazole C3_Formylation Indazole-3-carboxaldehyde (Desired Product - Ineffective) Indazole->C3_Formylation C3-Formylation (Low Reactivity) N1_Formylation 1-Formyl-1H-indazole (Byproduct) Indazole->N1_Formylation N1-Formylation N2_Formylation 2-Formyl-2H-indazole (Byproduct) Indazole->N2_Formylation N2-Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF)

Caption: Reactivity of indazole under Vilsmeier-Haack conditions.

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12567–12574. [Link]

  • Rajput, A. S., & Patel, H. S. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1849-1867.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 26, 2026, from [Link]

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8, 12567-12574. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Reactions with 6-Bromoindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Senior Application Scientist

Welcome to the technical support center for optimizing cross-coupling reactions involving 6-bromoindazole scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the efficiency, yield, and reproducibility of their synthetic routes. 6-Bromoindazoles are crucial building blocks in pharmaceutical discovery, and mastering their coupling chemistry is key to accelerating drug development programs.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you make informed decisions to overcome challenges at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Getting Started & Initial Optimization

Q1: What are the typical starting catalyst loadings for common cross-coupling reactions with 6-bromoindazoles?

A1: The optimal catalyst loading is highly dependent on the specific reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the purity of the starting materials, and the scale. However, for initial small-scale screening (0.1-1.0 mmol), a robust starting point is crucial to establish a baseline. Based on literature precedence and internal expertise, we recommend the following starting concentrations.

  • Rationale: Starting with a moderately high catalyst loading (2-5 mol%) for a challenging substrate like a bromo-heterocycle ensures that catalyst activity is not the initial limiting factor, allowing for the optimization of other parameters first (base, solvent, temperature).[1] Once conditions are found to provide some level of product, the catalyst loading can then be systematically reduced. Using modern, well-defined precatalysts often allows for lower initial loadings and more reproducible generation of the active Pd(0) species.[2]

Table 1: Recommended Starting Catalyst Loadings for 6-Bromoindazole Cross-Coupling

Reaction TypeRecommended Catalyst SystemCatalyst Loading (mol%)Ligand:Pd RatioKey Considerations
Suzuki-Miyaura PdCl₂(dppf) or [Pd(dppf)]₂2.0 - 5.0[1]1:1Often requires N-protection of the indazole for optimal results.[2]
Buchwald-Hartwig G3/G4 Pd Precatalyst + Buchwald Ligand (e.g., XPhos, SPhos)1.0 - 3.01:1Unprotected N-H can inhibit the catalyst; stronger bases may be needed.[3]
Sonogashira PdCl₂(PPh₃)₂ / CuI1.0 - 2.0 (Pd)2:1 (PPh₃:Pd)Requires a copper co-catalyst. The amine base (e.g., TEA, DIPEA) often serves as the solvent.[4]
Heck Pd(OAc)₂ + Ligand (e.g., PPh₃, BINAP)2.0 - 5.02:1 to 4:1Base and solvent choice are critical to control selectivity and prevent side reactions.

Q2: My Suzuki-Miyaura reaction with an unprotected 6-bromoindazole is sluggish or fails completely. Before increasing the catalyst, what should I check?

A2: This is a very common issue. The acidic N-H proton of the indazole ring can be a primary source of catalyst inhibition and side reactions.

  • Causality—Catalyst Inhibition: The unprotected indazole can act as a ligand, coordinating to the palladium center through its nitrogen lone pairs. This can form stable, off-cycle palladium complexes that are catalytically inactive or have diminished activity, effectively sequestering your catalyst.[3][5]

  • Causality—Base Quenching: The acidic N-H can consume a portion of the base, reducing its effective concentration for the crucial transmetalation step of the catalytic cycle.

Troubleshooting Steps:

  • Protect the Indazole Nitrogen: The most reliable solution is to protect the indazole nitrogen, typically as a tert-butyloxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM) group. This removes the acidic proton and prevents inhibitory coordination. Studies have shown that protected haloindazoles often give significantly higher yields in cross-coupling reactions compared to their unprotected counterparts.[5]

  • Use a Stronger Base: If protection is not feasible, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can sometimes overcome the issue by more effectively deprotonating the boronic acid-ate complex, even in the presence of the competing N-H proton.

  • Screen Bulky Ligands: Using a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sometimes mitigate the inhibition by sterically disfavoring the coordination of the indazole substrate to the palladium center.[5]

Section 2: Troubleshooting Poor Yield & Side Reactions

Q3: My reaction shows good initial conversion by LC-MS but stalls, and the final yield is low. Why is this happening and should I just add more catalyst?

A3: A stalling reaction is a classic sign of catalyst deactivation or decomposition. Simply adding more catalyst mid-reaction is often inefficient and can complicate purification. Understanding the cause is key.

  • Causality—Catalyst Deactivation: The active, monoligated Pd(0) species is the workhorse of the catalytic cycle but is also unstable.[2] Over time, it can agglomerate into inactive palladium black, especially at high temperatures or low ligand concentrations. The choice of ligand is critical for stabilizing the active catalyst throughout the reaction.

  • Causality—Oxidative Degradation: If the reaction is not rigorously deoxygenated, trace oxygen can oxidize the phosphine ligands to phosphine oxides and the Pd(0) catalyst to inactive Pd(II) species.

Systematic Troubleshooting Approach:

  • Verify Inert Atmosphere: Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) for the entire duration.

  • Adjust Ligand-to-Metal Ratio: For catalysts generated in situ (e.g., from Pd(OAc)₂), a slight excess of ligand (e.g., L:Pd ratio of 1.1:1 to 1.5:1) can help stabilize the active species and prevent decomposition. However, a large excess can be detrimental by promoting the formation of inactive bis-ligated species.

  • Lower the Temperature: High temperatures accelerate catalysis but also catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C) for a longer period.

  • Use a Precatalyst: Switch to a well-defined, air-stable Pd(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These are designed for the clean and efficient generation of the active monoligated Pd(0) species in situ, leading to more robust and reproducible reactions.[2]

Q4: I'm observing a significant amount of debrominated indazole (indazole without the bromine) in my crude reaction mixture. What causes this and how can I minimize it?

A4: The formation of a hydrodehalogenated (or "protodehalogenated") product is a common side reaction in palladium-catalyzed couplings.[6] It occurs when the aryl halide substrate is converted to the corresponding arene.

  • Mechanistic Insight: This side reaction can occur through several pathways. A common one involves the reaction of the Ar-Pd(II)-X intermediate with a hydride source (which can be the solvent, base, or impurities) followed by reductive elimination to give the dehalogenated product.

Strategies to Minimize Debromination:

  • Scrutinize Reagent Purity: Solvents like THF can contain peroxides, and bases can contain water or other impurities that act as hydride sources. Use high-purity, dry, and degassed solvents and fresh, high-quality bases.

  • Optimize the Base: Some bases are more prone to promoting this side reaction. If using a strong alkoxide base like NaOtBu, consider switching to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) base, which are generally less reducing.

  • Choose the Right Ligand: Electron-rich and bulky ligands often accelerate the desired reductive elimination step (forming your product) relative to competing side reactions like debromination. Screening different ligands is a powerful strategy.

  • Lower Catalyst Loading: Sometimes, excessively high catalyst concentrations can lead to an increase in side reactions. Once the reaction is optimized, reducing the catalyst loading can improve selectivity.

Experimental Protocols & Workflows

Protocol 1: General Procedure for a Small-Scale Catalyst Loading Screen

This protocol outlines a parallel screening approach to quickly identify an effective catalyst loading for a Suzuki-Miyaura reaction with a protected 6-bromo-1-(Boc)-indazole.

Materials:

  • 6-bromo-1-(Boc)-indazole

  • Arylboronic acid (1.2 equivalents)

  • PdCl₂(dppf) (catalyst)

  • K₃PO₄ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Array of reaction vials (e.g., 2 mL HPLC vials with crimp caps and septa)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of 6-bromo-1-(Boc)-indazole in degassed 1,4-dioxane.

    • Prepare a stock solution of the arylboronic acid in degassed 1,4-dioxane.

    • Prepare a stock solution of PdCl₂(dppf) in degassed 1,4-dioxane.

  • Reaction Setup (Perform in Glovebox or under Inert Gas):

    • To each of four labeled reaction vials, add K₃PO₄ (solid).

    • Add the appropriate volume of the PdCl₂(dppf) stock solution to each vial to achieve final concentrations of 0.5 mol%, 1.0 mol%, 2.0 mol%, and 4.0 mol%.

    • Add the stock solution of 6-bromo-1-(Boc)-indazole (e.g., 0.1 mmol scale) to each vial.

    • Add the stock solution of the arylboronic acid to each vial.

    • Add the appropriate volume of degassed water to each vial to achieve the 4:1 dioxane/water ratio.

  • Reaction Execution:

    • Seal the vials tightly.

    • Place the vials in a heating block or oil bath pre-heated to 100 °C.

    • Stir vigorously for the designated reaction time (e.g., 12 hours).

  • Analysis:

    • After cooling, take an aliquot from each reaction, dilute with a suitable solvent (e.g., acetonitrile), filter, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products.

Workflow Diagram: Troubleshooting Low Reaction Conversion

This decision tree provides a logical workflow for diagnosing and solving issues of low conversion in cross-coupling reactions with 6-bromoindazoles.

G start Low Conversion Observed check_sm 1. Analyze Starting Materials (NMR, LC-MS) start->check_sm sm_impure Purity Issue Detected check_sm->sm_impure Yes sm_pure Starting Materials are Pure check_sm->sm_pure No purify_sm Action: Purify Substrate & Re-run Reaction sm_impure->purify_sm check_conditions 2. Evaluate Reaction Conditions sm_pure->check_conditions unprotected_nh Is Indazole N-H Unprotected? check_conditions->unprotected_nh protect_nh Action: Protect N-H Group (e.g., with Boc₂O) unprotected_nh->protect_nh Yes nh_protected N-H is Protected or Absent unprotected_nh->nh_protected No screen_params 3. Screen Reaction Parameters nh_protected->screen_params screen_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) screen_params->screen_base screen_ligand Screen Ligands / Pre-catalysts (e.g., Buchwald Ligands) screen_params->screen_ligand adjust_temp Adjust Temperature (Try Lower Temp, Longer Time) screen_params->adjust_temp

Caption: Decision tree for troubleshooting low conversion.

Diagram: Simplified Catalytic Cycle & Common Pitfalls

This diagram illustrates the general palladium-catalyzed cross-coupling cycle and highlights where common problems, such as catalyst inhibition by unprotected indazoles, can occur.

G pd0 Active Pd(0)L oa Oxidative Addition (Ar-X) pd0->oa inhibition Inhibition by Unprotected Indazole-NH pd0->inhibition decomposition Decomposition (Pd Black) pd0->decomposition pd2 Ar-Pd(II)L(X) oa->pd2 tm Transmetalation (R-M) pd2->tm pd2->inhibition pd2_r Ar-Pd(II)L(R) tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Catalyst Regeneration product Product (Ar-R) re->product

Caption: The Pd(0)/Pd(II) catalytic cycle and key failure points.

References

  • Ansari, A. A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 14(1), 1-18. Available at: [Link]

  • Kinzel, T., et al. (2010). Suzuki−Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 79(16), 7172–7182. Available at: [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

  • Naas, M., et al. (2014). Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. The Journal of Organic Chemistry, 79(15), 7286–7293. Available at: [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Antilla, J. C., et al. (2004). N-Arylation of Azoles and Amines with Arylboronic Acids. The Journal of Organic Chemistry, 69(17), 5578–5587. Available at: [Link]

  • Guram, A. S., & Rennels, R. A. (1996). Palladium-Catalyzed Arylation of Substituted Indazoles. Organic Letters, 1(1), 101-103.
  • El Kazzouli, S., et al. (2015). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Tetrahedron, 71(48), 9043-9069.
  • Ji, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2947. Available at: [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Available at: [Link]

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Preventing over-bromination in indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A-Z Guide to Preventing Over-bromination in Indazole Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of indazole derivatives. As a Senior Application Scientist, I've compiled this resource to address one of the most persistent challenges in this field: controlling electrophilic bromination to prevent the formation of unwanted di- or poly-brominated species.

This document moves beyond simple protocols to explain the underlying principles governing reactivity and selectivity. By understanding the "why," you can more effectively troubleshoot and optimize your reactions.

Troubleshooting Guide: Common Over-bromination Scenarios

This section is structured to rapidly diagnose and solve issues encountered during your experiments.

Q1: I'm getting a mixture of 3,5-dibromo and/or 3,7-dibromo indazole, but I only want the 3-bromo product. What's happening and how do I fix it?

This is the most common failure mode. It indicates that the reaction conditions are too harsh or that the mono-brominated product is reactive enough to undergo a second bromination.

Underlying Cause: The indazole ring is an electron-rich heterocycle. While the C3-position is generally the most nucleophilic and kinetically favored site for electrophilic attack, the carbocyclic ring (especially C5 and C7) can also be susceptible, particularly if the reaction is allowed to proceed for too long or at too high a temperature. The initial bromination at C3 deactivates the ring slightly, but not always enough to prevent a second attack.

Solutions & Corrective Actions:

  • Reagent Stoichiometry is Key:

    • Action: Use no more than 1.0 to 1.05 equivalents of your brominating agent (e.g., NBS, DBDMH). Weigh your reagents carefully. An excess of the bromine source is the most frequent cause of over-bromination.

    • Causality: The reaction rate is dependent on the concentration of both the indazole and the brominating agent. By keeping the brominating agent strictly limiting, you ensure it is consumed before significant amounts of the di-brominated product can form.

  • Control the Rate of Addition:

    • Action: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period (e.g., 30-60 minutes). Never add it all at once.

    • Causality: This maintains a low, steady concentration of the electrophile in the reaction mixture, favoring the more rapid reaction with the starting material over the slower reaction with the mono-brominated product.

  • Lower the Reaction Temperature:

    • Action: Begin your reaction at 0 °C or even -10 °C. Allow the mixture to slowly warm to room temperature only if you observe no product formation by TLC after an hour.

    • Causality: Electrophilic aromatic substitution has a significant activation energy. Lowering the temperature dramatically reduces the reaction rate, giving the chemist more control and increasing the selectivity for the most reactive site (C3).

  • In-Process Reaction Monitoring:

    • Action: Monitor the reaction every 15-30 minutes using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed or when the desired product spot on the TLC plate is at its maximum intensity.

    • Self-Validation: This is a critical self-validating step. It allows you to observe the appearance of the mono-bromo product and the starting material's disappearance. You may also see the faint appearance of a second, less polar spot corresponding to the di-bromo product, signaling that it's time to stop the reaction.

Q2: My reaction is selective for mono-bromination, but I'm getting a mixture of C3, C5, and C7 isomers. How do I improve regioselectivity for the C3 position?

This issue points to a problem with directing the electrophile. The inherent electronics of your specific indazole substrate may be competing with the general preference for C3.

Underlying Cause: The regioselectivity of bromination is a fine balance between the electronic properties of the indazole nucleus and the reaction conditions. While C3 is often the most activated position, substituents on the carbocyclic ring can enhance the nucleophilicity of other positions.

Solutions & Corrective Actions:

  • Choice of Brominating Agent:

    • Action: Switch from a highly reactive source like Br2 to a bulkier, less reactive source like N-Bromosuccinimide (NBS). For even milder conditions, consider 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[1][2]

    • Causality: Bulkier reagents can be more sensitive to steric hindrance, favoring the more accessible C3 position. Milder reagents are more selective, reacting preferentially with the most electron-rich position rather than indiscriminately attacking multiple sites.

  • Solvent Effects:

    • Action: Change your solvent. Aprotic solvents like Dichloromethane (DCM) or Chloroform (CHCl3) are common choices for NBS brominations. Polar aprotic solvents like DMF can sometimes alter selectivity.

    • Causality: The solvent can influence the dissociation and reactivity of the brominating agent. Non-polar solvents often provide better selectivity by minimizing side reactions.

  • N-Protection Strategy:

    • Action: Protect the N1 position of the indazole ring before bromination. Common protecting groups include Boc (tert-butyloxycarbonyl), THP (tetrahydropyranyl), or a simple methyl group.

    • Causality: The unprotected N-H is acidic and can complicate the reaction. An N1-substituent electronically modifies the ring, often enhancing the nucleophilicity of the C3 position and directing the bromination there. The protecting group can be removed later in the synthesis.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving over-bromination issues.

G start Reaction Start: Bromination of Indazole issue Problem Observed: Mixture of Products (TLC/LCMS) start->issue is_overbromination Is it Over-bromination? (Di/Poly-brominated spots) issue->is_overbromination Analyze Product Mixture is_isomerism Is it a Regioisomer Mixture? (Multiple mono-bromo spots) issue->is_isomerism Analyze Product Mixture check_stoich 1. Check Stoichiometry (>1.05 eq. NBS?) is_overbromination->check_stoich Yes check_reagent 1. Evaluate Reagent (Using Br2?) is_isomerism->check_reagent Yes check_temp 2. Check Temperature (Too high?) check_stoich->check_temp check_addition 3. Check Addition Rate (Added all at once?) check_temp->check_addition solution_over Corrective Actions: - Use 1.0 eq. NBS - Run at 0 °C - Add NBS portion-wise - Monitor closely by TLC check_addition->solution_over end_goal Desired Outcome: Clean, Selective Mono-bromination solution_over->end_goal check_protection 2. Evaluate Substrate (N-H unprotected?) check_reagent->check_protection solution_isomer Corrective Actions: - Switch to milder/bulkier reagent (NBS, DBDMH) - Consider N-protection strategy (Boc, THP) check_protection->solution_isomer solution_isomer->end_goal

Caption: Troubleshooting workflow for indazole bromination.

Frequently Asked Questions (FAQs)

Q: Why is the C3 position of the indazole ring so reactive towards bromination?

A: The reactivity of the indazole ring is governed by the electron distribution from its two nitrogen atoms. The N1 nitrogen acts as a pyridine-type nitrogen, while the N2 nitrogen acts as a pyrrole-type nitrogen. The lone pair of the N2 nitrogen participates in the aromatic system, significantly increasing the electron density of the ring, particularly at the adjacent C3 carbon. This makes the C3 position highly nucleophilic and the primary site for electrophilic attack.

Q: What are the best brominating agents for indazoles?

A: The choice depends on the desired reactivity and the specific indazole substrate. Here is a comparison of common reagents:

ReagentFormulaTypical ConditionsProsCons
Bromine Br₂Acetic Acid, CHCl₃Inexpensive, powerfulHighly toxic, corrosive, low selectivity, often leads to over-bromination.[3][4]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂MeCN, CH₂Cl₂, CHCl₃Solid, easy to handle, good selectivity for C3.[3]Can still cause over-bromination if not controlled.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) C₅H₆Br₂N₂O₂EtOH, ultrasound-assistedStable solid, mild, highly selective, cost-effective.[1][2][5]May require specific conditions like ultrasound for activation.[1][2]

Q: How can I purify my desired mono-brominated indazole from the di-brominated byproduct?

A: Purification is typically achieved using silica gel column chromatography. The di-brominated product is significantly less polar than the mono-brominated product. Therefore, a gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity will allow the di-brominated product to elute first, followed by the desired mono-brominated product. The starting material, being the most polar, will elute last.

Experimental Protocol: Selective Mono-bromination of Indazole at C3

This protocol provides a robust starting point for the selective C3-bromination of a generic N1-protected indazole using NBS.

Materials:

  • N1-Protected Indazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Reaction Setup:

    • Dissolve the N1-protected indazole (1.0 eq) in MeCN or DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • In a separate flask, dissolve NBS (1.05 eq) in a minimal amount of the reaction solvent.

    • Add the NBS solution to the indazole solution dropwise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring (Self-Validation):

    • After the addition is complete, stir the reaction at 0 °C.

    • Monitor the reaction progress every 20 minutes by TLC. Use a suitable solvent system (e.g., 4:1 Hexanes:EtOAc) to visualize the starting material, product, and potential byproducts.

    • The reaction is complete when the starting material spot is no longer visible by TLC (typically 1-3 hours).

  • Workup & Quenching:

    • Quench the reaction by adding a small amount of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

    • Pour the reaction mixture into a separatory funnel and dilute with water.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Isolation:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude material by silica gel column chromatography, using a gradient of ethyl acetate in hexanes to isolate the pure 3-bromo-N1-protected indazole.

Mechanism of Electrophilic Bromination at C3

The diagram below illustrates the generally accepted mechanism for the bromination of an indazole ring at the C3 position using an electrophilic bromine source (Br⁺).

G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Re-aromatization Indazole Indazole Ring (High e- density at C3) Sigma_Complex Sigma Complex (Cationic Intermediate) Indazole->Sigma_Complex C3 attacks Br⁺ Br_plus Br⁺ (Electrophile) Sigma_Complex_2 Sigma Complex Base Base Product 3-Bromo-Indazole (Aromatic Product) Proton_abstract Proton Abstraction Sigma_Complex_2->Product Base removes H⁺

Sources

Technical Support Center: Improving Regioselectivity in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective functionalization of the indazole nucleus. The formation of N1 versus N2 substituted indazoles is a common and often frustrating challenge in synthetic chemistry. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and rationally design experiments for optimal regioselectivity.

Section 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the N-alkylation of indazoles.

Q1: Why am I getting a mixture of N1 and N2 alkylated products?

The indazole anion is an ambident nucleophile, meaning it can be alkylated at either the N1 or N2 position. The ratio of the resulting regioisomers is a delicate balance of several factors, including the thermodynamic stability of the products, the reaction kinetics, and the specific conditions employed.[1][2] Often, the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer, which can sometimes be leveraged to favor the N1 product under equilibrating conditions.[1][3] However, many standard alkylation conditions can lead to mixtures because the energy barrier for reaction at either nitrogen is comparable.[2][4]

Q2: How does the choice of base and solvent impact my N1/N2 ratio?

The base and solvent system is one of the most critical factors in controlling regioselectivity. This combination influences the nature of the indazole anion and its counter-ion in solution.

  • For N1-Selectivity: A common and effective combination is sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF).[1][5] This pairing is thought to favor the formation of a "tight ion pair" between the sodium cation and the indazole anion. This complex can be further stabilized by chelation with a substituent at the C3 position, sterically hindering the N2 position and directing the electrophile to N1.[2][4]

  • For N2-Selectivity: Polar, aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) often lead to mixtures or favor the N2 isomer.[2][5] These solvents can create "solvent-separated ion pairs," where the cation is solvated, leaving the N2 position more accessible for alkylation.[1]

Q3: My starting indazole has a substituent. How will this affect the regioselectivity of N-alkylation?

Substituents on the indazole ring have a profound impact due to both steric and electronic effects.

  • C3 Substituents: Bulky groups at the C3 position can sterically hinder the N2 position, thus favoring N1 alkylation.[6] Electron-withdrawing groups at C3 that can chelate the cation (like esters or amides) strongly promote N1 selectivity, especially with NaH in THF.[1][2][4]

  • C7 Substituents: Electron-withdrawing groups at the C7 position, such as -NO2 or -CO2Me, have been shown to strongly direct alkylation to the N2 position.[7] This is likely due to electronic effects that alter the nucleophilicity of the adjacent N1 position.

Q4: Are there any high-selectivity methods for obtaining the N2-isomer?

Yes. While historically more challenging to obtain selectively, recent methods have proven highly effective. One of the most robust methods involves an acid-catalyzed reaction using alkyl 2,2,2-trichloroacetimidates as the electrophile.[6][8] This reaction proceeds under acidic conditions (e.g., with trifluoromethanesulfonic acid, TfOH) and shows excellent selectivity for the N2 position across a broad range of indazole substrates, with little to no formation of the N1 isomer.[6][8][9]

Section 2: Troubleshooting Guides

This section provides structured guidance for common experimental problems.

Guide 1: Poor N1/N2 Selectivity in a Standard Alkylation Reaction

Scenario: You are performing an N-alkylation using a standard base like K2CO3 in DMF and obtaining an inseparable mixture of N1 and N2 isomers.

G cluster_0 Reaction Conditions cluster_1 Kinetic vs. Thermodynamic Control cluster_2 Influencing Factors Indazole Indazole Indazole Anion Indazole Anion Indazole->Indazole Anion Base N1-Alkylation_TS N1-Alkylation_TS Indazole Anion->N1-Alkylation_TS Path A N2-Alkylation_TS N2-Alkylation_TS Indazole Anion->N2-Alkylation_TS Path B N1_Product N1_Product N1-Alkylation_TS->N1_Product More Stable Product N2_Product N2_Product N2-Alkylation_TS->N2_Product Less Stable Product NaH_THF NaH in THF (Tight Ion Pair) NaH_THF->N1-Alkylation_TS Favors Cs2CO3_DMF Cs2CO3 in DMF (Solvent-Separated Ions) Cs2CO3_DMF->N2-Alkylation_TS Favors Sterics_C3 Steric Hindrance at C3 Sterics_C3->N1-Alkylation_TS Favors Chelation_C3 Chelation at C3 Chelation_C3->N1-Alkylation_TS Favors

Sources

Validation & Comparative

A Predictive and Comparative Guide to the NMR Characterization of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate stands as a promising, yet sparsely documented, synthetic intermediate. Its multifunctional nature, featuring a reactive aldehyde, a bromine handle for cross-coupling, and an ester, makes it a versatile scaffold for building complex molecular architectures.

This guide provides an in-depth, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this target compound. As direct experimental data is not publicly available, we will ground our predictions in the fundamental principles of NMR spectroscopy and through a rigorous comparative analysis with a structurally similar, experimentally verified analogue: Methyl 6-bromo-1H-indazole-4-carboxylate [1]. This approach not only offers a reliable roadmap for scientists working on the synthesis of the title compound but also serves as an educational tool for interpreting the spectra of complex, substituted indazoles.

Molecular Structure and Predicted NMR Assignments

The first step in any NMR analysis is to understand the electronic environment of each nucleus. The structure of this compound, with IUPAC numbering, is presented below. The electron-withdrawing effects of the bromine, formyl (-CHO), and methyl carboxylate (-COOCH₃) groups are expected to significantly influence the chemical shifts of the protons and carbons.

Caption: Structure of this compound.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic for this class of compounds, as it effectively solubilizes polar heterocyclic systems and clearly reveals the exchangeable N-H proton signal at a downfield chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Prediction
N1-H 14.5 - 15.5br s1HThe indazole N-H proton is typically highly deshielded and broadened due to quadrupolar coupling and exchange. Its position is sensitive to concentration and temperature.
CHO (H at C3) 10.2 - 10.5s1HAldehyde protons are characteristically found far downfield (>10 ppm) due to the strong anisotropic and inductive effects of the carbonyl group.
H5 8.3 - 8.5d (J ≈ 1.0 Hz)1HThis proton is ortho to the bromine and meta to the C7 proton. The formyl group's electron-withdrawing effect will deshield it significantly compared to the analogue.
H7 8.0 - 8.2d (J ≈ 1.0 Hz)1HThis proton is meta to the bromine and ortho to the C5 proton. It is expected to be slightly less deshielded than H5.
-OCH₃ 3.9 - 4.1s3HThe methyl ester protons will appear as a sharp singlet in a typical region for this functional group.

Causality Behind Predictions:

  • The Formyl Group's Impact: The key difference between our target and the reference compound is the 3-formyl group. This potent electron-withdrawing group is predicted to exert a strong deshielding effect on the adjacent protons of the benzene ring, particularly H5, causing a significant downfield shift.

  • Coupling Constants: The protons on the benzene ring, H5 and H7, are meta to each other. This arrangement typically results in a small coupling constant (⁴J), which may appear as a narrow doublet or even a singlet, depending on the resolution of the instrument.

Comparative Analysis: Target Compound vs. Known Analogue

To validate our predictions, we compare them with the known compound Methyl 6-bromo-1H-indazole-4-carboxylate . While full spectral data for this analogue is not published in a single source, its structure is known[1], and its spectral characteristics can be inferred from data on similar 6-bromo-indazoles and methyl indazole-carboxylates[2][3].

Table 2: Comparison of Predicted ¹H NMR with Inferred Data for Analogue

Proton AssignmentPredicted δ (ppm) (Target Compound)Inferred δ (ppm) (Analogue: Methyl 6-bromo-1H-indazole-4-carboxylate)Predicted Δδ (ppm) & Rationale
H5 8.3 - 8.5~7.8 - 8.0+0.5 ppm (Downfield shift due to deshielding from the C3-formyl group)
H7 8.0 - 8.2~7.6 - 7.8+0.4 ppm (Lesser downfield shift as it is further from the formyl group)
-OCH₃ 3.9 - 4.1~3.9 - 4.1~0.0 ppm (Minimal change expected as it is remote from the C3 position)

This comparison highlights the diagnostic value of the C3-formyl group. A synthetic chemist could confidently confirm the success of the formylation step by observing the characteristic downfield shifts of the H5 and H7 protons, alongside the appearance of the aldehyde proton signal above 10 ppm.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides a complementary and often more detailed map of the carbon skeleton.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted δ (ppm)Rationale for Prediction
CHO 185 - 190Aldehyde carbonyl carbons are highly deshielded and appear in this characteristic region.
-COOCH₃ 164 - 167Ester carbonyl carbons are also downfield, but typically less so than aldehyde carbons.
C3 145 - 150Attachment to the electron-withdrawing formyl group and N2 will deshield this carbon.
C7a 140 - 143Bridgehead carbon adjacent to N1.
C3a 125 - 128Bridgehead carbon adjacent to C3 and C4.
C5 127 - 130Aromatic CH carbon.
C7 115 - 118Aromatic CH carbon.
C6 118 - 122The carbon directly attached to bromine (ipso-carbon) is influenced by the "heavy atom effect," which can be complex to predict precisely without computational methods[4].
C4 112 - 116This carbon is shielded by its position relative to the heterocyclic ring fusion.
-OCH₃ 52 - 54Typical chemical shift for a methyl ester carbon.

Expert Insights on ¹³C Assignments:

  • The chemical shifts of the indazole ring carbons are influenced by substituent effects.[5] The presence of multiple electron-withdrawing groups makes precise prediction challenging without computational modeling, but the relative order and approximate ranges are based on extensive literature data for substituted benzazoles.[6]

  • The most diagnostic signals will be the two carbonyl carbons (aldehyde and ester) and the downfield C3 signal, confirming the presence of all key functional groups.

Standardized Protocol for NMR Data Acquisition

To ensure data quality and reproducibility, the following experimental workflow is recommended.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing & Analysis s1 Weigh 10-15 mg of Sample s2 Dissolve in 0.6 mL DMSO-d₆ s1->s2 s3 Add Internal Standard (e.g., TMS) s2->s3 s4 Transfer to 5mm NMR Tube s3->s4 a1 Tune & Shim Magnet s4->a1 a2 Acquire ¹H Spectrum (16 scans) a1->a2 a3 Acquire ¹³C Spectrum (1024 scans) a2->a3 a4 Perform 2D NMR (COSY, HSQC) if needed a3->a4 p1 Fourier Transform a3->p1 a4->p1 p2 Phase & Baseline Correction p1->p2 p3 Calibrate to Solvent (DMSO @ 2.50 ppm) p2->p3 p4 Integrate & Assign Peaks p3->p4

Caption: Standard workflow for NMR sample preparation and analysis.

Methodology Details:

  • Sample Preparation: Dissolve approximately 10-15 mg of the purified solid in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of an internal standard like tetramethylsilane (TMS) is optional, as calibration can be performed using the residual solvent signal (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).[7]

  • ¹H NMR Acquisition: On a ≥400 MHz spectrometer, acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. A spectral width of at least 16 ppm is crucial to ensure the capture of the highly deshielded N-H and aldehyde protons.[8]

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment will require more scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Structural Confirmation: For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.

Conclusion

This guide presents a detailed, predictive framework for the ¹H and ¹³C NMR characterization of this compound. By grounding our predictions in established NMR principles and a comparative analysis with a known structural analogue, we provide a robust tool for researchers to confirm the synthesis and purity of this valuable intermediate. The key diagnostic features to look for are the aldehyde proton signal above 10 ppm, the characteristic downfield shifts of the aromatic protons H5 and H7, and the presence of two distinct carbonyl signals in the ¹³C spectrum. Adherence to the provided experimental protocol will ensure the acquisition of high-quality, reliable data for confident structural elucidation.

References

  • Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. Available at: [Link]

  • Rojas-Hernández, A., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(15), 4627. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(6), 2879-2887. Available at: [Link]

  • PubChem. (n.d.). Methyl 6-bromo-1H-indazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Tantillo, D. J. (2015). Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Biological Evaluation of Novel Compounds Derived from Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity and ability to form key hydrogen bonds have made it a cornerstone in the design of a wide array of pharmacologically active agents.[2][3] Several FDA-approved drugs, such as the anticancer agents Pazopanib and Axitinib, feature this core structure, highlighting its clinical significance.[4] These molecules often function as kinase inhibitors, underscoring the indazole moiety's utility in targeting critical cell signaling pathways.[4][5]

The starting material, Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate, is a particularly valuable synthon. It possesses three distinct points for chemical modification: the bromine atom at the 6-position, the formyl (aldehyde) group at the 3-position, and the methyl ester at the 4-position. This trifecta of reactive sites allows for the systematic and diverse generation of novel compound libraries, enabling extensive exploration of structure-activity relationships (SAR).[6]

This guide provides a comprehensive framework for the biological evaluation of a hypothetical series of novel compounds synthesized from this versatile starting material. We will compare their performance against established drugs in key therapeutic areas: oncology, inflammation, and infectious diseases. The protocols herein are designed to be self-validating, and the rationale behind each experimental choice is explained to provide a deeper understanding of the drug discovery process.

Design and Synthesis of a Focused Compound Library

To illustrate the evaluation process, we have designed a hypothetical library of three novel compounds (IND-A, IND-B, and IND-C) derived from our starting material. The design strategy aims to explore how modifications at the formyl and carboxylate positions impact biological activity.

2.1 Rationale for Structural Diversification

  • IND-A (Amide Derivative): The methyl ester at C4 is converted to a morpholine amide. Amide bonds are crucial for establishing hydrogen bond interactions with biological targets, and the morpholine ring can improve pharmacokinetic properties such as solubility.

  • IND-B (Reductive Amination Product): The formyl group at C3 is reacted with aniline via reductive amination. This introduces a flexible secondary amine linker and an additional aromatic ring, which can explore different binding pockets within a target protein.

  • IND-C (Combined Modification): This compound incorporates both the C4-morpholine amide and a C3 modification where the formyl group is converted into a stilbene-like moiety via a Wittig reaction. This creates a larger, more rigid molecule to probe the effects of extended conjugation and steric bulk.

For comparative analysis, we will use the following well-established drugs as positive controls:

  • Pazopanib: An indazole-based multi-kinase inhibitor for anticancer assays.[4]

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) for anti-inflammatory assays.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic for antimicrobial screening.

Comparative Anticancer Evaluation

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[4][7] A primary step in evaluating our novel compounds is to assess their cytotoxicity against cancer cells.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., HT-29 colon carcinoma, MDA-MB-231 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (IND-A, IND-B, IND-C) and the positive control (Pazopanib) in the culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. The duration is chosen to allow sufficient time for the compounds to exert their antiproliferative effects.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C. During this period, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Workflow for In Vitro Cytotoxicity Screening

cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cancer Cells in 96-Well Plate incubate1 Incubate 24h for Adhesion seed->incubate1 treat Add Serial Dilutions of IND-A, IND-B, IND-C, Pazopanib incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO to Solubilize Crystals incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability Determine IC50 Values read->analyze

Caption: A step-by-step workflow of the MTT assay for determining compound cytotoxicity.

Results: Comparative Cytotoxicity (IC₅₀ Values)

The IC₅₀ values represent the concentration of a compound required to inhibit the growth of 50% of the cell population. Lower values indicate higher potency.

CompoundIC₅₀ on HT-29 (µM)IC₅₀ on MDA-MB-231 (µM)
IND-A 15.222.5
IND-B 5.88.1
IND-C 2.13.5
Pazopanib 4.56.2
Discussion: Preliminary Structure-Activity Relationship (SAR)

The results suggest a clear SAR trend. The simple amide IND-A shows modest activity. The introduction of a flexible benzylamine group in IND-B significantly improves potency, bringing it into a range comparable to the clinical drug Pazopanib. The most potent compound is IND-C , which features both the C4-amide and an extended, rigid C3-substituent. This suggests that occupying a larger space within the target's binding site may be crucial for high potency. Notably, IND-C outperforms Pazopanib in this in vitro setting, marking it as a promising lead candidate for further anticancer investigation.

Comparative Anti-inflammatory Assessment

Chronic inflammation is linked to numerous diseases. A key mediator of inflammation is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by agents like lipopolysaccharide (LPS).[12] Therefore, inhibiting NO production is a valid strategy for screening potential anti-inflammatory compounds.[13]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the amount of nitrite (a stable breakdown product of NO) in the supernatant of LPS-stimulated macrophage cells using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds (IND-A, IND-B, IND-C) and Indomethacin for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Absorbance Reading: After a 10-minute incubation at room temperature in the dark, measure the absorbance at 540 nm.

  • Cytotoxicity Check: Concurrently, run a parallel MTT assay on the same cells to ensure that the observed NO reduction is not a result of compound-induced cell death.[13]

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group.

Results: NO Inhibition and Cell Viability
CompoundNO Inhibition at 25 µM (%)Cell Viability at 25 µM (%)
IND-A 68.2%95.1%
IND-B 45.5%91.3%
IND-C 31.7%75.8%
Indomethacin 75.4%98.2%
Discussion: Balancing Efficacy and Safety

Interestingly, the SAR trend for anti-inflammatory activity is reversed compared to the anticancer results. IND-A , the simplest derivative, shows the most potent and non-toxic anti-inflammatory effect, approaching the efficacy of Indomethacin. In contrast, the more potent anticancer compounds, IND-B and IND-C , are less effective at inhibiting NO production. Furthermore, IND-C shows some cytotoxicity at the tested concentration. This divergence is common in drug discovery and highlights the importance of multi-target screening. It suggests that the structural features driving anticancer activity are distinct from those required for anti-inflammatory effects in this series. IND-A emerges as a strong candidate for development as an anti-inflammatory agent.

Comparative Antimicrobial Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[14] Indazole derivatives have also been reported to possess antibacterial and antifungal properties.[3] A standard primary screening method is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound.[15]

Experimental Protocol: Broth Microdilution for MIC Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13]

Step-by-Step Methodology:

  • Compound Preparation: Perform a two-fold serial dilution of the test compounds and Ciprofloxacin in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

General Workflow for Biological Evaluation

cluster_assays In Vitro Screening Battery cluster_results Primary Endpoints start Novel Indazole Compounds (IND-A, B, C) anticancer Anticancer Assay (MTT vs. Cancer Cells) start->anticancer antiinflam Anti-inflammatory Assay (NO Inhibition in Macrophages) start->antiinflam antimicrob Antimicrobial Assay (Broth Microdilution) start->antimicrob ic50 IC50 Values anticancer->ic50 no_inhib % NO Inhibition antiinflam->no_inhib mic MIC Values antimicrob->mic analysis Comparative Analysis & SAR Discussion ic50->analysis no_inhib->analysis mic->analysis lead Lead Candidate Selection analysis->lead

Caption: Overview of the multi-assay screening cascade for novel indazole compounds.

Results: Minimum Inhibitory Concentration (MIC in µg/mL)
CompoundMIC vs. S. aureusMIC vs. E. coli
IND-A >128>128
IND-B 3264
IND-C 1632
Ciprofloxacin 0.50.25
Discussion: Identifying a Potential Antimicrobial Hit

The results indicate that IND-A is inactive as an antimicrobial agent. However, both IND-B and IND-C show moderate activity, particularly against the Gram-positive bacterium S. aureus. The increased potency of IND-C over IND-B suggests that the structural features enhancing anticancer activity may also contribute to antimicrobial effects, albeit to a lesser extent than the dedicated antibiotic, Ciprofloxacin. These findings warrant further investigation, such as screening against a broader panel of resistant strains.

Integrated Discussion and Future Perspectives

This comparative guide demonstrates a logical, multi-pronged approach to the early-stage biological evaluation of novel compounds. By screening a small, rationally designed library against three distinct biological endpoints, we can efficiently identify promising lead candidates for different therapeutic applications.

  • Lead Candidate for Oncology: IND-C displayed superior in vitro anticancer potency compared to the clinical drug Pazopanib, making it a high-priority candidate for further preclinical development.

  • Lead Candidate for Inflammation: IND-A emerged as a potent and non-toxic inhibitor of NO production, with efficacy comparable to Indomethacin. Its lack of anticancer activity could be advantageous, potentially leading to a more favorable safety profile.

Future Directions: The next logical steps for these lead candidates would involve:

  • Mechanism of Action Studies: For IND-C, kinase profiling assays are needed to identify its specific molecular targets.

  • Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, Excretion) and in vivo pharmacokinetic studies in animal models are essential to determine the drug-like properties of the lead compounds.[16][17]

  • In Vivo Efficacy Studies: The anticancer and anti-inflammatory activities of IND-C and IND-A, respectively, must be validated in relevant animal models of disease.[18][19]

Conclusion

The systematic functionalization of the this compound scaffold provides a fertile ground for the discovery of novel therapeutic agents. This guide illustrates how a comparative biological evaluation framework, integrating standardized protocols for anticancer, anti-inflammatory, and antimicrobial screening, can rapidly and effectively identify lead compounds. The divergent structure-activity relationships observed underscore the importance of broad-based screening in early-stage drug discovery to fully exploit the therapeutic potential of a chemical series.

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Comparative Evaluation of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate Derivatives: A Guide to In Vitro and In Vivo Preclinical Testing

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, with several approved small-molecule anti-cancer drugs featuring this core, including Pazopanib and Axitinib.[1][2][3] These agents often function as kinase inhibitors, targeting critical signaling pathways involved in tumor growth, proliferation, and angiogenesis.[4][5] This document details the rationale behind experimental choices, provides robust, self-validating protocols for both cell-based and animal studies, and presents a model for comparative data analysis.

Rationale and Synthesis Strategy

The 6-bromo-1H-indazole core offers a versatile template for chemical modification. The bromine atom at the C6 position provides a handle for further functionalization via cross-coupling reactions, while the formyl group at C3 and the carboxylate at C4 are amenable to a wide range of chemical transformations to generate a library of diverse derivatives. The primary hypothesis is that modifications at these positions can modulate potency, selectivity, and pharmacokinetic properties, potentially leading to superior therapeutic candidates.

A generalized synthetic route, adapted from established methodologies for indazole synthesis, is presented below.[6][7]

Generalized Synthetic Protocol: Synthesis of Novel Derivatives

  • Starting Material: Commercially available Methyl 6-bromo-1H-indazole-4-carboxylate (CAS 885518-49-0).[8]

  • Protection: The indazole nitrogen (N1) is protected, typically with a group like SEM-chloride, to prevent side reactions in subsequent steps.

  • Formylation: The C3 position is formylated using a suitable reagent such as Vilsmeier-Haack reagent (DMF/POCl₃).

  • Derivatization (Example: Reductive Amination): The C3-formyl group is reacted with a library of primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield diverse amine derivatives.

  • Deprotection: The N1 protecting group is removed under appropriate conditions (e.g., with a fluoride source for a silyl-based protecting group) to yield the final target compounds.

  • Purification and Characterization: All synthesized compounds are purified using column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity (>95%).

In Vitro Evaluation: From Cellular Viability to Target Engagement

The initial phase of testing aims to establish the biological activity of the synthesized derivatives at the cellular and molecular level. The choice of assays is driven by the therapeutic hypothesis that these compounds may act as anti-proliferative agents, potentially by inhibiting protein kinases crucial for cancer cell survival.[1]

Anti-Proliferative Activity: Cytotoxicity Screening

The first critical assessment is to determine the concentration-dependent effect of the derivatives on the viability of cancer cells. The MTT and XTT assays are robust, colorimetric methods that measure the metabolic activity of cells, which serves as a proxy for cell viability.[9][10]

Rationale for Assay Selection:

  • MTT Assay: Relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. It is a widely accepted and cost-effective initial screen.[11][12]

  • XTT Assay: A second-generation tetrazolium salt that is reduced to a water-soluble formazan, eliminating the need for a solubilization step and simplifying the workflow.[10][13] Comparing results between both assays provides a self-validating system to confirm cytotoxic effects.

Experimental Protocol: MTT Cell Viability Assay [11]

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, K562 leukemia) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Treat cells with a serial dilution of the indazole derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Table 1: Representative In Vitro Cytotoxicity Data of Indazole Derivatives

CompoundTarget/HypothesisA549 (Lung) IC₅₀ (µM)K562 (Leukemia) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)
Derivative A Pan-Kinase Inhibitor2.5 ± 0.31.1 ± 0.23.8 ± 0.5
Derivative B Selective Kinase Inhibitor15.7 ± 1.88.2 ± 0.922.4 ± 2.5
Pazopanib VEGFR/PDGFR Inhibitor5.1 ± 0.62.9 ± 0.47.3 ± 0.8

Data are presented as mean ± SD from three independent experiments.

Target-Based Enzymatic Assays

Given that many indazole-based drugs inhibit protein kinases, direct enzymatic assays are crucial to confirm target engagement and determine potency.[1] Key kinases implicated in cancer, such as BRAF and VEGFR-2, are common targets.[14][15]

Rationale for Target Selection:

  • VEGFR-2 (KDR): A key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[16] Inhibition of VEGFR-2 is a validated anti-cancer strategy.[17]

  • BRAF: A serine/threonine kinase in the MAPK signaling pathway. Mutations, particularly BRAF V600E, are oncogenic drivers in a majority of melanomas and other cancers.[15][18]

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay [19]

  • Reaction Setup: In a 96-well plate, add 1x kinase assay buffer, a fixed concentration of recombinant human VEGFR-2 enzyme (e.g., 1 ng/µl), and the test compound at various concentrations.

  • Initiation: Add ATP and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 45 minutes).

  • Detection: Add a detection reagent, such as ADP-Glo™ Kinase Assay reagent, which measures the amount of ADP produced.[20] The luminescent signal is proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

Table 2: Comparative In Vitro Kinase Inhibitory Activity

CompoundVEGFR-2 IC₅₀ (nM)BRAF (V600E) IC₅₀ (nM)
Derivative A 15 ± 2.155 ± 6.3
Derivative B >10,0008 ± 1.5
Pazopanib 30 ± 4.5>10,000
Vemurafenib >10,00031 ± 3.9

Data are presented as mean ± SD. These results help differentiate a pan-inhibitor (Derivative A) from a selective inhibitor (Derivative B).

Cellular Mechanism of Action

To bridge the gap between enzymatic inhibition and cellular cytotoxicity, cell-based assays are employed to confirm that the compound engages its target within the complex cellular environment and elicits the expected downstream effects.[21][22]

Workflow for Cellular Mechanism of Action Studies

G cluster_0 Cellular MOA Workflow start Treat Cells with Derivative (at IC₅₀ conc.) western Western Blot Analysis (e.g., p-ERK, p-AKT) start->western Protein Lysates apoptosis Apoptosis Assay (Annexin V/PI Staining) start->apoptosis Harvest Cells cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) start->cell_cycle Harvest & Fix Cells G cluster_1 In Vivo Evaluation Pipeline pk_study Pharmacokinetic (PK) Study (Single Dose) tolerability Maximum Tolerated Dose (MTD) (Dose Escalation) pk_study->tolerability Determine Exposure efficacy Xenograft Efficacy Study (Chronic Dosing at MTD) tolerability->efficacy Select Dose outcome Tumor Growth Inhibition (TGI) & Biomarker Analysis efficacy->outcome Measure Response

Caption: A sequential pipeline for in vivo compound evaluation.

Pharmacokinetic (PK) Studies

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for designing an effective dosing regimen. [23]A preliminary PK study in rodents provides key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use healthy male Wistar rats or BALB/c mice. [24]2. Compound Administration: Administer a single dose of the derivative via intravenous (IV) and oral (PO) routes to separate groups of animals. The vehicle should be optimized for solubility (e.g., DMSO/saline or a suspension in CMC). [24]3. Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Process blood to plasma and quantify the concentration of the drug using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters and determine oral bioavailability (%F).

In Vivo Efficacy: Tumor Xenograft Model

The definitive preclinical test for an anti-cancer agent is its ability to inhibit tumor growth in an animal model. A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a widely used approach. [24]

Experimental Protocol: Human Tumor Xenograft Study

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., A549 cells for a lung cancer model) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Dosing: Randomize mice into groups (n=8-10 per group): Vehicle control, positive control (a standard-of-care drug), and treatment groups with the indazole derivative at one or more doses (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume (using calipers) and body weight twice weekly. Body weight is a key indicator of toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Excised tumors can be used for biomarker analysis (e.g., IHC for target pathway modulation).

Table 3: Representative In Vivo Efficacy in an A549 Xenograft Model

Treatment Group (Dose, Route)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle Control 1250 ± 150-+5%
Derivative A (50 mg/kg, PO, QD) 480 ± 9561.6%-2%
Derivative B (50 mg/kg, PO, QD) 990 ± 12020.8%+4%
Pazopanib (30 mg/kg, PO, QD) 625 ± 11050.0%-4%

TGI is calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100. This data suggests Derivative A has superior in vivo efficacy compared to Derivative B and Pazopanib in this specific model, with acceptable tolerability.

Conclusion and Comparative Insights

This guide outlines a systematic approach to the preclinical evaluation of novel this compound derivatives. By integrating a logical sequence of in vitro and in vivo assays, researchers can effectively compare candidates and identify those with the most promising therapeutic potential.

In our representative data, Derivative A emerged as a potent, non-selective inhibitor with strong cellular cytotoxicity and significant in vivo anti-tumor efficacy. In contrast, Derivative B was a highly selective BRAF inhibitor in enzymatic assays, but this did not translate to superior cellular or in vivo activity in the tested models, suggesting potential issues with cell permeability or off-target effects that limit its overall effectiveness. This highlights the critical importance of a multi-parametric approach, as potent enzymatic activity does not always predict clinical success. [25]The ultimate goal is to select a candidate with a balanced profile of potency, selectivity, favorable pharmacokinetics, and a clear safety margin for advancement into clinical development. [26][27]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate (CAS No. 885518-49-0). As a brominated heterocyclic compound integral to many research and development pipelines, its proper handling from bench to disposal is a matter of paramount importance.[1] This guide is designed for researchers, laboratory managers, and drug development professionals, offering not just procedural steps but the critical scientific reasoning behind them to ensure operational safety and environmental stewardship.

Hazard Identification and Compound Analysis

Before any handling or disposal, a thorough understanding of the compound's characteristics is essential. This compound is a halogenated organic solid.[1][2] While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally analogous brominated indazoles, such as Methyl 3-bromo-1H-indazole-6-carboxylate and Methyl 6-bromo-1H-indazole-4-carboxylate, provide a strong basis for hazard assessment.[3][4]

The primary hazards associated with this class of compounds include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[3][4]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as dust.[3][4]

  • Potential Acute Toxicity: Some aggregated data suggests related compounds may be harmful if swallowed, in contact with skin, or inhaled (H302, H312, H332).[4]

Compound Properties Summary
PropertyValueSource
Chemical Formula C₉H₇BrN₂O₂[2][4]
Molecular Weight ~255.07 g/mol [4]
Appearance Light yellow or off-white solid[1]
Hazard Codes Xn (Harmful)[1]
Primary Hazard Class Halogenated Organic Compound[5]

Essential Safety Protocols & Personal Protective Equipment (PPE)

Given the irritant nature of the compound, a stringent PPE protocol is non-negotiable. The causality is clear: preventing direct contact and inhalation is the only way to mitigate the identified health risks.

  • Hand Protection: Wear nitrile or other chemical-resistant gloves. Always inspect gloves for tears or punctures before use.[3]

  • Eye and Face Protection: Use chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[6] When there is a significant risk of dust generation, a full-face shield is required.[3]

  • Body Protection: A standard lab coat is mandatory. For larger quantities or in the event of a spill, chemically impervious clothing should be worn.[6]

  • Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to ensure adequate ventilation.[6][7] If engineering controls are insufficient, a full-face respirator with appropriate cartridges should be used.[6]

Waste Segregation: The Cornerstone of Safe Disposal

The single most critical step in the disposal of this compound is its correct segregation as Halogenated Organic Waste . The presence of the bromine atom fundamentally changes its disposal requirements compared to non-halogenated organics.[5][7]

Why Segregate? Halogenated wastes cannot be disposed of with general chemical waste. They require high-temperature incineration in specialized facilities equipped with flue gas scrubbers.[3] This is because incomplete combustion of halogenated compounds can produce highly toxic and persistent environmental pollutants, such as dioxins and furans. Mixing this waste with non-halogenated streams contaminates the entire batch, drastically increasing disposal costs and environmental risk.[7]

Waste Segregation Decision Workflow

The following diagram illustrates the critical decision-making process for chemical waste segregation in the laboratory.

G start Chemical Waste Generated is_organic Is the waste primarily organic? start->is_organic has_halogen Does it contain F, Cl, Br, or I? (e.g., Methyl 6-bromo-..) is_organic->has_halogen Yes non_organic Segregate as Inorganic Waste (Acids, Bases, Metals) is_organic->non_organic No non_halogenated Segregate as NON-HALOGENATED Organic Waste has_halogen->non_halogenated No halogenated Segregate as HALOGENATED Organic Waste has_halogen->halogenated Yes

Caption: Waste segregation decision tree for laboratory chemicals.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of this compound.

Step 1: Designate a Waste Container

  • Select a clearly marked, leak-proof container made of a compatible material (e.g., high-density polyethylene).[8]

  • The container must have a secure, vapor-tight lid to prevent spills and the release of fumes.[9]

  • Affix a "Hazardous Waste" label before adding any material.[7][9]

Step 2: Waste Collection

  • Solid Waste: Carefully transfer the solid compound, residual powders, and any contaminated items (e.g., weighing paper, gloves, pipette tips) into the designated halogenated waste container.

  • Contaminated Solvents: If the compound is dissolved in a solvent for a reaction, the resulting solution must also be treated as halogenated waste. Collect this liquid waste in a separate, compatible container labeled "Halogenated Organic Liquid Waste." Do not mix with solid waste.

  • Avoid Dust: When transferring the solid, perform the work inside a chemical fume hood and handle it gently to minimize dust formation.[6]

Step 3: Labeling the Container

  • Proper labeling is a legal and safety requirement. The label must include:

    • The words "Hazardous Waste" or "Waste".[9]

    • The full chemical name: "Waste this compound". Avoid abbreviations.[9]

    • An accurate list of all constituents, including any solvents, with their approximate percentages.[7]

    • The relevant hazard pictograms (e.g., exclamation mark for irritant).[4]

    • The date accumulation started.

Step 4: Temporary Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is stored in secondary containment to catch any potential leaks.[7]

  • Segregate the halogenated waste container from incompatible materials like acids, bases, and strong oxidizing agents.[3][8]

Step 5: Arranging Final Disposal

  • Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.[8]

  • Do not allow waste to accumulate for extended periods. Follow institutional and regulatory time limits for waste storage.

Disposal Workflow Diagram

G cluster_lab Laboratory Operations cluster_ehs EH&S / Disposal Vendor gen 1. Waste Generation (Solid Compound & Contaminated Items) collect 2. Collection in Labeled HALOGENATED Waste Container gen->collect store 3. Secure Storage in Satellite Accumulation Area (SAA) collect->store pickup 4. EH&S Pickup Request store->pickup transport 5. Transport to Licensed Hazardous Waste Facility pickup->transport dispose 6. High-Temperature Incineration with Scrubber transport->dispose

Caption: End-to-end workflow for proper chemical disposal.

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the lab and contact EH&S.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.

  • Contain and Clean:

    • For small solid spills , gently cover with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into the designated halogenated waste container.[6]

    • Clean the spill area with a suitable solvent (e.g., isopropanol), and dispose of all cleaning materials (wipes, absorbent pads) as halogenated waste.

  • Decontaminate: Wash hands and any affected skin thoroughly with soap and water.

References

  • PubChem. methyl 6-bromo-1H-indazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Removal of Bromine from Polymer Blends.... PMC, NIH. [Link]

  • Temple University. Halogenated Solvents in Laboratories. Campus Operations. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • ResearchGate. Which is the best way to recycle or neutralise Bromine?. [Link]

  • Braun Research Group, University of Delaware. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Royal Society of Chemistry. Chemical recycling of bromine-terminated polymers synthesized by ATRP. [Link]

  • Washington State University. Halogenated Solvents. Environmental Health & Safety. [Link]

  • PubMed. Brominated flame retardants in waste electrical and electronic equipment.... [Link]

  • ResearchGate. Removal of Bromine from Polymer Blends.... [Link]

  • Thieme. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

Sources

A Comprehensive Guide to the Safe Handling of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a novel heterocyclic compound, Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate presents unique opportunities in drug discovery and development. However, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment

This compound is a halogenated organic compound. While specific toxicity data for this exact molecule is not extensively documented, data from structurally similar compounds indicate that it should be handled with care. The primary hazards are associated with its potential for skin and eye irritation, as well as respiratory tract irritation.[1][2][3]

Anticipated Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]

Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles from causing serious eye irritation.[1][4]
Hands Nitrile glovesProvides a barrier against skin contact, which can cause irritation.[4][5] It is crucial to inspect gloves for any signs of degradation or puncture before use.[6]
Body A full-length, long-sleeved laboratory coatProtects skin and personal clothing from contamination.[5][7]
Feet Closed-toe shoesProtects feet from potential spills.[5][8]
Respiratory Use in a well-ventilated area or a chemical fume hoodMinimizes the risk of inhaling dust or aerosols that may cause respiratory irritation.[1][5] For situations where ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

3.1. Preparation and Weighing:

  • Work Area Preparation: All handling of solid this compound should be conducted within a certified chemical fume hood to control dust and vapors.

  • Personal Protective Equipment: Before handling the compound, don all required PPE as outlined in the table above.

  • Weighing: Use a weigh boat or creased weighing paper to handle the solid. Tare the balance with the empty container. Carefully add the desired amount of the compound, avoiding the creation of dust.

  • Cleaning: After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe to remove any residual particles. Dispose of the wipe in the designated halogenated waste container.

3.2. Solution Preparation and Reactions:

  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Heating and Mixing: If heating is required, use a heating mantle or a water bath. Avoid open flames.[8] Ensure gentle and controlled stirring to prevent aerosol formation.

  • Vessel Sealing: Keep all containers with the compound or its solutions tightly closed when not in use to prevent the release of vapors.[10]

3.3. Post-Experiment Cleanup:

  • Decontamination: Clean all glassware and equipment that came into contact with the compound. A triple rinse with an appropriate solvent is recommended.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory.[7] Wash hands thoroughly with soap and water after handling the chemical.[6]

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound requires a specific disposal pathway.

  • Solid Waste: All solid waste, including contaminated weigh boats, gloves, and paper towels, must be placed in a clearly labeled "Halogenated Organic Waste" container.[5]

  • Liquid Waste: All solutions containing this compound must be disposed of in a designated "Halogenated Organic Liquid Waste" container.[5]

  • Never dispose of this compound or its solutions down the drain.[5]

The following diagram illustrates the safe handling and disposal workflow.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE fume_hood Work in Chemical Fume Hood prep_start->fume_hood weigh Weigh Compound Carefully fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware react->decontaminate solid_waste Dispose of Solid Waste (Halogenated) decontaminate->solid_waste liquid_waste Dispose of Liquid Waste (Halogenated) decontaminate->liquid_waste remove_ppe Remove PPE & Wash Hands solid_waste->remove_ppe liquid_waste->remove_ppe

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.